SD-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H22N4OS |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
3-[(4-benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C20H22N4OS/c26-20-24(21-19(25-20)18-9-5-2-6-10-18)16-23-13-11-22(12-14-23)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Clé InChI |
ONVSVBRUYFMQPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Foundational & Exploratory
what is the function of Sirtuin 6 in DNA repair
An In-depth Technical Guide on the Core Function of Sirtuin 6 in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6) is a multifaceted NAD+-dependent enzyme that has emerged as a critical guardian of genomic integrity. Functioning as both a histone/protein deacetylase and a mono-ADP-ribosyltransferase, SIRT6 is intricately involved in multiple DNA repair pathways, including the repair of highly cytotoxic double-strand breaks (DSBs) and the removal of damaged bases. Its capacity to modulate chromatin structure, recruit key repair factors, and enzymatically activate other proteins places it at a crucial intersection of DNA damage response (DDR), metabolism, and aging. This technical guide provides a comprehensive overview of the molecular mechanisms through which SIRT6 governs DNA repair, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. Understanding these core functions is paramount for developing novel therapeutic strategies targeting genome instability in cancer and age-related diseases.
Introduction: SIRT6 as a Key Modulator of Genomic Stability
The maintenance of genomic stability is essential for cellular homeostasis and organismal longevity. Cells are under constant assault from endogenous and exogenous agents that cause a spectrum of DNA lesions. Failure to accurately repair this damage can lead to mutations, chromosomal aberrations, and cellular senescence or apoptosis, contributing to cancer and aging.[1] The Sirtuin family of proteins, mammalian homologs of the yeast Sir2, are critical regulators of these processes.[2][3]
SIRT6, a predominantly nuclear sirtuin, possesses two key enzymatic activities crucial for its role in DNA repair:
-
NAD+-dependent Deacetylase: SIRT6 removes acetyl groups from specific lysine residues on both histone and non-histone proteins.[4][5] Its primary histone targets include H3K9ac and H3K56ac.[4][5]
-
Mono-ADP-Ribosyltransferase: SIRT6 transfers an ADP-ribose moiety from NAD+ to target proteins, a function critical for activating other enzymes in the DNA damage response.[6][7][8]
Deficiency in SIRT6 leads to profound genomic instability, hypersensitivity to DNA damaging agents, and phenotypes associated with accelerated aging, underscoring its indispensable role in DNA repair.[4][9]
SIRT6 in Major DNA Repair Pathways
SIRT6 is not confined to a single repair mechanism but acts as a versatile coordinator across multiple pathways.
Double-Strand Break (DSB) Repair
DSBs are among the most lethal forms of DNA damage. SIRT6 plays a pivotal role in both major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[6][10] Notably, SIRT6 is one of the earliest factors recruited to DSB sites, arriving within seconds of damage induction, suggesting it functions as a direct DNA damage sensor.[9][11][12] It exhibits a high affinity for the open, single-stranded DNA ends characteristic of breaks, a binding capacity that is independent of its NAD+ cofactor.[9][11]
In the error-prone NHEJ pathway, which predominates in the G1 phase of the cell cycle, SIRT6 facilitates repair by stabilizing key factors at the break site.
-
Recruitment and Stabilization of DNA-PKcs: SIRT6 forms a macromolecular complex with the DNA-dependent protein kinase (DNA-PK).[4][13][14] It interacts directly with the catalytic subunit, DNA-PKcs, an interaction that is resistant to ethidium bromide, indicating it is not mediated by DNA.[13] Upon DNA damage, SIRT6 is required for the efficient mobilization and stabilization of DNA-PKcs at the chromatin surrounding the DSB.[4][13][14] Overexpression of wild-type SIRT6 can increase the association of DNA-PKcs at a DSB by approximately 3-fold.[13]
-
Chromatin Remodeling via H3K9 Deacetylation: In response to DSBs, SIRT6 mediates a global decrease in the acetylation of histone H3 on lysine 9 (H3K9ac).[4][14] This deacetylation is thought to alter chromatin structure, creating an environment conducive to the recruitment and retention of repair factors like DNA-PKcs.[15]
In the high-fidelity HR pathway, active during S and G2 phases, SIRT6 employs both its enzymatic activities to promote efficient repair.
-
Activation of PARP1: Under conditions of oxidative stress, SIRT6 is recruited to DSBs where it physically associates with and activates Poly(ADP-ribose) Polymerase 1 (PARP1).[6][7][8] SIRT6 achieves this by mono-ADP-ribosylating PARP1 on lysine 521, which stimulates PARP1's poly-ADP-ribosylase activity.[3][6][7] Activated PARP1 then facilitates the recruitment of downstream HR factors.[8]
-
Deacetylation of CtIP: SIRT6 deacetylates the C-terminal binding protein (CtBP) interacting protein (CtIP), a key factor in DNA end resection, which is a critical initiating step for HR.[16][17]
-
Recruitment of Chromatin Remodelers: SIRT6 recruits the chromatin remodeler SNF2H to DSBs, which is essential for creating a more accessible chromatin environment for the repair machinery.[5][18] In a coordinated effort, SIRT6 also recruits another remodeler, CHD4, which displaces the heterochromatin protein HP1 from H3K9me3 marks, further promoting chromatin relaxation necessary for HR.[19][20]
Base Excision Repair (BER)
The BER pathway is responsible for correcting small, non-helix-distorting base lesions, often caused by oxidation and alkylation.[1] SIRT6-deficient cells are hypersensitive to agents causing this type of damage.[17] The role of SIRT6 in BER is also critically dependent on its interaction with PARP1.[21][22][23] Mechanistic studies show that SIRT6 regulates BER in a PARP1-dependent manner, likely by stimulating PARP1 activity which then accelerates the recruitment of downstream BER factors like XRCC1.[21] SIRT6 also interacts with key BER components such as Apurinic/Apyrimidinic endonuclease 1 (APE1) and Myosin heavy chain (MYH) DNA glycosylase.[16][24]
Nucleotide Excision Repair (NER)
Recent evidence also implicates SIRT6 in the NER pathway, which repairs bulky, helix-distorting lesions such as those induced by UV radiation. Following UV damage, SIRT6 is recruited to the damage sites. It interacts with and deacetylates Damaged-DNA-Binding protein 2 (DDB2), a key sensor that initiates global genome NER.[25] This deacetylation facilitates the subsequent ubiquitination and removal of DDB2 from the chromatin, allowing the NER machinery to access the lesion and proceed with repair.[26]
Quantitative Data Summary
The functional impact of SIRT6 on DNA repair has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Impact of SIRT6 Modulation on DSB Repair Efficiency
| Experimental System | SIRT6 Modulation | Pathway Assessed | Observed Effect | Reference |
| Human Fibroblasts (I-SceI reporter) | Knockdown (shRNA) | Total DSB Repair | ~4-fold decrease in intact DNA | [4] |
| Presenescent Human Fibroblasts | Overexpression | HR | 3.9-fold stimulation of HR efficiency | [27] |
| Middle-Aged Human Fibroblasts | Overexpression | HR | 1.7-fold stimulation of HR efficiency | [27] |
| Human Cells (ChIP at DSB) | Overexpression | DNA-PKcs Recruitment | ~3-fold increase in DNA-PKcs at DSB | [13] |
| Aged Fibroblasts | Overexpression | BER | Rescued age-related decline to levels of young cells | [21][22] |
Table 2: Key Protein-Protein Interactions of SIRT6 in DNA Repair
| Interacting Protein | Repair Pathway | Nature of Interaction | Functional Consequence | Reference(s) |
| PARP1 | HR, NHEJ, BER | Physical association; Substrate for mono-ADP-ribosylation (on K521) | Stimulation of PARP1's poly-ADP-ribosylase activity | [3][6][7][8] |
| DNA-PKcs | NHEJ | Direct physical association (forms macromolecular complex) | Stabilization of DNA-PKcs at chromatin near DSBs | [4][13][28] |
| CtIP | HR | Substrate for deacetylation | Promotes DNA end resection | [16][17] |
| SNF2H | DSB Repair | Recruitment to DSBs | Chromatin remodeling to facilitate repair | [5][18] |
| CHD4 | HR | Recruitment to DSBs | Chromatin relaxation via HP1 displacement | [19][20] |
| DDB2 | NER | Physical association; Substrate for deacetylation | Promotes DDB2 turnover and NER initiation | [25][26] |
| Ku80 | NHEJ | Physical association | Facilitates Ku80/DNA-PKcs interaction | [29] |
| APE1 / MYH | BER | Forms complex | Maintenance of genomic and telomeric integrity | [16][24][29] |
Detailed Experimental Protocols
The following are generalized protocols for key assays used to elucidate SIRT6 function in DNA repair.
Chromatin Immunoprecipitation (ChIP) to Assess Protein Recruitment to DSBs
This protocol is used to determine if SIRT6 or its partner proteins (e.g., DNA-PKcs) are enriched at sites of DNA damage.
-
Cell Culture and Treatment: Culture cells (e.g., U2OS, HeLa) to ~80% confluency. Induce DSBs using ionizing radiation (e.g., 10 Gy) or a site-specific endonuclease like I-SceI in a reporter cell line.
-
Cross-linking: Immediately after treatment, add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Harvest and wash cells with ice-cold PBS. Lyse cells and isolate nuclei. Resuspend nuclei in a shearing buffer (containing SDS) and sonicate the chromatin to an average fragment size of 200-800 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-SIRT6, anti-DNA-PKcs). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial column kit.
-
Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the DSB site. Results are typically expressed as a percentage of the input DNA.
GFP-Based Reporter Assay for DSB Repair Efficiency
This assay measures the efficiency of a specific DSB repair pathway (NHEJ or HR) by monitoring the reconstitution of a functional GFP gene.
-
Cell Line: Use a cell line (e.g., U2OS-DR-GFP for HR, U2OS-EJ5-GFP for NHEJ) that has a stably integrated reporter construct. The construct contains a mutated GFP gene and a recognition site for the I-SceI endonuclease.
-
Transfection: Co-transfect the cells with a plasmid expressing I-SceI to induce a site-specific DSB in the reporter construct. Simultaneously, transfect plasmids to overexpress or knockdown SIRT6.
-
Incubation: Culture the cells for 48-72 hours to allow for DNA repair and expression of GFP.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of the specific repair pathway being assayed.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to verify the physical interaction between SIRT6 and a putative partner protein (e.g., PARP1, DNA-PKcs).
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., anti-SIRT6) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-PARP1) to confirm its presence in the complex.
Conclusion and Therapeutic Implications
SIRT6 is a master regulator of the DNA damage response, employing its dual enzymatic activities to orchestrate repair across multiple critical pathways. It acts as a damage sensor, a chromatin remodeler, and an activator of key repair enzymes. Its central role in maintaining genomic stability has significant implications for drug development:
-
Cancer Therapy: Many cancer cells have compromised DNA repair pathways, making them reliant on the remaining ones. Downregulation of SIRT6 is observed in several cancers, contributing to tumor progression.[2] Conversely, in other contexts, high SIRT6 levels are associated with resistance to chemotherapy by enhancing DNA repair.[24] Therefore, both SIRT6 activators (to enhance stability in pre-cancerous states) and inhibitors (to sensitize cancer cells to DNA damaging agents like PARP inhibitors or radiation) represent promising therapeutic avenues.[20][24]
-
Aging and Age-Related Diseases: The efficiency of DNA repair, particularly DSB repair, declines with age, and this is correlated with a decrease in SIRT6 expression.[21][27][30] Overexpression of SIRT6 can rescue the age-related decline in HR and BER.[21][27][31] This positions SIRT6 activation as a potential strategy to counteract age-related genomic instability and delay the onset of associated pathologies.
Future research should focus on developing specific and potent small-molecule modulators of SIRT6 and further elucidating the complex interplay between its deacetylation and mono-ADP-ribosylation activities in different cellular contexts. A deeper understanding of SIRT6 regulation and function will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases rooted in genomic instability.
References
- 1. Sirtuins at the Breaking Point: SIRT6 in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 5. Chromatin and beyond: the multitasking roles for SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 34.237.233.138 [34.237.233.138]
- 7. SIRT6 promotes DNA repair under stress by activating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT6 is a DNA double-strand break sensor | eLife [elifesciences.org]
- 10. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 11. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT6 stabilizes DNA-dependent protein kinase at chromatin for DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Sirtuins in metabolism, DNA repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIRT6 coordinates with CHD4 to promote chromatin relaxation and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SIRT6 coordinates with CHD4 to promote chromatin relaxation and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sirtuin 6 (SIRT6) rescues the decline of homologous recombination repair during replicative senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIRT6 in Cellular Senescence and Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, has emerged as a critical regulator of cellular homeostasis, with profound implications for aging and age-related diseases. This technical guide provides an in-depth examination of the multifaceted role of SIRT6 in cellular senescence and the aging process. It consolidates key quantitative data, details essential experimental methodologies, and illustrates the complex signaling networks in which SIRT6 participates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of aging biology and therapeutic development.
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging. Senescent cells accumulate in tissues over time, contributing to age-related decline in function and the pathogenesis of numerous diseases. SIRT6 has been identified as a key longevity-associated protein, playing a crucial role in maintaining genomic stability, regulating metabolic pathways, and modulating inflammatory responses, all of which are intricately linked to the senescence program.[1][2] Understanding the molecular mechanisms governed by SIRT6 is paramount for the development of novel therapeutic interventions to promote healthy aging.
Core Functions of SIRT6 in Counteracting Cellular Senescence
SIRT6 exerts its anti-senescence effects through a variety of molecular mechanisms, primarily centered around its enzymatic activities. These include histone deacetylation, particularly of H3K9ac and H3K56ac, and mono-ADP-ribosylation of target proteins.[2]
Genomic Stability and DNA Repair
A primary driver of cellular senescence is the accumulation of DNA damage. SIRT6 is a key player in the DNA damage response (DDR), contributing to the efficient repair of DNA double-strand breaks (DSBs).[3] It is recruited to sites of DNA damage where it facilitates the recruitment and stabilization of DNA repair factors such as DNA-dependent protein kinase (DNA-PK).[3][4] Furthermore, SIRT6 can mono-ADP-ribosylate and activate PARP1, a critical enzyme in DNA repair.[5] The decline in DNA repair efficiency observed with age can be rescued by SIRT6 activation, highlighting its therapeutic potential.[6][7]
Telomere Maintenance
Telomere attrition is another potent inducer of cellular senescence. SIRT6 is essential for maintaining telomere integrity. It deacetylates H3K9ac at telomeric chromatin, which is crucial for the proper association of telomere-associated proteins and the prevention of telomere dysfunction.[8][9] Loss of SIRT6 leads to telomere shortening and dysfunction, contributing to premature senescence.[10] Conversely, overexpression of SIRT6 can enhance telomerase activity and protect against telomere damage.[11]
Chromatin Regulation and Gene Expression
SIRT6-mediated deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. This is particularly important in the context of the Senescence-Associated Secretory Phenotype (SASP), a pro-inflammatory secretome characteristic of senescent cells. SIRT6 can repress the expression of SASP factors, in part through its regulation of the NF-κB signaling pathway.[12][13][14]
Key Signaling Pathways Modulated by SIRT6
SIRT6 is a central node in several signaling pathways that are fundamental to the aging process.
NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a master regulator of inflammation and is often hyperactivated during aging and in senescent cells. SIRT6 acts as a potent inhibitor of NF-κB signaling. It directly interacts with the RELA/p65 subunit of NF-κB and deacetylates H3K9ac at the promoters of NF-κB target genes, thereby repressing their transcription.[15][16] This inhibitory action on NF-κB is a key mechanism by which SIRT6 suppresses the pro-inflammatory aspects of senescence.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 4. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 is Responsible for More Efficient DNA Double-Strand Break Repair in Long-Lived Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT6 activation rescues the age-related decline in DNA damage repair in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 is required for maintenance of telomere position effect in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomeres and sirtuins: at the end we meet again - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT6 participates in the quality control of aged oocytes via modulating telomere function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT6 enhances telomerase activity to protect against DNA damage and senescence in hypertrophic ligamentum flavum cells from lumbar spinal stenosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 loss causes intervertebral disc degeneration in mice by promoting senescence and SASP status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT6 loss causes intervertebral disc degeneration in mice by promoting senescence and SASP status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 6: A Multifaceted Enzyme at the Crossroads of Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of a wide array of cellular processes, positioning it as a key therapeutic target for age-related diseases, metabolic disorders, and cancer. This NAD+-dependent enzyme possesses a diverse catalytic repertoire, including deacetylation, long-chain deacylation, and mono-ADP-ribosylation, allowing it to modulate the function of a multitude of histone and non-histone substrates.[1][2][3] This guide provides a comprehensive overview of SIRT6's enzymatic activities, its known substrates, and the intricate signaling pathways it governs. Furthermore, it details key experimental protocols for studying its function and presents visual representations of its molecular interactions and experimental workflows.
Core Enzymatic Activities and Substrate Specificity
SIRT6 is a stress-responsive protein that functions as a deacetylase and mono-ADP ribosyltransferase.[2] Its enzymatic activity is intrinsically linked to the cellular NAD+ pool, positioning it as a sensor of the cell's metabolic state.[3][4] While initially characterized for its weak deacetylase activity, subsequent research has revealed a more complex enzymatic profile.[3][5]
Deacetylation: SIRT6 was first identified as a histone deacetylase with specificity for acetylated lysine 9 on histone H3 (H3K9ac) and H3K56ac.[5][6] This activity is crucial for its roles in genomic stability, DNA repair, and transcriptional regulation.[2][7] Notably, the deacetylase activity of SIRT6 is significantly enhanced in the context of the nucleosome, suggesting a preference for structured chromatin substrates over free histone peptides.[4][8]
Deacylation: A significant breakthrough in understanding SIRT6 function was the discovery of its robust long-chain fatty deacylase activity.[3][4] SIRT6 can efficiently remove acyl groups, such as myristoyl and palmitoyl, from lysine residues.[3] This activity is often more efficient than its deacetylation activity in vitro and is implicated in the regulation of protein secretion and metabolism.[4][9] The binding of free fatty acids can allosterically activate SIRT6's deacetylase activity, highlighting a sophisticated interplay between cellular metabolism and epigenetic regulation.[3][4]
Mono-ADP-ribosylation: SIRT6 also possesses mono-ADP-ribosyltransferase activity, which is particularly relevant in the context of the DNA damage response.[2][10] Upon DNA damage, SIRT6 can transfer a single ADP-ribose moiety to target proteins, including itself and PARP1, to facilitate DNA repair processes.[2][10] Recent studies suggest that this activity is stimulated by binding to double-strand DNA ends and may target polyhistidine repeat tracts in substrate proteins.[10][11][12] However, some research suggests this activity is significantly weaker than its deacetylase function and may represent an inefficient side reaction.[13]
Quantitative Analysis of SIRT6 Enzymatic Activity
The following tables summarize the known substrates of SIRT6 and the quantitative data associated with its enzymatic activities.
| Substrate Type | Substrate | Site of Modification | Enzymatic Activity | Biological Context | Reference |
| Histone | Histone H3 | Lysine 9 (K9) | Deacetylation, Deacylation | Genomic stability, Transcriptional repression, DNA repair | [4][6] |
| Histone | Histone H3 | Lysine 56 (K56) | Deacetylation | Genomic stability, Telomere maintenance | [4][6] |
| Histone | Histone H3 | Lysine 18 (K18) | Deacetylation, Deacylation | Gene regulation, Mitotic fidelity | [4][14] |
| Histone | Histone H3 | Lysine 27 (K27) | Deacylation | Gene regulation | [4] |
| Non-Histone | PARP1 | Lysine 521 (K521) | Mono-ADP-ribosylation | DNA damage response | [10] |
| Non-Histone | GCN5 | - | Deacetylation | Regulation of gluconeogenesis | [15] |
| Non-Histone | CtIP | - | Deacetylation | DNA double-strand break repair | [16] |
| Non-Histone | Nicotinamide N-methyltransferase (NNMT) | - | Deacetylation | Metabolic regulation | [17] |
| Non-Histone | Tumor Necrosis Factor α (TNF-α) | - | Deacylation | Protein secretion, Inflammation | [4] |
| Substrate | Enzyme Variant | Kinetic Parameter | Value | Unit | Reference | | --- | --- | --- | --- | --- | | H3K9Ac peptide | SIRT6 WT | kcat/Km | 3.4 | M⁻¹s⁻¹ |[9] | | H3K9Ac peptide | SIRT6 G60A | kcat/Km | 0.18 | M⁻¹s⁻¹ |[9] | | H3K9 myristoyl peptide | SIRT6 WT | kcat/Km | 9,100 | M⁻¹s⁻¹ |[9] | | H3K9 myristoyl peptide | SIRT6 G60A | kcat/Km | 2,700 | M⁻¹s⁻¹ |[9] | | NAD+ (in presence of 1 mM H3K9 acetyl peptide) | SIRT6 WT | Kd | 30.3 ± 3.2 | µM |[9] | | NAD+ (in presence of 1 mM H3K9 acetyl peptide) | SIRT6 G60A | Kd | 634 ± 91 | µM |[9] | | NAD+ (in absence of acetylated substrate) | SIRT6 WT | Kd | 27 ± 1 | µM |[18] |
Key Signaling Pathways Regulated by SIRT6
SIRT6 is a central node in a complex network of signaling pathways that govern cellular health and longevity. Its multifaceted enzymatic activities allow it to influence a diverse range of physiological processes.
DNA Damage Repair and Genomic Stability
SIRT6 plays a pivotal role in maintaining genomic integrity by participating in multiple DNA repair pathways, including base excision repair and double-strand break repair.[2] It facilitates the recruitment of DNA repair factors to sites of damage and its mono-ADP-ribosyltransferase activity is crucial for activating PARP1, a key enzyme in DNA repair.[2][3] By deacetylating H3K56ac at telomeres, SIRT6 also helps to preserve telomere integrity and prevent cellular senescence.[4][7]
Metabolism and Inflammation
SIRT6 is a key regulator of glucose and lipid metabolism. It suppresses glycolysis by deacetylating H3K9ac at the promoters of glycolytic genes and acts as a corepressor of the transcription factor HIF-1α.[14] In the context of lipid metabolism, SIRT6 promotes the beta-oxidation of fatty acids.[3] Furthermore, SIRT6 exerts anti-inflammatory effects by repressing the activity of NF-κB, a master regulator of inflammation.[14]
Experimental Protocols for Studying SIRT6 Activity
A variety of in vitro assays have been developed to measure the enzymatic activity of SIRT6 and to screen for its modulators.[5][6]
HPLC-Based Deacetylation Assay
This is one of the most common methods for quantifying SIRT6 deacetylase activity.[6] It relies on the separation and quantification of the acetylated substrate and the deacetylated product by high-performance liquid chromatography (HPLC).
Protocol Outline:
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as formic acid.[6]
-
Analysis:
Fluorogenic Deacetylation Assay
This high-throughput assay utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent enzymatic development.[6]
Protocol Outline:
-
Reaction Setup:
-
Incubation: Incubate the plate at 37°C for a specified time.[6]
-
Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.[6]
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[6]
SIRT6-Magnetic Beads Deacetylation Assay
This method involves immobilizing SIRT6 on magnetic beads, which can then be used to capture and identify substrates or modulators from complex mixtures.[6]
Protocol Outline:
-
SIRT6 Immobilization:
-
Deacetylation Reaction:
-
Analysis:
-
Analyze the supernatant for the presence of the deacetylated product using methods like HPLC-MS.[6]
-
Conclusion
SIRT6 stands as a testament to the intricate regulatory mechanisms that govern cellular function. Its diverse enzymatic activities and its central role in critical signaling pathways underscore its importance in maintaining health and preventing disease. The continued exploration of SIRT6 biology, aided by the robust experimental methodologies outlined in this guide, holds immense promise for the development of novel therapeutic strategies targeting a wide range of human pathologies. The detailed understanding of its substrates and the quantitative aspects of its enzymatic activity will be instrumental in designing specific and effective modulators for therapeutic intervention.
References
- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the functional contribution of the defatty-acylase activity of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA stimulates SIRT6 to mono-ADP-ribosylate proteins within histidine repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Architecture of SIRT6: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and domains of Sirtuin 6 (SIRT6), a critical enzyme in cellular regulation. This document details the protein's core domains, enzymatic activities, and its involvement in key signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.
SIRT6 Protein Structure and Domains
Human SIRT6 is a 355-amino acid protein that is predominantly localized in the nucleus.[1][2] It is a member of the sirtuin family of NAD+-dependent enzymes, which play crucial roles in processes such as gene silencing, DNA repair, and metabolism.[3] The structure of SIRT6 can be broadly divided into three key regions: a central catalytic core domain, flanked by an N-terminal extension (NTE) and a C-terminal extension (CTE).[2]
Domain Architecture
The structural organization of human SIRT6 is essential for its diverse functions. The precise boundaries of these domains are as follows:
| Domain | Residue Boundaries | Key Structural Features |
| N-Terminal Extension (NTE) | 1-24 | Largely unstructured, but critical for chromatin association and catalytic activity.[4] |
| Catalytic Core Domain | 25-272 | Contains a large Rossmann fold for NAD+ binding (residues 25-128 and 191-266) and a smaller zinc-binding motif.[2][5] |
| C-Terminal Extension (CTE) | 273-355 | Intrinsically disordered region that contains a nuclear localization signal and is involved in DNA binding.[4] |
The catalytic core is characterized by a splayed zinc-binding domain and the absence of a helix bundle that is present in other sirtuins, which connects the zinc-binding motif and the Rossmann fold domain.[6] SIRT6 also uniquely possesses a stable single helix instead of the conserved, flexible NAD+-binding loop found in other sirtuins.[6]
Enzymatic Activities and Quantitative Data
SIRT6 exhibits multiple enzymatic activities, primarily as a deacetylase, a long-chain fatty acid deacylase, and a mono-ADP-ribosyltransferase.[3][7] Its deacetylase activity is notably weaker in vitro compared to other sirtuins but is significantly stimulated by long-chain free fatty acids and its association with nucleosomes.[3][8]
Quantitative Enzymatic Parameters
The following table summarizes key quantitative data related to the enzymatic activities of SIRT6.
| Activity | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Activators |
| Deacetylation | H3K9ac peptide | 0.003 | 400 | 7.5 | Long-chain fatty acids (e.g., myristic acid)[9] |
| H3K9ac peptide + Myristic Acid | - | 9 | 230 | - | |
| H3K56ac | - | - | - | - | |
| Deacylation | Myristoylated H3K9 peptide | 0.008 | 20 | 400 | - |
| NAD+ Binding | NAD+ | - | 27 ± 1 | - | - |
Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used.
Key Signaling Pathways Involving SIRT6
SIRT6 is a critical regulator in several major signaling pathways, impacting cellular responses to stress, DNA damage, and metabolic changes.
NF-κB Signaling Pathway
SIRT6 acts as a negative regulator of the NF-κB pathway. It interacts directly with the RELA (p65) subunit of NF-κB and is recruited to the promoters of NF-κB target genes.[10] There, it deacetylates histone H3 at lysine 9 (H3K9ac), leading to transcriptional repression of pro-inflammatory genes.[1][10]
DNA Double-Strand Break Repair
SIRT6 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through both non-homologous end joining (NHEJ) and homologous recombination (HR).[11] It is rapidly recruited to sites of DNA damage, where it facilitates the recruitment of other repair factors like PARP1 and promotes chromatin remodeling to allow for efficient repair.[3]
HIF1α Signaling Pathway
SIRT6 also functions as a corepressor of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α).[12] By deacetylating H3K9ac at the promoters of HIF1α target genes, SIRT6 represses the expression of genes involved in glycolysis.[12][13] This regulation is critical for maintaining metabolic homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of SIRT6.
HPLC-Based Deacetylation Assay
This assay quantitatively measures the deacetylase activity of SIRT6 by separating and quantifying the acetylated substrate and deacetylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant SIRT6 protein
-
Acetylated peptide substrate (e.g., H3K9ac peptide)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NAD+ (final concentration ~500 µM), and the acetylated peptide substrate (final concentration will vary for kinetic studies).
-
Initiate the reaction by adding purified SIRT6 (final concentration ~0.5-1 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the acetylated and deacetylated peptides using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Quantify the peak areas corresponding to the substrate and product to determine the percentage of conversion and calculate the reaction rate.
Fluorometric Deacylation Assay
This high-throughput assay measures the deacylase activity of SIRT6 using a fluorogenic substrate.
Materials:
-
Purified recombinant SIRT6 protein
-
Fluorogenic acylated peptide substrate (e.g., a myristoylated peptide linked to a fluorophore like AMC)
-
NAD+
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
In a 96-well plate, add the assay buffer, NAD+ (final concentration ~3 mM), and the fluorogenic substrate (final concentration ~400 µM).
-
Add any potential inhibitors or activators to the respective wells.
-
Initiate the reaction by adding purified SIRT6.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the developer solution to each well and incubate at room temperature for 30 minutes.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
The fluorescence signal is directly proportional to the deacylase activity of SIRT6.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to identify and validate the interaction of SIRT6 with its binding partners in a cellular context.
Materials:
-
Cells expressing tagged SIRT6 (e.g., FLAG-SIRT6 or HA-SIRT6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag (e.g., anti-FLAG or anti-HA antibody) or an antibody against the endogenous interacting protein.
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a competitive peptide)
-
Western blotting reagents
Protocol:
-
Lyse the cells expressing the protein of interest to release cellular proteins.
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SIRT6 and the putative interacting protein.
This guide provides a foundational understanding of the SIRT6 protein's structure, function, and regulatory roles. The provided data and protocols serve as a valuable resource for researchers investigating the multifaceted nature of this critical enzyme and its potential as a therapeutic target.
References
- 1. SIRT6 links histone H3 lysine 9 deacetylation to NF-kappaB-dependent gene expression and organismal life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the protein deacetylase SIRT6 by long-chain fatty acids and widespread deacylation by mammalian sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase Sirt6 regulates glucose homeostasis via Hif1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
SIRT6 gene expression and regulation in different tissues
SIRT6 Gene Expression and Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sirtuin 6 (SIRT6) gene, covering its expression across different tissues, the complex mechanisms governing its regulation, and its pivotal role in critical signaling pathways. Detailed experimental protocols for studying SIRT6 are also provided to facilitate further research and therapeutic development.
SIRT6 Gene Expression
SIRT6 is a stress-responsive protein deacetylase and mono-ADP ribosyltransferase.[1] Its expression is observed in a wide range of tissues, although the levels can vary significantly. Understanding the tissue-specific expression of SIRT6 is crucial for elucidating its physiological roles and for the development of targeted therapies.
Quantitative Expression Data in Human Tissues
The following tables summarize the mRNA and protein expression levels of SIRT6 in various human tissues, based on data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[2][3]
Table 1: SIRT6 mRNA Expression in Human Tissues
| Tissue Group | Tissue | Normalized TPM (nTPM) | Specificity |
| Nervous System | Cerebral Cortex | 35.5 | Low tissue specificity |
| Cerebellum | 28.9 | Low tissue specificity | |
| Basal Ganglia | 32.1 | Low tissue specificity | |
| Endocrine | Thyroid Gland | 40.2 | Low tissue specificity |
| Adrenal Gland | 38.7 | Low tissue specificity | |
| Respiratory | Lung | 36.4 | Low tissue specificity |
| Cardiovascular | Heart Muscle | 33.1 | Low tissue specificity |
| Gastrointestinal | Esophagus | 34.9 | Low tissue specificity |
| Stomach | 35.8 | Low tissue specificity | |
| Small Intestine | 37.6 | Low tissue specificity | |
| Colon | 35.1 | Low tissue specificity | |
| Liver | 31.8 | Low tissue specificity | |
| Renal & Urinary | Kidney | 34.5 | Low tissue specificity |
| Male Reproductive | Testis | 45.1 | Low tissue specificity |
| Prostate | 39.8 | Low tissue specificity | |
| Female Repro. | Ovary | 38.2 | Low tissue specificity |
| Uterus | 36.7 | Low tissue specificity | |
| Connective & Soft | Adipose Tissue | 38.5 | Low tissue specificity |
| Musculoskeletal | Skeletal Muscle | 30.7 | Low tissue specificity |
| Immune System | Spleen | 39.1 | Low tissue specificity |
| Lymph Node | 40.5 | Low tissue specificity | |
| Bone Marrow | 41.2 | Low tissue specificity | |
| Integumentary | Skin | 34.2 | Low tissue specificity |
Data sourced from the Human Protein Atlas consensus dataset, combining HPA and GTEx data.[2] nTPM stands for normalized Transcripts Per Million.
Table 2: SIRT6 Protein Expression in Human Tissues
| Tissue | Expression Level | Location |
| Cerebral Cortex | Medium | Nuclear |
| Heart Muscle | Medium | Nuclear |
| Kidney | Medium | Nuclear |
| Liver | Medium | Nuclear |
| Lung | Medium | Nuclear |
| Spleen | High | Nuclear |
| Tonsil | High | Nuclear |
| Bone Marrow | High | Nuclear |
| Testis | High | Nuclear |
| Prostate | Medium | Nuclear |
| Adipose Tissue | Medium | Nuclear |
This summary is based on knowledge-based annotation of immunohistochemistry data from the Human Protein Atlas.[2][3] SIRT6 shows ubiquitous nuclear expression.[2][3]
Regulation of SIRT6 Expression
The expression and activity of SIRT6 are tightly controlled at multiple levels, including transcription, mRNA stability, and post-translational modifications. This complex regulatory network allows cells to fine-tune SIRT6 levels in response to various stimuli and metabolic states.
Transcriptional Regulation
Several transcription factors are known to bind to the SIRT6 promoter and regulate its expression.
-
Positive Regulators:
-
Negative Regulators (Co-repression):
-
HIF-1α (Hypoxia-inducible factor-1α): SIRT6 acts as a corepressor for HIF-1α, a master regulator of glycolysis.[9][10] By deacetylating H3K9 at the promoters of glycolytic genes, SIRT6 represses their expression.[10]
-
c-Myc: SIRT6 co-represses the transcription factor c-Myc, particularly for genes involved in ribosomal metabolism, by deacetylating H3K56ac.[10][11]
-
NF-κB (Nuclear factor κB): SIRT6 interacts with the RELA subunit of NF-κB and deacetylates H3K9ac at the promoters of NF-κB target genes to suppress their expression and inhibit inflammation.[10][12][13]
-
Post-Transcriptional Regulation by microRNAs
SIRT6 expression is also regulated at the post-transcriptional level by microRNAs (miRNAs), which bind to the 3' untranslated region (UTR) of SIRT6 mRNA, leading to its degradation or translational repression. Several miRNAs have been identified as negative regulators of SIRT6.[4][14]
Table 3: microRNAs Regulating SIRT6
| microRNA | Effect on SIRT6 mRNA | Reference |
| miR-33a/b | Reduces stability | [4] |
| miR-34a | Reduces stability | [4] |
| miR-122 | Reduces stability | [4][5][14] |
| miR-766 | Reduces stability | [4] |
Post-Translational Modifications (PTMs)
The enzymatic activity and protein-protein interactions of SIRT6 are modulated by various post-translational modifications, adding another layer of regulation.
-
Phosphorylation: Phosphorylation of SIRT6 can affect its interaction with specific protein partners.[15]
-
SUMOylation: Small ubiquitin-like modification (SUMOylation) of SIRT6 is important for its interaction with c-Myc and the subsequent deacetylation of H3K56ac at Myc-target genes.[14]
-
Nitration: Peroxynitrite, a reactive nitrogen species, can cause nitrative modification of SIRT6, leading to the inhibition of its deacetylase activity.[15] This suggests that SIRT6 function can be altered during pathological processes involving oxidative and nitrative stress.[15]
-
Sulfenylation: In monocytes, SIRT6 can be modified by sulfenylation on Cys144 in response to LPS stimulation, which reduces its deacetylase activity and increases glycolysis.[16]
SIRT6 in Cellular Signaling Pathways
SIRT6 is a critical node in several signaling pathways that are fundamental to cellular homeostasis, longevity, and disease. Its enzymatic activities, including deacetylation and mono-ADP-ribosylation, allow it to influence metabolism, DNA repair, and inflammation.[1][17][18]
Metabolic Regulation
SIRT6 is a key regulator of both glucose and lipid metabolism, primarily by controlling the expression of key metabolic genes.[18][19][20]
-
Glucose Metabolism: SIRT6-deficient mice exhibit severe hypoglycemia, highlighting its crucial role in glucose homeostasis.[10][18]
-
It represses the expression of multiple glycolytic enzymes and the glucose transporter GLUT1 by co-repressing HIF-1α.[9][10]
-
SIRT6-induced deacetylation of FoxO1 promotes its nuclear export and degradation, which in turn increases the expression of Pdx1 and GLUT2, leading to enhanced insulin secretion from pancreatic β-cells.[18]
-
In skeletal muscle, SIRT6 activates AMP-activated protein kinase (AMPK), which promotes the expression of genes involved in glucose uptake and mitochondrial oxidative phosphorylation.[21]
-
-
Lipid Metabolism: SIRT6 plays a significant role in lipid homeostasis.[14][19][20]
DNA Damage Repair
SIRT6 plays a vital role in maintaining genomic stability by participating in the DNA damage response (DDR).[22][23] It is one of the earliest factors recruited to sites of DNA double-strand breaks (DSBs) and stimulates both major DSB repair pathways.[23][24]
-
Non-Homologous End Joining (NHEJ): SIRT6 forms a complex with DNA-dependent protein kinase (DNA-PK) and is required for the mobilization and stabilization of the DNA-PK catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[25][26]
-
Homologous Recombination (HR): SIRT6 promotes HR, although the precise mechanism is still under investigation. Its deacetylase activity on histone H3 at lysine 56 (H3K56) is known to influence DNA repair pathways.[10]
-
PARP1 Activation: Under oxidative stress, SIRT6 physically associates with and mono-ADP-ribosylates Poly(ADP-ribose) polymerase 1 (PARP1), stimulating its activity and enhancing DSB repair.[24][26]
Inflammation
SIRT6 is a potent anti-inflammatory protein that functions by repressing the expression of pro-inflammatory genes.[27]
-
NF-κB Pathway: SIRT6 deacetylates H3K9ac at the promoters of NF-κB target genes, such as IL-6 and TNF-α, thereby inhibiting their transcription.[12][28][29] This is a primary mechanism for its anti-inflammatory effects.
-
c-JUN and STAT3: SIRT6 suppresses the expression of c-JUN target genes like MCP-1 and IL-6.[18][29] It also prevents the phosphorylation of STAT3 by deacetylating Pyruvate Kinase M2 (PKM2), which disrupts the NF-κB-IL-6-STAT3 inflammatory feedback loop in macrophages.[18][27]
-
TGF-β Signaling: SIRT6 deficiency leads to the transcriptional activation of the TGF-β signaling pathway, a key driver of fibrosis.[30] SIRT6 can regulate the transcriptional activity of SMAD3 in a deacetylation-dependent manner.[30]
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. Tissue expression of SIRT6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. SIRT6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin 6—A Key Regulator of Hepatic Lipid Metabolism and Liver Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Sirtuin Function by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Posttranslational Modification of Sirt6 Activity by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin Oxidative Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 18. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | SIRT6’s function in controlling the metabolism of lipids and glucose in diabetic nephropathy [frontiersin.org]
- 21. SIRT6 regulates metabolic homeostasis in skeletal muscle through activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 26. researchgate.net [researchgate.net]
- 27. Sirtuin 6 Builds a Wall Against Inflammation, Trumping Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Sirtuin 6 deficiency transcriptionally up-regulates TGF-β signaling and induces fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Sirtuin 6: A Pivotal Regulator in Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6) has emerged as a critical modulator of inflammatory processes, exerting its influence through a variety of enzymatic activities, including NAD+-dependent deacetylation and ADP-ribosylation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning SIRT6's involvement in key inflammatory pathways. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting SIRT6 in inflammatory and autoimmune diseases. This document details SIRT6's intricate relationship with the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), its role in modulating Tumor Necrosis Factor-alpha (TNF-α) signaling, its impact on macrophage polarization, and its connection to the NLRP3 inflammasome and IL-17A-mediated inflammation. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of SIRT6's function in inflammation.
Core Mechanisms of SIRT6-Mediated Inflammatory Regulation
SIRT6 employs multiple mechanisms to control inflammatory signaling, primarily through its deacetylase activity on both histone and non-histone proteins.
Attenuation of NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. SIRT6 acts as a crucial negative regulator of this pathway through several distinct mechanisms.
-
Histone Deacetylation: SIRT6 directly deacetylates histone H3 at lysine 9 (H3K9ac) on the promoters of NF-κB target genes.[1][2] This epigenetic modification leads to a more condensed chromatin structure, thereby repressing the transcription of pro-inflammatory genes such as TNF-α, IL-6, MCP-1, ICAM-1, and VCAM-1.[3][4] In SIRT6-deficient cells, there is a notable hyperacetylation of H3K9 at these gene promoters, which is associated with enhanced gene expression.[1][2]
-
Interaction with RELA (p65): SIRT6 physically interacts with the RELA (p65) subunit of the NF-κB complex.[1][2][5] This interaction is crucial for the recruitment of SIRT6 to the promoters of NF-κB target genes.[1] While a precise binding affinity (Kd value) has not been definitively established in the literature, co-immunoprecipitation experiments have consistently demonstrated this interaction.[2]
-
Promotion of IκBα Expression: SIRT6 indirectly inhibits NF-κB activation by promoting the expression of its inhibitor, IκBα.[6] It achieves this by inducing the cysteine monoubiquitination of the histone methyltransferase SUV39H1, leading to its dissociation from the Nfkb1a promoter (the gene encoding IκBα) and subsequent upregulation of IκBα expression.[6]
Modulation of TNF-α Signaling
TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. SIRT6 regulates TNF-α at both the transcriptional and post-translational levels.
-
Transcriptional Repression: As mentioned, SIRT6 represses the transcription of the TNF-α gene by deacetylating H3K9ac at its promoter.
-
Deacylation and Secretion: SIRT6 also functions as a deacylase, removing long-chain fatty acyl groups from proteins. It has been shown to demyristoylate TNF-α at lysines 19 and 20, a modification that is critical for its secretion.[7] This indicates a more complex, context-dependent role for SIRT6 in TNF-α biology, where it can both repress its production and facilitate its release.
Influence on Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory (M2). SIRT6 plays a significant role in tipping the balance towards the M2 phenotype.
-
Suppression of M1 Polarization: SIRT6 has been shown to suppress the expression of M1 markers, such as CD86.[8][9]
-
Promotion of M2 Polarization: Conversely, SIRT6 promotes the expression of M2 markers, including CD206.[8][9] The expression of SIRT6 itself is reportedly higher in M2-polarized macrophages compared to their M1 counterparts.[10]
Regulation of the NLRP3 Inflammasome and IL-17A
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While direct quantitative data on the effect of SIRT6 on IL-1β and caspase-1 levels is limited, studies on SIRT1, a closely related sirtuin, have shown that it can inhibit NLRP3 inflammasome activation.[11][12] Given the overlapping functions of sirtuins in inflammation, a similar regulatory role for SIRT6 is plausible and warrants further investigation.
-
IL-17A and RORγt: SIRT6 has been implicated in the regulation of IL-17A, a cytokine crucial for autoimmune responses. It has been shown to directly bind to and deacetylate the transcription factor RORγt, which is a master regulator of Th17 cell differentiation and IL-17A production.[13] This deacetylation event is thought to modulate RORγt's transcriptional activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of SIRT6 modulation on inflammatory markers.
Table 1: Effect of SIRT6 Overexpression on NF-κB Target Gene Expression in Human Lung Microvascular Endothelial Cells (HLMECs)
| Gene | Fold Change (SIRT6 Overexpression vs. Control) | Reference |
| ICAM-1 | ~0.5-fold decrease | [3] |
| VCAM-1 | ~0.6-fold decrease | [3] |
Table 2: Effect of SIRT6 Inhibition on Inflammatory Markers
| Inhibitor | Target | Effect | IC50 | Reference |
| OSS_128167 | SIRT6 | Decreased TNF-α secretion | 89 µM | [14][15] |
| OSS_128167 | SIRT1 | - | 1578 µM | [14][15] |
| OSS_128167 | SIRT2 | - | 751 µM | [14][15] |
Table 3: Effect of SIRT6 on Macrophage Polarization Markers
| Condition | Marker | Change in Expression | Reference |
| SIRT6 inhibition | CD86 (M1) | Increased | [8] |
| SIRT6 inhibition | CD206 (M2) | Decreased | [8] |
| M1 Polarization | SIRT6 | Decreased | [10] |
| M2 Polarization | SIRT6 | Increased | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SIRT6 in inflammatory pathways.
Co-Immunoprecipitation of Endogenous SIRT6 and RELA
This protocol is designed to verify the interaction between SIRT6 and the RELA subunit of NF-κB in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Anti-SIRT6 antibody (for immunoprecipitation)
-
Anti-RELA antibody (for western blotting)
-
Normal rabbit IgG (isotype control)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with either anti-SIRT6 antibody or normal rabbit IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-RELA antibody.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9ac at the IL-6 Promoter
This protocol allows for the quantification of H3K9ac levels at the promoter of the pro-inflammatory gene IL-6, which can be influenced by SIRT6 activity.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-H3K9ac antibody
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for the IL-6 promoter
-
qPCR master mix and instrument
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K9ac antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of the IL-6 promoter region in the immunoprecipitated DNA relative to the input DNA using qPCR.[9]
In Vitro SIRT6 Deacetylation Assay
This protocol is for assessing the direct deacetylase activity of SIRT6 on a given substrate.
Materials:
-
Recombinant SIRT6 protein
-
Acetylated substrate (e.g., a peptide or purified protein)
-
NAD+
-
Deacetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Reaction stop solution (e.g., acid or organic solvent)
-
Method for detecting deacetylation (e.g., HPLC, mass spectrometry, or western blot with an acetyl-lysine antibody)
Procedure:
-
Set up the deacetylation reaction by combining the recombinant SIRT6, acetylated substrate, and NAD+ in the deacetylation buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products to determine the extent of deacetylation. For a western blot-based detection, run the samples on an SDS-PAGE gel and probe with an antibody specific for the acetylated form of the substrate.[1][7][10][16]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key SIRT6-mediated inflammatory pathways and experimental workflows.
Caption: SIRT6 regulation of the NF-κB signaling pathway.
Caption: SIRT6 influences macrophage polarization towards an anti-inflammatory M2 phenotype.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Therapeutic Implications and Future Directions
The multifaceted role of SIRT6 in dampening inflammatory responses positions it as a highly attractive therapeutic target for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The development of small molecule activators of SIRT6 could offer a novel therapeutic strategy to suppress chronic inflammation.
However, the pro-secretory role of SIRT6 in TNF-α release highlights the complexity of its biological functions and underscores the need for a nuanced approach to therapeutic targeting. Future research should focus on:
-
Elucidating the precise context-dependent mechanisms that govern the opposing roles of SIRT6 in inflammation.
-
Identifying and validating specific biomarkers to monitor SIRT6 activity in vivo.
-
Developing highly specific SIRT6 modulators and evaluating their efficacy and safety in preclinical models of inflammatory diseases.
A deeper understanding of the intricate regulatory networks governed by SIRT6 will be paramount in harnessing its full therapeutic potential for the treatment of inflammatory disorders.
References
- 1. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The histone deacetylase SIRT6 restrains transcription elongation via promoter- proximal pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NF-κB target genes ICAM-1 and VCAM-1 are differentially regulated during spontaneous differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct regulation of interleukin-6 expression by Notch signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of the SIRT1-NLRP3 pathway in the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 inhibits inflammatory response partly through regulation of NLRP3 inflammasome in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of SIRT6: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, with profound implications for aging, metabolism, and genome stability. This technical guide provides an in-depth overview of the seminal discoveries and initial characterization of this multifaceted protein. We delve into the key experiments that first elucidated its function as a histone deacetylase, its crucial role in DNA repair, and its impact on glucose and lipid metabolism. This document summarizes the quantitative data from foundational studies, presents detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows as they were first understood. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking a deep, technical understanding of SIRT6's foundational biology.
Discovery of SIRT6 and the Phenotype of SIRT6-Deficient Mice
The initial characterization of SIRT6's physiological role came from the development of a knockout mouse model in 2006.[1] These mice, deficient in SIRT6, exhibited a severe premature aging-like phenotype, underscoring the critical role of SIRT6 in maintaining organismal health.[1][2]
Generation of SIRT6-Deficient Mice
The generation of SIRT6-deficient mice was a crucial first step in understanding its in vivo function. A targeting vector was utilized to disrupt exons 1 through 6 of the Sirt6 gene by inserting lacZ and neomycin resistance genes.[3] This construct was introduced into embryonic stem (ES) cells, which were subsequently injected into blastocysts to create chimeric mice.[3]
Key Phenotypic Findings in SIRT6-Deficient Mice
SIRT6-deficient mice were born at the expected Mendelian ratios but soon developed a range of severe degenerative conditions.[1][4] By three to four weeks of age, these mice uniformly succumbed to a lethal hypoglycemic event.[1][5][6]
Table 1: Phenotypic Characteristics of SIRT6-Deficient Mice
| Characteristic | Observation in SIRT6-/- Mice | Wild-Type Control | Reference |
| Lifespan | Death by 4 weeks of age | Normal lifespan | [1] |
| Body Weight | Significantly lower | Normal | [4] |
| Blood Glucose | Severe hypoglycemia | Normoglycemic | [6] |
| Subcutaneous Fat | Complete loss | Present | [1] |
| Bone Mineral Density | Osteopenia (30% loss) | Normal | [3] |
| Lymphocyte Count | Profound lymphopenia | Normal | [1][3] |
| Spine | Lordokyphosis (hunchbacked) | Normal | [1][3] |
| Genomic Stability | Increased chromosomal aberrations | Stable | [1] |
This table summarizes the initial key phenotypic findings in SIRT6 knockout mice as reported in the foundational literature.
Initial Characterization of SIRT6 Enzymatic Activity
While the knockout mouse phenotype pointed to a critical physiological role, the precise biochemical function of SIRT6 remained elusive initially. Early studies failed to detect robust deacetylase activity on histone substrates, leading to the hypothesis that it might primarily function as a mono-ADP-ribosyltransferase.[1][7] However, subsequent research definitively identified SIRT6 as a potent and specific histone deacetylase.
Discovery of Histone Deacetylase Activity
In 2008, a landmark study published in Nature by Michishita et al. provided the first conclusive evidence that SIRT6 is an NAD+-dependent histone H3 lysine 9 (H3K9) deacetylase.[7][8] This discovery was pivotal in shifting the understanding of SIRT6's primary enzymatic function. Later studies also identified histone H3 lysine 56 (H3K56) as another key substrate.[7][9]
Table 2: Key Histone Substrates of SIRT6 Deacetylase Activity
| Histone Mark | Initial Discovery Reference | Functional Relevance |
| H3K9ac | Michishita et al., 2008[8] | Telomeric chromatin maintenance, transcriptional repression of metabolic genes |
| H3K56ac | Michishita et al., 2009[7][9] | Genomic stability, DNA damage response |
This table highlights the initially identified histone marks deacetylated by SIRT6 and their associated biological functions.
Experimental Protocol: In Vitro SIRT6 Deacetylase Assay
The following protocol is a synthesized representation of the methods used in the initial discovery of SIRT6's deacetylase activity.
Objective: To measure the deacetylation of a specific histone peptide by recombinant SIRT6 in vitro.
Materials:
-
Recombinant SIRT6 protein
-
Acetylated histone H3 peptide (e.g., H3K9ac)
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (for fluorometric assays)
-
HPLC system or fluorometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a microplate, combine the reaction buffer, the acetylated histone peptide substrate, and NAD+.
-
Enzyme Addition: Initiate the reaction by adding recombinant SIRT6 protein to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution such as formic acid for HPLC analysis or a developer solution for fluorometric assays.
-
Detection:
-
HPLC-based: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the acetylated and deacetylated peptide products.
-
Fluorometric: Measure the fluorescence signal using a fluorometer. The developer solution contains a protease that cleaves the deacetylated peptide, releasing a fluorophore.
-
Diagram 1: Experimental Workflow for SIRT6 Deacetylase Assay
A simplified workflow of the in vitro SIRT6 deacetylase assay.
SIRT6 in DNA Repair and Genome Stability
The profound genomic instability observed in SIRT6-deficient mice strongly implicated SIRT6 in the maintenance of genomic integrity.[1] Subsequent research established SIRT6 as a key player in multiple DNA repair pathways, particularly base excision repair (BER) and double-strand break (DSB) repair.[2][10][11]
Role in Base Excision Repair (BER)
Initial studies on SIRT6-deficient mouse embryonic fibroblasts (MEFs) revealed a heightened sensitivity to DNA alkylating agents, suggesting a defect in the BER pathway.[1] SIRT6 was found to be a critical factor in promoting efficient BER.[10][11][12]
Involvement in Double-Strand Break (DSB) Repair
SIRT6 plays a multifaceted role in the repair of DNA double-strand breaks. It is one of the earliest factors recruited to sites of DNA damage.[13][14] Foundational studies demonstrated that SIRT6 interacts with and stabilizes the DNA-dependent protein kinase (DNA-PK) at DSBs, a critical component of the non-homologous end joining (NHEJ) pathway.[15] Furthermore, SIRT6 was shown to physically associate with and activate Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in both DSB repair and BER, through mono-ADP-ribosylation.[16][17][18]
Diagram 2: SIRT6's Initial Characterized Role in DNA Double-Strand Break Repair
SIRT6 is recruited to DSBs, where it stabilizes DNA-PK and activates PARP1.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for SIRT6 Recruitment to DNA Breaks
Objective: To determine if SIRT6 is recruited to sites of DNA double-strand breaks in vivo.
Materials:
-
Cell line capable of inducible, site-specific DSBs (e.g., using I-SceI or I-PpoI endonucleases)
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
SIRT6-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR flanking the DSB site
-
qPCR system
Procedure:
-
Induce DSBs: Treat cells to induce site-specific DNA double-strand breaks.
-
Cross-linking: Fix cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a SIRT6-specific antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers that amplify the region flanking the induced DSB. An increase in signal in the SIRT6-immunoprecipitated sample compared to a control (e.g., IgG) indicates recruitment.
SIRT6 as a Regulator of Metabolism
The lethal hypoglycemia observed in SIRT6-deficient mice was the first indication of its critical role in metabolic regulation.[1][5] Subsequent research revealed that SIRT6 acts as a master regulator of glucose homeostasis, primarily by repressing the expression of glycolytic genes.[5][19][20]
Regulation of Glycolysis
SIRT6 deacetylates H3K9 at the promoters of numerous genes involved in glycolysis, leading to their transcriptional repression.[5][19] A key mechanism for this is the co-repression of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the glycolytic pathway.[5][20] In the absence of SIRT6, there is an upregulation of glycolytic genes, increased glucose uptake, and a shift away from mitochondrial respiration towards aerobic glycolysis, a phenomenon also observed in cancer cells (the Warburg effect).[5][21]
Diagram 3: SIRT6-Mediated Repression of Glycolysis
SIRT6 represses glycolysis by deacetylating H3K9ac and co-repressing HIF-1α.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) of SIRT6 and Interacting Proteins
Objective: To determine if SIRT6 physically interacts with a putative partner protein (e.g., PARP1, HIF-1α) in cells.
Materials:
-
Cultured cells expressing epitope-tagged SIRT6 and/or the protein of interest
-
Lysis buffer (non-denaturing)
-
Antibody against the epitope tag or SIRT6
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer or sample loading buffer
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody against the interacting protein
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., tagged SIRT6).
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-bait protein complex.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (the putative interactor). The presence of a band for the prey protein indicates an interaction.
Conclusion and Future Directions
The initial discovery and characterization of SIRT6 revealed it to be a protein of fundamental importance to mammalian health and longevity. The early findings, from the dramatic phenotype of the knockout mouse to the elucidation of its enzymatic activities and roles in DNA repair and metabolism, have laid the groundwork for a burgeoning field of research. These foundational studies have established SIRT6 as a potent tumor suppressor and a key regulator of metabolic homeostasis. For drug development professionals, SIRT6 presents a compelling target for therapeutic intervention in a wide range of age-related diseases, including cancer, metabolic disorders, and neurodegeneration. Further research building upon these initial characterizations continues to uncover new substrates, new regulatory mechanisms, and new therapeutic possibilities for modulating the activity of this critical sirtuin.
References
- 1. Genomic instability and aging-like phenotype in the absence of mammalian SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 006050 - SIRT6-/- Strain Details [jax.org]
- 4. Characterization of physiological defects in adult SIRT6-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. SIRT6 Deficiency Results in Severe Hypoglycemia by Enhancing Both Basal and Insulin-stimulated Glucose Uptake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 is a histone H3 lysine 9 deacetylase that modulates telomeric chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent deacetylation of telomeric histone H3 lysine K56 by human SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 rescues the age related decline in base excision repair in a PARP1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 16. researchgate.net [researchgate.net]
- 17. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT6 promotes DNA repair under stress by activating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The histone deacetylase Sirt6 regulates glucose homeostasis via Hif1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The histone deacetylase SIRT6 is a tumor suppressor that controls cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Interaction Partners of SIRT6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a multifaceted NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a critical role in a variety of cellular processes, including DNA repair, genome stability, metabolic homeostasis, inflammation, and aging.[1][2] Its diverse functions are intimately linked to its interactions with a host of other proteins. Understanding the SIRT6 interactome is therefore crucial for elucidating its molecular mechanisms and for the development of novel therapeutic strategies targeting SIRT6-mediated pathways.
This technical guide provides a comprehensive overview of the current knowledge of SIRT6 interaction partners. It summarizes quantitative data from key proteomics and yeast two-hybrid screening studies, offers detailed protocols for the experimental identification of these interactions, and visualizes the involvement of SIRT6 in critical signaling pathways.
SIRT6 Interaction Partners: A Quantitative Summary
The following table summarizes a selection of identified SIRT6 interaction partners from various high-throughput studies. The method of identification is noted, providing an indication of the nature of the interaction (e.g., direct or as part of a larger complex).
| Interacting Protein | Gene Symbol | Method of Identification | Functional Class | Source Publication(s) |
| G3BP1 | G3BP1 | Co-IP/MS | Stress Granule Assembly, RNA metabolism | [3][4][5] |
| RelA/p65 | RELA | Co-IP, Yeast two-hybrid | NF-κB Signaling, Transcription | [6][7] |
| PARP1 | PARP1 | Co-IP/MS | DNA Repair, ADP-ribosylation | [6] |
| DNA-PKcs | PRKDC | Co-IP/MS | DNA Double-Strand Break Repair | [8] |
| Ku70 | XRCC6 | Co-IP/MS | DNA Double-Strand Break Repair | [8] |
| Ku80 | XRCC5 | Co-IP/MS | DNA Double-Strand Break Repair | [8] |
| MYBBP1A | MYBBP1A | Co-IP/MS | Transcription Regulation | [6] |
| SMARCA5 | SMARCA5 | Co-IP/MS | Chromatin Remodeling | [6] |
| PIAS1 | PIAS1 | Yeast two-hybrid | Signal Transduction, Ubiquitination | [6] |
| TDG | TDG | Yeast two-hybrid | DNA Base Excision Repair | [6] |
| TSPYL2 | TSPYL2 | Yeast two-hybrid | Cell Cycle Regulation, Transcription | [6] |
| Nucleophosmin | NPM1 | Co-IP/MS | Ribosome biogenesis, Chromatin remodeling | [9] |
| Nucleolin | NCL | Co-IP/MS | Ribosome biogenesis, Transcription | [9] |
| CAPRIN1 | CAPRIN1 | Co-IP/MS | Stress Granule Assembly | [3][5] |
| USP10 | USP10 | Co-IP/MS | Deubiquitination, Stress Response | [3][5] |
Key Experimental Methodologies
The identification of protein-protein interactions is fundamental to understanding cellular function. The following sections provide detailed protocols for the key techniques used to uncover the SIRT6 interactome.
Co-Immunoprecipitation (Co-IP) for Nuclear Proteins
Co-immunoprecipitation is a powerful technique to identify in vivo protein-protein interactions. This protocol is optimized for the study of nuclear proteins like SIRT6.[10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a specific nuclear protein lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
SIRT6-specific antibody or antibody against a tagged version of SIRT6
-
Control IgG antibody (from the same species as the specific antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells and release nuclear proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control IgG and protein A/G beads to the nuclear extract.
-
Incubate for 1-2 hours at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the SIRT6-specific antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. For analysis by mass spectrometry, a non-denaturing elution buffer is preferred. For Western blotting, SDS-PAGE sample buffer can be used, followed by boiling for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of known interactors or sent for identification by mass spectrometry.
-
Protein Identification by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for identifying the components of protein complexes isolated by techniques like Co-IP.[8][11]
Protocol:
-
Sample Preparation:
-
The eluted protein sample from the Co-IP is typically run briefly on an SDS-PAGE gel and stained with Coomassie blue.
-
The entire protein lane or specific bands of interest are excised.
-
-
In-gel Digestion:
-
The gel pieces are destained, and the proteins are reduced and alkylated.
-
The proteins are then digested in-gel, typically with trypsin, overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
The resulting peptides are extracted from the gel pieces.
-
The peptide mixture is then desalted and concentrated using a C18 ZipTip or similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
The desalted peptides are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Peptides are separated by reverse-phase chromatography and are ionized as they elute into the mass spectrometer.
-
The mass spectrometer performs cycles of a full MS scan to measure the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS/MS scans where selected peptides are fragmented to determine their amino acid sequence.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
The search engine identifies the peptides, which are then used to infer the identity of the proteins present in the original sample.
-
Quantitative analysis can be performed using label-free methods or by incorporating stable isotope labeling.
-
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover binary protein-protein interactions.[6][10]
Protocol:
-
Bait and Prey Plasmid Construction:
-
The cDNA of the "bait" protein (e.g., SIRT6) is cloned into a vector that fuses it to a DNA-binding domain (DBD).
-
A cDNA library of potential "prey" proteins is cloned into a vector that fuses them to a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
The bait plasmid is transformed into a yeast reporter strain. The expression and lack of self-activation of the bait protein are confirmed.
-
The prey library plasmids are then transformed into the yeast strain already containing the bait plasmid.
-
-
Screening for Interactions:
-
The transformed yeast cells are plated on selective media that lacks specific nutrients (e.g., histidine, adenine).
-
Only yeast cells where the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes required for growth on the selective media.
-
-
Identification of Positive Clones:
-
Yeast colonies that grow on the selective media are picked.
-
The prey plasmids are isolated from these positive clones.
-
The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.
-
-
Validation:
-
The identified interaction should be validated by re-transforming the isolated prey plasmid with the bait plasmid into a fresh yeast strain and confirming growth on selective media. Further validation can be performed using other methods like Co-IP.
-
Visualization of SIRT6-Associated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving SIRT6.
Caption: Experimental workflows for identifying SIRT6 interaction partners.
Caption: SIRT6-mediated regulation of the NF-κB signaling pathway.
Caption: SIRT6 in the DNA double-strand break repair pathway.
Conclusion
The study of SIRT6 interaction partners has revealed a complex network of proteins that connect SIRT6 to a wide array of fundamental cellular processes. The use of advanced proteomics and genetic screening techniques has been instrumental in building this interactome. The methodologies and data presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of SIRT6 in health and disease. Future studies focusing on the dynamics and context-dependency of these interactions will undoubtedly provide deeper insights and pave the way for the development of targeted therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idibell.cat [idibell.cat]
- 5. Proteomic analysis of the SIRT6 interactome: novel links to genome maintenance and cellular stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 11. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Sirtuin 6 Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacylases, which play crucial roles in a variety of cellular processes, including DNA repair, genome stability, metabolism, and inflammation.[1][2] Given its involvement in aging and age-related diseases such as cancer, targeting SIRT6 has emerged as a promising therapeutic strategy.[3] Accurate and reliable measurement of SIRT6 activity in vitro is essential for basic research and for the discovery and characterization of novel SIRT6 modulators.
SIRT6 exhibits multiple enzymatic activities, including weak histone deacetylation (specifically targeting H3K9Ac and H3K56Ac), mono-ADP-ribosyltransferase activity, and a more robust deacylation activity against long-chain fatty acyl groups.[1][2][4][5] This application note provides an overview of the most common in vitro methods for measuring SIRT6 activity, complete with detailed protocols and data presentation guidelines to aid researchers in selecting and performing the appropriate assay for their needs.
Overview of In Vitro SIRT6 Activity Assays
Several methods have been developed to measure SIRT6 activity in vitro, each with its own advantages and limitations. The primary assay types include HPLC-based assays, fluorogenic assays, and magnetic bead-based assays.[1][2][4] Commercially available kits have made these assays more accessible and standardized.[6][7][8][9]
| Assay Type | Principle | Advantages | Disadvantages |
| HPLC-Based Assay | Quantifies the formation of the deacetylated peptide product or O-acetyl-ADP-ribose by reverse-phase HPLC.[4] | Highly sensitive, robust, and considered a gold standard for quantifying enzymatic activity.[4] | Requires specialized equipment (HPLC), is low-throughput, and can be time-consuming. |
| Fluorogenic Assay | A two-step process where SIRT6 deacetylates a synthetic peptide substrate containing an acetylated lysine coupled to a fluorophore (e.g., AMC). A developer solution containing a protease then cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal.[4][7] | High-throughput, sensitive, and amenable to inhibitor screening.[6][7] | Susceptible to interference from fluorescent compounds or protease inhibitors in the sample.[4] |
| Luminescent Assay | Based on a split-luciferase system where deacylation of a modified peptide restores luciferase activity, generating a luminescent signal.[10] | High sensitivity and suitable for in vitro and in vivo applications.[10] | May require specialized reagents and instrumentation. |
| Magnetic Bead-Based Assay | Immobilized SIRT6 on magnetic beads is used to deacetylate a substrate. The supernatant containing the deacetylated product is then analyzed, often by HPLC.[4] | Allows for easy separation of the enzyme from the reaction mixture and potential for enzyme reuse.[4] | The immobilization process may affect enzyme activity. |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: HPLC-Based SIRT6 Deacetylation Assay
This protocol is adapted from established methods for measuring SIRT6 deacetylation of an H3K9Ac peptide substrate.[4]
Materials:
-
Recombinant human SIRT6 protein
-
H3K9Ac peptide substrate (e.g., ARTKQTARK(Ac)STGGKAPRKQLA)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-buffered saline (TBS)
-
Dithiothreitol (DTT)
-
Formic acid
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup (Inhibition Assay):
-
Enzyme Addition:
-
Initiate the reaction by adding 4 µL of recombinant SIRT6 protein (final concentration: 0.05 µg/µL).[4]
-
-
Incubation:
-
Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.[4]
-
-
Reaction Termination:
-
Stop the reaction by adding 6 µL of cold 100% formic acid.[4]
-
-
Sample Preparation:
-
Centrifuge the mixture at 16,100 x g for 15 minutes to pellet any precipitate.[4]
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 column and separate the acetylated and deacetylated peptides using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile by absorbance at 214 nm.
-
Quantify the peak areas corresponding to the substrate and product to determine the percentage of deacetylation.
-
Protocol 2: Fluorogenic SIRT6 Activity Assay
This protocol is a generalized procedure based on commercially available kits.[4][7]
Materials:
-
Recombinant human SIRT6 protein
-
Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)[4][7]
-
NAD+
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[7]
-
Developer solution (containing a protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Dilute the SIRT6 Assay Buffer to 1X with HPLC-grade water.[7]
-
Prepare the Substrate Solution by mixing the fluorogenic peptide and NAD+ in 1X Assay Buffer to the desired final concentrations (e.g., 400 µM peptide and 3 mM NAD+).[7]
-
Dilute the SIRT6 enzyme in 1X Assay Buffer.[7]
-
-
Assay Plate Setup (for a 50 µL final volume):
-
Background Wells: Add 30 µL of 1X Assay Buffer and 5 µL of solvent (e.g., DMSO).[7]
-
100% Activity Wells: Add 25 µL of 1X Assay Buffer, 5 µL of diluted SIRT6 enzyme, and 5 µL of solvent.[7]
-
Inhibitor/Activator Wells: Add 25 µL of 1X Assay Buffer, 5 µL of diluted SIRT6 enzyme, and 5 µL of the test compound.[7]
-
-
Reaction Initiation:
-
Start the reaction by adding 15 µL of the Substrate Solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-90 minutes.[4]
-
-
Development:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition or activation relative to the 100% activity control.
-
Data Presentation
Quantitative data from SIRT6 activity assays should be presented in a clear and organized manner. Tables are an effective way to summarize key findings.
Table 1: Kinetic Parameters of SIRT6
| Substrate | Km (µM) | kcat (s-1) | Reference |
| H3K9Ac peptide | Data not available in search results | Data not available in search results | |
| p53 peptide (Ac-RHKK(Ac)-AMC) | 600 | Data not available in search results | [7] |
| NAD+ | 310 | Data not available in search results | [7] |
Table 2: IC50 Values of Known SIRT6 Modulators
| Compound | IC50 (µM) | Assay Type | Reference |
| Nicotinamide | Included as an inhibitor in kits, but specific IC50 not provided in search results | Fluorogenic | [6] |
| Compound 9 | Specific value not provided, but noted as a selective inhibitor | Fluorogenic | [11] |
| Compound 17 | Specific value not provided, but noted as a selective inhibitor | Fluorogenic | [11] |
Conclusion
The choice of an in vitro SIRT6 activity assay depends on the specific research question, available equipment, and desired throughput. HPLC-based assays offer high accuracy and are ideal for detailed kinetic studies, while fluorogenic and luminescent assays are well-suited for high-throughput screening of potential inhibitors or activators. By following the detailed protocols and data presentation guidelines provided in this application note, researchers can obtain reliable and reproducible measurements of SIRT6 activity, facilitating the exploration of its biological functions and the development of novel therapeutics.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Fluorometric Measurement of SIRT6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] Localized in the nucleus, SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.[1][3] It primarily functions by removing acetyl groups from histone proteins, thereby modulating gene expression.[1] Specifically, SIRT6 is known to deacetylate H3K9Ac and H3K56Ac.[4][5] Beyond its deacetylase activity, SIRT6 also exhibits robust de-fatty-acylase activity, preferentially hydrolyzing long-chain fatty acyl groups from lysine residues.[4][6] Given its involvement in critical pathways associated with aging and diseases like cancer and metabolic disorders, SIRT6 has emerged as a significant therapeutic target.[2][3][7] This document provides a detailed protocol for a fluorometric assay to measure SIRT6 activity, suitable for screening potential inhibitors or activators.
The assay is based on a two-step enzymatic reaction.[6][8] First, the SIRT6 enzyme deacetylates or deacylates a synthetic substrate peptide. This initial reaction sensitizes the substrate for the second step, where a developer solution proteolytically cleaves the modified substrate, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[4][8] The resulting fluorescence intensity is directly proportional to the SIRT6 activity.
SIRT6 Signaling and Functional Roles
SIRT6 is a key regulator in several critical cellular signaling pathways. Its activity impacts DNA damage response and metabolic regulation. In the DNA damage response, SIRT6 collaborates with proteins like PARP1 to facilitate DNA repair.[1] In metabolic regulation, it interacts with transcription factors such as HIF1α to control genes involved in glucose homeostasis.[1]
Principle of the Fluorometric SIRT6 Activity Assay
The fluorometric assay for SIRT6 activity is a discontinuous, two-step process designed for a 96-well plate format, making it ideal for high-throughput screening.
-
SIRT6-Mediated Deacylation: In the first step, purified, recombinant SIRT6 is incubated with a synthetic peptide substrate and its essential co-substrate, NAD+. The substrate is typically a short peptide containing an acetylated or myristoylated lysine residue linked to a fluorophore that is quenched. SIRT6 catalyzes the removal of the acyl group from the lysine residue.[6][8]
-
Fluorophore Release: In the second step, a developer solution, which contains a protease, is added to the reaction.[4] The developer specifically cleaves the deacetylated/demyristoylated peptide, releasing the unquenched fluorophore.[2][4]
-
Signal Detection: The fluorescence of the released molecule is measured using a microplate fluorometer. The intensity of the fluorescence is directly proportional to the amount of deacylated substrate, and thus to the enzymatic activity of SIRT6.
Materials and Reagents
Materials
-
96-well black, flat-bottom plates
-
Microplate reader capable of fluorescence measurement at specified wavelengths
-
Repeating pipettor (recommended for precision)
-
Standard laboratory equipment (pipettes, tips, tubes, orbital shaker)
Reagents
-
Recombinant Human SIRT6 Enzyme
-
SIRT6 Fluorogenic Substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC or a myristoylated peptide)[6][8]
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[8]
-
Developer Solution
-
Stop Solution (optional, for endpoint assays)
-
Bovine Serum Albumin (BSA)
-
Ultrapure water
-
Solvent for test compounds (e.g., DMSO)
Experimental Protocols
A. Reagent Preparation
It is crucial to prepare reagents freshly and keep enzymes on ice.
| Reagent | Preparation Instructions | Storage |
| Diluted Assay Buffer | Dilute 10X Assay Buffer with ultrapure water to a 1X concentration.[8] | 4°C for up to 6 months[8] |
| SIRT6 Enzyme | Thaw on ice. Dilute the enzyme stock to the desired concentration (e.g., 0.05 µg/µL) with 1X Assay Buffer.[4] Keep on ice. Avoid repeated freeze-thaw cycles. | -80°C (aliquoted) |
| Substrate Solution | Prepare a working solution containing the fluorogenic substrate and NAD+ in 1X Assay Buffer. Final concentrations in the well are typically around 5 µM for the substrate and 0.5-3 mM for NAD+.[8][9] | Use within a few hours. |
| Developer Solution | Prepare according to manufacturer's instructions. Often supplied as a 2X concentrate to be mixed with other components.[9] | -20°C or -80°C |
| Test Compounds/Inhibitor | Prepare a stock solution in an appropriate solvent (e.g., DMSO). Dilute to the desired concentrations in 1X Assay Buffer. The final solvent concentration in the assay should be low (e.g., <1%). | As per compound stability instructions. |
B. Protocol for SIRT6 Activity Assay
This protocol outlines the steps for a standard activity assay in a 96-well plate format. It is recommended to run all samples in triplicate.
| Step | Procedure |
| 1 | Plate Setup: Design a plate map including wells for: • 100% Initial Activity: Enzyme + Substrate Solution + Solvent • No Enzyme Control (Blank): Assay Buffer + Substrate Solution • Test Compound: Enzyme + Substrate Solution + Test Compound • Inhibitor Control: Enzyme + Substrate Solution + Known Inhibitor (e.g., Nicotinamide) |
| 2 | Reagent Addition: Add reagents to the wells in the following order. The volumes below are for a final reaction volume of 50 µL. Adjust as necessary. • Assay Buffer: Add to bring the final volume to 50 µL. • Test Compound/Solvent/Inhibitor: Add 5 µL. • SIRT6 Enzyme: Add 5 µL of diluted SIRT6 enzyme to all wells except the "No Enzyme Control". Add 5 µL of Assay Buffer to the "No Enzyme Control" wells. |
| 3 | Reaction Initiation: Add 15 µL of the Substrate Solution to all wells to start the reaction.[8] Mix gently on an orbital shaker. |
| 4 | Incubation: Incubate the plate at 37°C for 30-90 minutes.[4][9] The optimal time may need to be determined empirically. |
| 5 | Development: Add 50 µL of Developer solution to each well.[4] Incubate at room temperature or 37°C for 15-30 minutes, protected from light.[9] |
| 6 | Fluorescence Measurement: Read the fluorescence on a microplate reader. The specific wavelengths depend on the fluorophore used. • For AMC-based substrates : Excitation: 350-380 nm, Emission: 440-465 nm.[8][9] • For other fluorophores : Excitation: 480-500 nm, Emission: 520-540 nm.[3] |
C. Quantitative Data Summary
The following table provides typical concentrations and volumes for the assay components.
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration in 50 µL Reaction |
| SIRT6 Assay Buffer (1X) | N/A | Variable | N/A |
| Test Compound / Solvent | Variable | 5 | Variable |
| SIRT6 Enzyme | Variable (e.g., 0.5 µg/µL) | 5 | ~0.05 µg/µL |
| Substrate Solution | Variable | 15 | ~5-400 µM (Peptide), ~0.5-3 mM (NAD+)[4][8] |
| Developer Solution | 2X | 50 | 1X |
| Total Reaction Volume | N/A | 100 (after dev.) | N/A |
Data Analysis
-
Background Subtraction: Determine the average fluorescence of the "No Enzyme Control" (Blank) wells. Subtract this average value from the fluorescence readings of all other wells. Corrected Fluorescence = Sample Fluorescence - Average Blank Fluorescence
-
Calculate Percent Activity (for activators): % Activity = (Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control) * 100
-
Calculate Percent Inhibition (for inhibitors): % Inhibition = 100 - [(Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control) * 100]
Troubleshooting and Considerations
-
High Background: The substrate may be unstable or contaminated with a protease. Ensure reagents are of high quality and freshly prepared.
-
Low Signal: The SIRT6 enzyme may be inactive. Ensure proper storage and handling, and avoid repeated freeze-thaw cycles.[3] Incubation times may need to be optimized.
-
Compound Interference: Test compounds may autofluoresce or interfere with the developer enzyme. It is essential to run controls for compound interference by adding the test compound to wells with the final fluorescent product or by running the reaction without the SIRT6 enzyme.[8] The interference should be less than 10% for valid results.[8]
References
- 1. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 2. SIRT6 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. abcam.com [abcam.com]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application of CRISPR/Cas9 for SIRT6 Gene Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a critical role in a wide range of cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, inflammation, and aging. Given its multifaceted involvement in cellular homeostasis and various pathologies, SIRT6 has emerged as a promising therapeutic target. The CRISPR/Cas9 system provides a powerful and precise tool for editing the SIRT6 gene, enabling researchers to investigate its function through gene knockout, knock-in of specific mutations, or insertion of reporter tags.
These application notes provide a comprehensive overview and detailed protocols for the application of CRISPR/Cas9 technology for SIRT6 gene editing. This document is intended to guide researchers in designing and executing successful SIRT6 editing experiments, from gRNA design and validation to the functional analysis of edited cells.
Data Presentation
Effective gene editing requires careful selection of gRNAs and a thorough assessment of editing efficiency and potential off-target effects. The following tables summarize quantitative data for SIRT6 gene editing.
Table 1: Validated gRNA Sequences for Human and Mouse SIRT6
| Species | Gene | gRNA Sequence (5' - 3') | Target Exon | Reported Indel Frequency (%) | Cell Line | Reference |
| Human | SIRT6 | CCUGAAGUCGGGGAUGCCAG | 1 | Not specified, but successful knockout confirmed by Western Blot | A375 (Melanoma) | [1] |
| Human | SIRT6 | TGTCGGTGAATTACGCGGCG | Not specified | Not specified | Not specified | Commercial Vector |
| Human | SIRT6 | CAGACGCGCTCACCTCCGGG | Not specified | Not specified | Not specified | Commercial Vector |
| Mouse | Sirt6 | Not specified in abstract | Not specified | Significantly decreased reprogramming efficiency observed | Mouse Embryonic Fibroblasts | [2][3] |
Note: Obtaining precise indel frequencies often requires deep sequencing of the target locus. The provided data is based on available literature and may not represent the full spectrum of possible efficiencies.
Table 2: Representative CRISPR/Cas9 Editing Efficiencies in Various Cell Lines
| Cell Line | Target Gene | Editing Efficiency (%) | Method of Quantification | Reference |
| Human Pluripotent Stem Cells | Various | 18 ± 3 (on-target indels in correctly targeted clones) | Deep Sequencing | [4] |
| Primary Human Lung Fibroblasts | SMAD3 | >90 | OutKnocker (web tool for mutation analysis) | [5][6][7][8][9] |
| HEK293T | ATF4 | 52.2 ± 19.0 (improvement in membrane protein production) | T7 Endonuclease I Assay | [8][10] |
| HeLa | IRF9 | ~90 (protein level reduction) | Western Blot | [11] |
| Mouse Embryonic Stem Cells | Various | Up to 83% (targeted insertion) | Not specified | [12] |
Note: Editing efficiency is highly dependent on the specific gRNA, delivery method, cell type, and local chromatin state.
Table 3: Off-Target Analysis of CRISPR/Cas9 Editing
| Method | Key Features | Advantages | Limitations | Representative References |
| GUIDE-seq | Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing. Relies on the capture of double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs). | Unbiased, genome-wide detection of off-target sites in living cells. High sensitivity. | Can miss some off-target sites. May detect naturally occurring DSBs. | [13][14][15][16][17][18] |
| Digenome-seq | In vitro digestion of genomic DNA with Cas9-gRNA ribonucleoprotein (RNP) followed by whole-genome sequencing. | Unbiased and highly sensitive. Does not require cellular transfection. | In vitro conditions may not fully recapitulate the in vivo chromatin landscape and accessibility. | |
| CIRCLE-seq | In vitro circularization and random cleavage of genomic DNA followed by Cas9-gRNA treatment and deep sequencing. | Highly sensitive and specific for identifying sites cleaved by the Cas9-gRNA complex. | In vitro method, so may not reflect cellular context. |
Note: It is highly recommended to perform an unbiased, genome-wide off-target analysis, such as GUIDE-seq, for any gRNA intended for therapeutic applications.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of SIRT6
This protocol describes the generation of SIRT6 knockout cell lines using transient transfection of a plasmid expressing both Cas9 and a SIRT6-targeting gRNA.
1. gRNA Design and Cloning: 1.1. Design two to three gRNAs targeting an early exon of the SIRT6 gene to maximize the likelihood of generating a loss-of-function frameshift mutation. Use online design tools (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high predicted on-target efficiency and low off-target scores. 1.2. Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pX459). 1.3. Anneal the oligonucleotides and clone them into the linearized Cas9 vector. 1.4. Verify the correct insertion of the gRNA sequence by Sanger sequencing.
2. Transfection of Target Cells: 2.1. Culture the target cells (e.g., HEK293T, HeLa) to 70-80% confluency. 2.2. Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Include a negative control (e.g., a scramble gRNA).
3. Selection and Clonal Isolation: 3.1. If the Cas9 plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells. 3.2. After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
4. Validation of Knockout: 4.1. Expand the isolated clones and extract genomic DNA. 4.2. Amplify the genomic region surrounding the gRNA target site by PCR. 4.3. Screen for the presence of insertions or deletions (indels) using a T7 Endonuclease I (T7E1) assay or by Sanger sequencing followed by decomposition analysis (e.g., TIDE, ICE). 4.4. Confirm the absence of SIRT6 protein expression in candidate knockout clones by Western blot analysis.
Protocol 2: CRISPR/Cas9-Mediated Knock-in of a Tag at the SIRT6 Locus using a Single-Stranded Oligonucleotide (ssODN) Donor
This protocol outlines the introduction of a small tag (e.g., FLAG, HA) at the N- or C-terminus of the endogenous SIRT6 protein.
1. gRNA and ssODN Donor Design: 1.1. Design a gRNA that cuts as close as possible to the desired insertion site (start or stop codon of SIRT6). 1.2. Design a single-stranded oligonucleotide (ssODN) donor template (typically 100-200 nucleotides). The ssODN should contain the tag sequence flanked by homology arms of 40-80 nucleotides on each side, which are homologous to the genomic sequence adjacent to the cut site. 1.3. To prevent re-cutting of the edited allele, introduce silent mutations in the PAM sequence or the gRNA seed region within the ssODN donor.
2. RNP-based Delivery: 2.1. Synthesize or purchase the designed gRNA and tracrRNA. 2.2. Form the ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the gRNA:tracrRNA duplex. 2.3. Electroporate the target cells with the pre-formed RNP complex and the ssODN donor template using a suitable electroporation system (e.g., Neon, 4D-Nucleofector).
3. Screening for Knock-in: 3.1. After a recovery period, expand the electroporated cells. 3.2. Isolate single-cell clones as described in Protocol 1. 3.3. Screen for the desired knock-in event by PCR using primers flanking the insertion site, followed by Sanger sequencing to confirm the correct in-frame insertion of the tag. 3.4. Validate the expression of the tagged SIRT6 protein by Western blot using an antibody against the tag.
Protocol 3: Functional Assay - In Vitro Histone Deacetylase (HDAC) Assay
This protocol measures the deacetylase activity of SIRT6 in cell lysates from wild-type and SIRT6-edited cells.
1. Preparation of Cell Lysates: 1.1. Harvest wild-type and SIRT6 knockout cells and prepare nuclear extracts.
2. Deacetylation Reaction: 2.1. In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), combine the nuclear extract with a histone H3 peptide acetylated at lysine 9 (H3K9ac) or lysine 56 (H3K56ac) as a substrate. 2.2. Initiate the reaction by adding NAD+. 2.3. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
3. Detection of Deacetylation: 3.1. Stop the reaction and analyze the level of H3K9ac or H3K56ac by Western blot using specific antibodies. A decrease in the acetylated histone signal in the presence of wild-type lysate compared to the knockout lysate indicates SIRT6 deacetylase activity. 3.2. Alternatively, use a fluorometric HDAC assay kit according to the manufacturer's instructions for a more quantitative readout.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT6 and the experimental workflow for CRISPR/Cas9-mediated gene editing.
Caption: SIRT6 in DNA Double-Strand Break Repair.
Caption: SIRT6 Regulation of Glucose Metabolism.
Caption: SIRT6 Regulation of the NF-κB Signaling Pathway.
Caption: General Workflow for CRISPR/Cas9-mediated Gene Editing.
Conclusion
The CRISPR/Cas9 system offers a versatile and efficient platform for the genetic manipulation of SIRT6. By following the protocols and considering the data presented in these application notes, researchers can effectively generate SIRT6 knockout or knock-in cell models. These models are invaluable tools for dissecting the complex roles of SIRT6 in health and disease, and for the development of novel therapeutic strategies targeting this key regulator of cellular homeostasis. Careful experimental design, rigorous validation, and thorough functional analysis are paramount to obtaining reliable and reproducible results.
References
- 1. origene.com [origene.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Target-Specific Precision of CRISPR-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated Knockout of SIRT6 Imparts Remarkable Antiproliferative Response in Human Melanoma Cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-Step, High-Efficiency CRISPR-Cas9 Genome Editing in Primary Human Disease-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 12. Highly efficient gene inactivation by adenoviral CRISPR/Cas9 in human primary cells | PLOS One [journals.plos.org]
- 13. ko.case.edu [ko.case.edu]
- 14. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GUIDE-Seq [illumina.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Protocol for Purifying Recombinant Sirtuin 6 (SIRT6) Protein
Application Note
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism. Due to its involvement in age-related diseases and cancer, SIRT6 is a significant target for drug development. Obtaining highly pure and active recombinant SIRT6 is essential for biochemical and structural studies, as well as for high-throughput screening of potential modulators. This document provides a detailed protocol for the expression and purification of recombinant human SIRT6 from E. coli.
Principle
The protocol describes the expression of N-terminally His-tagged or GST-tagged human SIRT6 in an E. coli expression system. The protein is then purified using affinity chromatography followed by size-exclusion chromatography to achieve high purity.
Experimental Protocols
1. Expression of Recombinant SIRT6 in E. coli
This part of the protocol describes the transformation of the SIRT6 expression vector into a suitable E. coli strain and the subsequent induction of protein expression.
-
Vector: pET28a(+) or pGEX-6P-3 containing the human SIRT6 coding sequence.
-
Host Strain: E. coli BL21 (DE3) or Rosetta (DE3) cells.
Methodology:
-
Transform the SIRT6 expression plasmid into competent E. coli cells.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for pET vectors, ampicillin for pGEX vectors) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6.
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue to culture the cells at 16°C for 20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
2. Purification of Recombinant SIRT6
This section details the purification of SIRT6 using a two-step chromatography process.
a. Cell Lysis and Affinity Chromatography
Buffers and Reagents:
-
Lysis Buffer: 20 mM sodium phosphate, 500 mM NaCl, 5 mM imidazole, pH 8.0.
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40-80 mM imidazole, pH 8.0.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 8.0.
-
Alternative for GST-tag: Glutathione agarose resin.
Methodology:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with pre-equilibrated Nickel-NTA or Glutathione agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Load the bead-lysate mixture onto a chromatography column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the bound protein with Elution Buffer.
b. Size-Exclusion Chromatography
Buffer:
-
SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
Methodology:
-
Concentrate the eluted protein from the affinity chromatography step using a centrifugal filter unit.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure SIRT6.
-
Pool the pure fractions and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
3. Protein Storage
-
Aliquot the purified protein and store at -80°C in a storage buffer containing 20% glycerol. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Summary of Recombinant SIRT6 Purification
| Purification Step | Tag | Expression System | Purity | Molecular Weight (kDa) | Final Concentration |
| Affinity Chromatography | His-Tag | E. coli BL21 (DE3) | >90% | ~41 | Variable |
| Size-Exclusion Chromatography | His-Tag | E. coli BL21 (DE3) | >95% | ~41 | 1 mg/ml |
| Affinity Chromatography | GST-Tag | E. coli BL21(DE3)-pRARE | >90% | ~67 | Variable |
| Size-Exclusion Chromatography | GST-Tag | E. coli BL21(DE3)-pRARE | >95% | ~67 | Variable |
Visualization
Experimental Workflow for SIRT6 Purification
Techniques for Identifying SIRT6 Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and advanced techniques for identifying and characterizing the protein-protein interactions of Sirtuin 6 (SIRT6). Understanding the SIRT6 interactome is crucial for elucidating its roles in critical cellular processes such as DNA repair, metabolism, and inflammation, thereby paving the way for novel therapeutic strategies.
Introduction to SIRT6 and its Interactome
SIRT6 is a multifaceted NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in maintaining genomic stability, regulating gene expression, and controlling metabolic pathways.[1][2] Its diverse functions are largely mediated through its interactions with other proteins. Identifying these interacting partners is key to understanding the molecular mechanisms underlying SIRT6's functions in health and disease. Recent proteomic analyses have begun to unravel the extensive network of SIRT6 interactions, revealing novel links to chromatin remodeling, cellular stress responses, and mitotic chromosome segregation.[3][4]
Key Techniques for Identifying SIRT6 Interactions
Several powerful techniques can be employed to identify and validate SIRT6 protein-protein interactions. These methods can be broadly categorized into hypothesis-driven approaches to confirm suspected interactions and unbiased screening methods to discover novel interactors.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used and reliable method to investigate the interaction between two or more known proteins in a cellular context. This technique has been instrumental in confirming the interaction of SIRT6 with key partners such as the NF-κB subunit RELA and proteins involved in DNA repair.[1][5]
This protocol describes the immunoprecipitation of exogenously expressed Flag-tagged SIRT6 from mammalian cells to identify co-precipitating endogenous proteins.
Materials:
-
HEK293T cells
-
Plasmid encoding Flag-tagged human SIRT6
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Flag M2 affinity gel (e.g., from Sigma-Aldrich)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., 3xFlag peptide solution or glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the protein of interest and SIRT6
-
Secondary antibodies (HRP-conjugated)
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and grow to 70-80% confluency. Transfect the cells with the Flag-SIRT6 plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add anti-Flag M2 affinity gel to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the affinity gel using a competitive elution with 3xFlag peptide or by a low-pH elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the suspected interacting protein and SIRT6 as a positive control.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful, unbiased approach for identifying the constellation of proteins that interact with a protein of interest. This method has been successfully used to generate a large-scale map of the SIRT6 interactome.[2][6] The general principle involves tagging the bait protein (SIRT6), expressing it in cells, purifying it along with its binding partners, and identifying the co-purified proteins by mass spectrometry.
Materials:
-
Cell line stably expressing epitope-tagged SIRT6 (e.g., HEK293 cells with V5-SIRT6)
-
Control cell line (e.g., expressing the epitope tag alone)
-
Lysis buffer optimized for maintaining protein complexes
-
Antibody-conjugated beads against the epitope tag (e.g., anti-V5 agarose beads)
-
Wash buffers of varying stringency
-
Elution buffer
-
Reagents for in-gel or in-solution digestion (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Lysis: Grow both the SIRT6-tagged and control cell lines. Lyse the cells using a mild lysis buffer to preserve protein complexes.
-
Affinity Purification: Incubate the cleared cell lysates with antibody-conjugated beads to capture the tagged SIRT6 and its associated proteins.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel digestion with trypsin. Alternatively, in-solution digestion can be performed.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins. The identified proteins from the SIRT6 pull-down are compared to the control pull-down to distinguish true interactors from non-specific binders. Quantitative proteomics approaches, such as label-free quantification, can be used to score the interactions.[7]
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover binary protein-protein interactions in vivo.[8] It has been employed to identify novel interacting partners of SIRT6.[5] The principle relies on the reconstitution of a functional transcription factor when the "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact.
Materials:
-
Saccharomyces cerevisiae reporter strain
-
Bait plasmid (containing SIRT6 fused to a DNA-binding domain, e.g., GAL4-BD)
-
Prey library plasmid (a cDNA or ORF library fused to an activation domain, e.g., GAL4-AD)
-
Yeast transformation reagents
-
Selective growth media (lacking specific nutrients to select for interacting clones)
Procedure:
-
Bait Construction and Auto-activation Test: Clone the full-length SIRT6 cDNA into the bait plasmid. Transform the bait plasmid into the yeast reporter strain and test for auto-activation of the reporter genes on selective media. The bait should not activate the reporters on its own.
-
Library Screening: Transform the prey library into the yeast strain already containing the SIRT6 bait plasmid.
-
Selection of Positive Clones: Plate the transformed yeast on highly selective media where only cells with an interacting bait-prey pair can grow.
-
Validation and Identification of Prey: Isolate the prey plasmids from the positive yeast colonies. Sequence the prey plasmids to identify the interacting proteins.
-
Confirmation of Interactions: Re-transform the identified prey plasmids with the SIRT6 bait plasmid into a fresh yeast reporter strain to confirm the interaction. Further validation in mammalian cells using Co-IP is highly recommended.
Proximity-Dependent Biotin Identification (BioID)
BioID is a powerful technique for identifying both stable and transient protein interactions, as well as proteins in close proximity to the bait protein in a living cell.[9] This method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest (SIRT6). When expressed in cells and supplied with biotin, the BirA-SIRT6 fusion protein biotinylates nearby proteins, which can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.
Materials:
-
Mammalian cell line
-
Expression vector for BirA*-SIRT6 fusion protein
-
Biotin
-
Lysis buffer containing detergents (e.g., RIPA buffer)
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer (containing excess biotin)
-
Reagents for MS sample preparation and analysis
Procedure:
-
Generation of Stable Cell Line: Create a stable cell line expressing the BirA-SIRT6 fusion protein. A control cell line expressing BirA alone should also be generated.
-
Biotin Labeling: Culture the cells and supplement the medium with biotin for a defined period (e.g., 18-24 hours) to allow for proximity labeling.
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Purification of Biotinylated Proteins: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Perform extensive washes to remove non-biotinylated proteins.
-
On-bead Digestion: The captured proteins are typically digested with trypsin directly on the beads.
-
LC-MS/MS Analysis and Data Interpretation: The resulting peptides are analyzed by LC-MS/MS. The identified proteins are filtered against the control to identify specific proximal interactors of SIRT6.
Quantitative Data Presentation
The following tables summarize the number of identified SIRT6 interacting proteins from various high-throughput studies.
Table 1: Summary of High-Throughput SIRT6 Interactome Studies
| Study (First Author, Year) | Method | Cell Line | Number of Identified Interactors | Reference |
| Simeoni et al., 2013 | AP-MS | HEK293 | 80+ novel proteins | [3] |
| Lee et al., 2014 | AP-MS | HEK293FT | 136 proteins | [6] |
| Polyakova et al., 2012 | Y2H & Co-IP/MS | Yeast & HEK293 | Multiple novel partners | [5] |
Table 2: Selected High-Confidence SIRT6 Interacting Proteins Identified by AP-MS
| Protein | Function | Putative Role in SIRT6 Pathway | Reference |
| G3BP1 | RNA-binding protein, stress granule assembly | Regulation of cellular stress response | [2][10] |
| PARP1 | DNA repair, ADP-ribosylation | Stimulation of DNA double-strand break repair | [4][5] |
| RELA (p65) | Transcription factor (NF-κB subunit) | Attenuation of NF-κB signaling | [1][11] |
| DNA-PKcs | DNA repair (NHEJ pathway) | DNA double-strand break repair | [12] |
| NPM1 | Nucleolar protein, ribosome biogenesis | Chromatin assembly and aging | [6] |
| CtIP | DNA end resection | DNA double-strand break repair | [5] |
| SNF2H | Chromatin remodeling | DNA damage response | [12] |
| This table represents a curated list of interactors validated in multiple studies. |
Visualizing SIRT6 Interactions and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and key signaling pathways involving SIRT6.
Experimental Workflow Diagrams
References
- 1. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteomic perspective of Sirtuin 6 (SIRT6) phosphorylation and interactions and their dependence on its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of the SIRT6 interactome: novel links to genome maintenance and cellular stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Interacting Partners of Sirtuin6 | PLOS One [journals.plos.org]
- 6. Comparative interactomes of SIRT6 and SIRT7: Implication of functional links to aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Proteomic Perspective of Sirtuin 6 (SIRT6) Phosphorylation and Interactions and Their Dependence on Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Identification of SIRT6 Post-Translational Modifications using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a critical nuclear enzyme involved in a wide array of cellular processes, including DNA repair, gene expression, genome stability, and metabolism.[1] Its function is intricately regulated by post-translational modifications (PTMs), which can alter its catalytic activity, protein-protein interactions, and subcellular localization. Mass spectrometry has emerged as an indispensable tool for the comprehensive identification and quantification of these PTMs, providing crucial insights into the molecular mechanisms that govern SIRT6 function. This application note provides detailed protocols and data presentation guidelines for the analysis of SIRT6 PTMs using mass spectrometry-based proteomics.
Key Post-Translational Modifications of SIRT6
Mass spectrometry studies have identified several key PTMs on SIRT6, including:
-
Phosphorylation: Phosphorylation of SIRT6, for instance at Serine 338 by AKT1, can trigger its ubiquitination and subsequent proteasomal degradation, impacting tumorigenesis and drug resistance.[2][3] Other identified phosphorylation sites include Serine 10, Threonine 294, Serine 303, and Serine 330.[1][4]
-
Ubiquitination: Ubiquitination of SIRT6 is a critical mechanism for regulating its protein stability.[5]
-
Nitration: Tyrosine nitration, for example at residue 257, has been shown to decrease the catalytic activity of SIRT6 under conditions of oxidative and nitrosative stress.[5][6][7]
-
Oxidation: Mass spectrometry has also revealed the oxidation of methionine and tryptophan residues in SIRT6.[5][6]
-
Mono-ADP-ribosylation: SIRT6 can catalyze its own mono-ADP-ribosylation, a function that is stimulated by DNA.[8]
Experimental Workflow
The general workflow for identifying SIRT6 PTMs involves the enrichment of SIRT6, followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of SIRT6
This protocol describes the enrichment of SIRT6 from cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x complete protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.
-
Anti-SIRT6 Antibody
-
Protein A/G Magnetic Beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine pH 2.5 or 2x Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-SIRT6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with Wash Buffer.
-
Elution: Elute the immunoprecipitated SIRT6 using either an acidic elution buffer (for native protein) or Laemmli sample buffer (for SDS-PAGE).
Protocol 2: In-Gel Digestion of SIRT6
This protocol is for the enzymatic digestion of SIRT6 after separation by SDS-PAGE.
Materials:
-
Coomassie Blue Stain
-
Destaining Solution: 50% Acetonitrile, 50 mM Ammonium Bicarbonate
-
Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate
-
Trypsin Solution: 10-20 ng/µL sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate
-
Extraction Buffer: 50% Acetonitrile, 5% Formic Acid
Procedure:
-
SDS-PAGE: Run the eluted SIRT6 sample on an SDS-PAGE gel.
-
Staining: Stain the gel with Coomassie Blue to visualize the protein bands.
-
Excision: Carefully excise the gel band corresponding to the molecular weight of SIRT6.
-
Destaining: Destain the gel piece with Destaining Solution until the Coomassie stain is removed.
-
Reduction and Alkylation: Reduce the disulfide bonds with the Reduction Solution for 1 hour at 56°C. After cooling, alkylate the cysteines with the Alkylation Solution for 45 minutes in the dark.
-
Digestion: Wash the gel piece and dehydrate with acetonitrile. Add the Trypsin Solution and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using the Extraction Buffer. Pool the extracts and dry them in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Parameters:
-
LC System: A nano-flow HPLC system is typically used.
-
Column: A C18 reversed-phase column is commonly employed for peptide separation.
-
Gradient: A linear gradient of acetonitrile in 0.1% formic acid is used to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for data acquisition.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant precursor ions are selected for fragmentation (MS/MS).
Data Presentation
Quantitative data on SIRT6 PTMs should be summarized in clear and concise tables. This allows for easy comparison of modification sites and their relative abundance under different experimental conditions.
Table 1: Identified Phosphorylation Sites on SIRT6
| Phosphorylation Site | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value | Reference |
| Ser10 | R.SSSSSVPK.K | 2.5 | 0.01 | [1] |
| Thr294 | K.TQLIDER.V | 1.8 | 0.05 | [4] |
| Ser303 | R.SGSSTQP.R | 3.1 | 0.005 | [2][4] |
| Ser330 | K.SGEAKEP.S | 2.2 | 0.02 | [2][4] |
| Ser338 | R.SPQEPPP.A | 4.5 | 0.001 | [2][4] |
Table 2: Identified Nitration and Oxidation Sites on SIRT6
| Modification | Site | Peptide Sequence | Condition | Reference |
| Nitration | Tyr257 | I.YGVLPTG.V | SIN-1 Treatment | [5][6][7] |
| Oxidation | Met | Multiple | SIN-1 Treatment | [5][6] |
| Oxidation | Trp | Multiple | SIN-1 Treatment | [5][6] |
Signaling Pathway Visualization
The regulation of SIRT6 by PTMs can be visualized to illustrate the signaling pathways involved.
Conclusion
The application of mass spectrometry provides a powerful approach to unravel the complex post-translational regulation of SIRT6. The detailed protocols and data presentation guidelines provided in this application note will aid researchers in designing and executing experiments to identify and quantify SIRT6 PTMs, ultimately leading to a deeper understanding of its biological functions and its role in disease.
References
- 1. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2-mediated degradation of SIRT6 phosphorylated by AKT1 promotes tumorigenesis and trastuzumab resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Posttranslational Modification of Sirt6 Activity by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to SIRT6 Chromatin Immunoprecipitation (ChIP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) to study the genomic localization of SIRT6, a crucial enzyme involved in chromatin regulation, DNA repair, and metabolism.[1][2] These protocols and notes are designed for researchers in academia and industry, including those in drug development focusing on SIRT6 as a therapeutic target.[3][4]
Introduction to SIRT6 and Chromatin Immunoprecipitation
SIRT6 is a NAD+-dependent histone deacetylase that plays a pivotal role in regulating gene expression by modifying chromatin structure.[1][3] It primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) for deacetylation, leading to a more compact chromatin state and transcriptional repression.[1][5][6] ChIP is a powerful technique used to investigate the in vivo interaction of proteins, such as SIRT6, with specific genomic DNA sequences. The method involves cross-linking protein-DNA complexes, shearing the chromatin, and immunoprecipitating the protein of interest along with its bound DNA. Subsequent analysis by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) reveals the genomic locations where the protein is bound.
Key Signaling Pathways Involving SIRT6
SIRT6 is a key regulator in several cellular signaling pathways, often acting as a transcriptional co-repressor. Understanding these pathways is crucial for designing and interpreting SIRT6 ChIP experiments.
One of the most well-characterized roles of SIRT6 is in the regulation of glucose metabolism through its interaction with the transcription factor Hypoxia-inducible factor 1-alpha (HIF1α).[5][7] Under normal conditions, SIRT6 represses the expression of glycolytic genes by deacetylating H3K9ac at their promoters, thereby limiting glycolysis.[1][5]
SIRT6 also plays a critical role in the inflammatory response by repressing the activity of Nuclear Factor-kappa B (NF-κB).[8] SIRT6 can deacetylate the p65 subunit of NF-κB, inhibiting its transcriptional activity and the expression of pro-inflammatory genes.
Quantitative Data from SIRT6 ChIP Experiments
The following table summarizes representative quantitative data from SIRT6 ChIP-qPCR experiments, demonstrating the enrichment of SIRT6 at specific gene promoters. The "Fold Enrichment" is typically calculated relative to a negative control region and normalized to input DNA.
| Target Gene Promoter | Cell Type | Condition | Fold Enrichment (SIRT6 vs. IgG) | Reference |
| PDK1 | Mouse Embryonic Fibroblasts | Normal | ~4.5 | [5] |
| GLUT1 | Mouse Embryonic Fibroblasts | Normal | ~3.5 | [5] |
| LDHA | Mouse Embryonic Fibroblasts | Normal | ~4.0 | [5] |
| DSB site (I-PpoI) | Human U2OS cells | DNA Damage | ~4.0 | [9] |
| DSB site (DR-GFP) | Human U2OS cells | DNA Damage | ~3.5 | [10] |
Detailed Experimental Protocol for SIRT6 ChIP
This protocol is a compilation and adaptation of several published methods for SIRT6 ChIP.[5][9][10][11][12]
Materials and Reagents:
-
Cells: Approximately 1-5 x 10^7 cells per ChIP experiment.
-
Antibodies:
-
Anti-SIRT6 antibody (ChIP-grade)
-
Normal Rabbit or Mouse IgG (negative control)
-
Anti-Histone H3 (positive control for chromatin quality)
-
-
Buffers and Solutions: (Detailed recipes in Appendix)
-
PBS (Phosphate-Buffered Saline)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
IP Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
Sodium Acetate (3M)
-
-
Equipment:
-
Cell culture incubator and hoods
-
Sonicator
-
Refrigerated centrifuges
-
Rotating wheel or platform
-
Heating blocks
-
qPCR machine
-
Protocol:
-
Cell Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Scrape cells in ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in Nuclei Lysis Buffer.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical and cell-type dependent.
-
After sonication, centrifuge to pellet debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the pre-cleared chromatin with the anti-SIRT6 antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads and sequentially wash with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.
-
-
Downstream Analysis:
Troubleshooting SIRT6 ChIP
| Problem | Possible Cause | Solution |
| Low DNA yield | Inefficient cell lysis or chromatin shearing. | Optimize sonication conditions. Ensure complete cell lysis by microscopic examination. |
| Poor antibody performance. | Use a ChIP-validated SIRT6 antibody. Titrate the antibody concentration. | |
| High background in IgG control | Insufficient washing. | Increase the number and duration of washes. Use stringent wash buffers. |
| Too much chromatin or antibody. | Optimize the chromatin-to-antibody ratio. | |
| No enrichment at target loci | Inefficient immunoprecipitation. | Check the quality of the SIRT6 antibody. Ensure proper cross-linking time. |
| Target protein not present at the tested loci under the experimental conditions. | Verify SIRT6 expression and localization. Choose appropriate positive control loci. | |
| Incorrect primer design for qPCR. | Design and validate primers for efficiency and specificity. Amplicons should be 100-200 bp. |
Conclusion
This guide provides a detailed framework for successfully performing SIRT6 ChIP experiments. Given the crucial role of SIRT6 in various cellular processes and its potential as a therapeutic target, robust and reproducible ChIP data is essential for advancing our understanding of its biological functions. By following the detailed protocols and troubleshooting advice provided, researchers can confidently investigate the genomic landscape of SIRT6 binding and its impact on gene regulation.
References
- 1. SIRT6: A master epigenetic gatekeeper of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic specific disruption of SIRT6 in mice results in fatty liver formation due to enhanced glycolysis and triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. scienceopen.com [scienceopen.com]
- 9. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ubiquitin Ligase CHIP Prevents SirT6 Degradation through Noncanonical Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 14. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Screening Novel SIRT6 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that plays a crucial role in a variety of cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[1][2] Its involvement in age-related diseases has made it an attractive therapeutic target.[3] The discovery of small molecule activators of SIRT6 is a promising strategy for the development of novel therapeutics for a range of conditions, including cancer, metabolic disorders, and neurodegenerative diseases.[3][4] This document provides detailed application notes and protocols for screening and identifying novel SIRT6 activators.
Screening Strategies for SIRT6 Activators
A variety of biochemical and cell-based assays have been developed to identify and characterize SIRT6 activators.[5][6] These methods range from high-throughput screening (HTS) of large compound libraries to more detailed mechanistic studies of lead compounds. The choice of assay depends on the specific goals of the screening campaign, such as throughput, cost, and the desired level of biological relevance.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified SIRT6 protein in the presence of test compounds. These assays are well-suited for HTS and for determining the direct effect of a compound on SIRT6 activity.
-
Fluorogenic Assays: These assays utilize a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[7][8] Deacetylation of the substrate by SIRT6, followed by treatment with a developer, releases the fluorophore, resulting in a measurable increase in fluorescence.[7][9] This method is highly sensitive and amenable to HTS in a microplate format.[7]
-
HPLC-Based Deacetylation Assays: High-performance liquid chromatography (HPLC) can be used to separate and quantify the acetylated substrate and the deacetylated product.[5][10] This method is highly accurate and can be used to confirm hits from primary screens and to perform detailed kinetic analyses.[5][11] The most commonly used substrate is a peptide derived from histone H3 acetylated at lysine 9 (H3K9Ac).[5]
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays employ a peptide substrate labeled with a donor and an acceptor fluorophore.[7] Deacetylation by SIRT6 leads to a conformational change or cleavage of the substrate, resulting in a change in the FRET signal.[7]
-
Magnetic Bead-Based Deacetylation Assays: In this assay, the SIRT6 substrate is immobilized on magnetic beads.[5] After incubation with SIRT6 and test compounds, the beads are separated, and the deacetylated product in the supernatant is analyzed, typically by HPLC-MS.[5]
Cell-Based Assays
Cell-based assays measure the activity of SIRT6 within a cellular context, providing a more physiologically relevant assessment of compound activity. These assays are crucial for validating hits from biochemical screens and for assessing cellular permeability and potential off-target effects.
-
Western Blot Analysis of Substrate Acetylation: A common method to assess SIRT6 activity in cells is to measure the acetylation status of its known substrates, such as H3K9 and H3K56.[5] Treatment of cells with a SIRT6 activator is expected to decrease the acetylation levels of these substrates, which can be detected by Western blotting using specific antibodies.
-
Reporter Gene Assays: Reporter assays can be designed where the expression of a reporter gene (e.g., luciferase) is under the control of a promoter regulated by a SIRT6-sensitive transcription factor, such as NF-κB.[12] Activation of SIRT6 would lead to the deacetylation and inhibition of NF-κB, resulting in decreased reporter gene expression.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of a compound to SIRT6 in a cellular environment. The assay measures changes in the thermal stability of SIRT6 upon compound binding.
Data Presentation: Comparison of Screening Methods
| Assay Type | Principle | Throughput | Pros | Cons | Key Reagents |
| Fluorogenic Assay | Enzymatic deacetylation releases a fluorophore.[7][9] | High | Sensitive, simple, cost-effective for HTS.[7] | Prone to interference from fluorescent compounds.[13] | Purified SIRT6, fluorogenic substrate (e.g., p53-Arg-His-Lys-Lys(ε-acetyl)-AMC), NAD+, developer solution.[5][13] |
| HPLC-Based Assay | Chromatographic separation and quantification of substrate and product.[5] | Low to Medium | Highly accurate, quantitative, suitable for kinetics.[5][10] | Lower throughput, requires specialized equipment. | Purified SIRT6, peptide substrate (e.g., H3K9Ac), NAD+.[10] |
| FRET-Based Assay | Change in FRET signal upon substrate deacetylation.[7] | High | Homogeneous assay, amenable to HTS. | Can be affected by fluorescent compounds. | Purified SIRT6, FRET-labeled peptide substrate, NAD+. |
| Western Blot | Immunodetection of acetylated SIRT6 substrates.[5] | Low | Measures activity in a cellular context, confirms downstream effects. | Semi-quantitative, labor-intensive. | Cells, SIRT6 activator, antibodies against acetylated substrates (e.g., anti-Ac-H3K9). |
Experimental Protocols
Protocol 1: Fluorogenic SIRT6 Activator Screening Assay
This protocol is adapted from commercially available kits and published literature.[5][9]
Materials:
-
Purified recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compounds dissolved in DMSO
-
Known SIRT6 activator (e.g., MDL-800) as a positive control[14]
-
Known SIRT6 inhibitor (e.g., Nicotinamide) as a negative control[9]
-
Black 96-well or 384-well plates[5]
Procedure:
-
Prepare a master mix containing Assay Buffer, NAD+ (final concentration 0.5-1 mM), and the fluorogenic substrate (final concentration 10-50 µM).
-
Add 2 µL of test compound, control compound, or DMSO to the wells of the microplate.
-
Add 38 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted SIRT6 enzyme (final concentration 0.05 µg/µL) to each well.[5]
-
Incubate the plate at 37°C for 60-90 minutes.[5]
-
Stop the reaction by adding 50 µL of developer solution to each well.[5]
-
Incubate at room temperature for 30 minutes.[5]
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-465 nm.[5][13]
-
Calculate the percentage of SIRT6 activation relative to the DMSO control.
Protocol 2: HPLC-Based SIRT6 Deacetylation Assay
This protocol provides a robust method for confirming hits and performing kinetic analysis.[5][10]
Materials:
-
Purified recombinant human SIRT6 enzyme
-
H3K9Ac peptide substrate
-
NAD+
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Formic acid (10%) for reaction termination
-
HPLC system with a C18 column
Procedure:
-
Set up a 50 µL reaction mixture containing Reaction Buffer, H3K9Ac peptide (final concentration 40-200 µM), and NAD+ (final concentration 0.5-1 mM).[5][10]
-
Add 1 µL of test compound or DMSO control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding SIRT6 enzyme (final concentration 1-3 µg).[10]
-
Incubate at 37°C for 30-60 minutes.[5]
-
Terminate the reaction by adding 6 µL of cold 10% formic acid.[10]
-
Centrifuge the samples at 16,000 x g for 15 minutes to pellet any precipitate.[5]
-
Analyze 20 µL of the supernatant by HPLC.
-
Separate the acetylated and deacetylated peptides using a gradient of acetonitrile in 0.1% trifluoroacetic acid.[15]
-
Monitor the elution profile at 215 nm and quantify the peak areas to determine the percentage of deacetylation.[15]
Protocol 3: Cell-Based Western Blot Assay for SIRT6 Activity
This protocol assesses the ability of a compound to activate SIRT6 in a cellular environment.
Materials:
-
Human cell line (e.g., HEK293T, U2OS)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Primary antibodies: anti-acetyl-H3K9, anti-total H3, anti-SIRT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for 12-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal to determine the change in acetylation.
Visualizations
Caption: Workflow for screening and identifying novel SIRT6 activators.
Caption: Key signaling pathways modulated by SIRT6 activity.
References
- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 2. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorogenic assay for screening Sirt6 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorogenic assay for screening Sirt6 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to SIRT6 Cloning and Vector Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a crucial enzyme involved in a myriad of cellular processes, including DNA repair, aging, and metabolism.[1][2][3] Its role in various signaling pathways makes it a significant target for therapeutic research. This document provides a comprehensive, step-by-step guide for the cloning of the SIRT6 gene and the construction of expression vectors for use in both mammalian and bacterial systems. The protocols detailed below cover the entire workflow from gene amplification to final vector verification.
Introduction
SIRT6 is a member of the sirtuin family of NAD+-dependent deacetylases.[2] It is primarily localized in the nucleus and plays a critical role in maintaining genomic stability through its involvement in DNA repair pathways.[2][4] Dysregulation of SIRT6 activity has been implicated in various age-related diseases. Consequently, the ability to clone and express SIRT6 is fundamental for studying its function and for the development of novel therapeutic agents. This guide offers detailed protocols for researchers to successfully clone SIRT6 into suitable expression vectors.
Obtaining the SIRT6 Gene
The initial step in SIRT6 cloning is to obtain the DNA sequence. There are two primary methods for this:
-
Polymerase Chain Reaction (PCR) Amplification from cDNA: This is the most common method. The SIRT6 coding sequence can be amplified from a cDNA library derived from a cell line that expresses SIRT6, such as HEK293 cells.
-
Purchasing a Pre-made Clone: Several commercial vendors (e.g., Addgene, OriGene) offer plasmids containing the human SIRT6 coding sequence.[1][5] This can be a time-saving alternative to PCR amplification.
PCR Amplification of SIRT6
Protocol:
-
Template Selection: Use a high-quality cDNA library from a human cell line.
-
Primer Design: Design forward and reverse primers specific to the human SIRT6 coding sequence (NCBI Gene ID: 51548). The primers should include restriction enzyme sites for subsequent cloning into the desired vector. For example, you can add EcoRI and SalI sites.
-
Forward Primer Example: 5'- GATGAATTC GCCACCATGGCTCTGCAGGAGGTGA -3' (EcoRI site in bold)
-
Reverse Primer Example: 5'- GATGTCGAC TCAGCTCTTGGAAGCTCTT -3' (SalI site in bold)
-
-
PCR Reaction: Perform PCR using a high-fidelity DNA polymerase to minimize errors.
| Component | Volume (µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 | 1X |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 1.5 | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 | 0.3 µM |
| cDNA Template | 1-2 | ~50-100 ng |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-Free Water | to 50 | - |
| Table 1: Example PCR Reaction Mixture |
-
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30s | 1 |
| Denaturation | 98 | 10s | 30 |
| Annealing | 58-65 | 20s | 30 |
| Extension | 72 | 45s | 30 |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
| Table 2: Example PCR Cycling Conditions |
-
Verification: Run the PCR product on an agarose gel to confirm the correct size of the SIRT6 amplicon (approximately 1068 bp for human SIRT6).[5] Purify the PCR product using a commercial kit.
Vector Selection and Preparation
The choice of vector depends on the intended application.
-
Mammalian Expression: Vectors such as pcDNA3.1 are suitable for expressing SIRT6 in mammalian cells (e.g., HEK293, CHO-K1).[5][6] These vectors typically contain a strong CMV promoter for high-level expression and a selection marker like neomycin resistance.
-
Bacterial Expression: For protein purification, vectors like pET28a are commonly used in E. coli strains such as BL21(DE3).[7][8] These vectors often include an inducible promoter (e.g., T7) and an affinity tag (e.g., 6xHis) for purification.
Vector Preparation Protocol
-
Restriction Digest: Digest both the purified PCR product and the chosen vector with the selected restriction enzymes (e.g., EcoRI and SalI).
-
Dephosphorylation: Treat the digested vector with alkaline phosphatase to prevent self-ligation.
-
Purification: Purify the digested vector and insert using a gel purification kit.
Ligation and Transformation
Ligation Protocol
-
Ligation Reaction: Set up a ligation reaction using T4 DNA ligase to insert the SIRT6 gene into the prepared vector. A molar ratio of 3:1 (insert:vector) is often optimal.
| Component | Volume (µL) |
| T4 DNA Ligase Buffer (10X) | 1 |
| Digested Vector | ~50 ng |
| Digested SIRT6 Insert | ~3-fold molar excess |
| T4 DNA Ligase | 1 |
| Nuclease-Free Water | to 10 |
| Table 3: Example Ligation Reaction Mixture |
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 16°C overnight.
Transformation Protocol
-
Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α for plasmid amplification).
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin for pcDNA3.1, kanamycin for pET28a).[5][8]
-
Incubation: Incubate the plates overnight at 37°C.
Verification of Clones
It is crucial to verify the successful cloning of SIRT6.
-
Colony PCR: Screen bacterial colonies by PCR using the SIRT6-specific primers.
-
Restriction Digest: Isolate plasmid DNA from positive colonies and perform a restriction digest to confirm the presence and orientation of the insert.
-
Sanger Sequencing: Sequence the purified plasmid to confirm the integrity of the SIRT6 coding sequence.
Alternative Cloning Method: Ligation Independent Cloning (LIC)
LIC is an alternative to traditional restriction enzyme-based cloning that does not require a ligation step.[9][10] This method relies on creating long, single-stranded overhangs in both the vector and the insert, which then anneal to form a stable complex that can be directly transformed.[10] Vectors designed for LIC, such as some pET-based vectors, are commercially available.[8]
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| PCR Amplification Efficiency | >90% | With optimized conditions and high-fidelity polymerase. |
| Ligation Efficiency | 50-200 colonies/plate | Highly variable; dependent on insert:vector ratio and quality of digested DNA. |
| Transformation Efficiency | >1 x 10^6 CFU/µg DNA | For commercially available competent cells. |
| SIRT6 Protein Yield (Bacterial) | 1-5 mg/L of culture | Dependent on expression conditions (e.g., temperature, induction time). |
| SIRT6 Expression (Mammalian) | 2 to 5-fold increase | Over endogenous levels, as measured by Western blot or qPCR.[11] |
| Table 4: Summary of Expected Quantitative Data in SIRT6 Cloning and Expression |
Conclusion
This guide provides a detailed framework for the successful cloning and vector construction of SIRT6. By following these protocols, researchers can generate the necessary tools to investigate the multifaceted roles of SIRT6 in cellular biology and disease, ultimately contributing to the development of novel therapeutic strategies. The provided workflows and data summaries offer a benchmark for expected outcomes throughout the experimental process.
References
- 1. genecards.org [genecards.org]
- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 3. Investigating the Relationship of LINE-1 Expression and SIRT6 Rescue Across Rodent Species - The Journal of Undergraduate Research [rochester.edu]
- 4. Activation of SIRT6 Deacetylation by DNA Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. Overexpression of SIRT6 alleviates apoptosis and enhances cell viability and monoclonal antibody expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Ligation Independent Cloning (LIC) | NEB [neb.cn]
- 10. addgene.org [addgene.org]
- 11. Overexpression of Sirt6 promotes M2 macrophage transformation, alleviating renal injury in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Measurement of SIRT6 Deacetylase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the measurement of Sirtuin 6 (SIRT6) deacetylase activity using High-Performance Liquid Chromatography (HPLC). This methodology offers a robust and quantitative approach for basic research, inhibitor screening, and activator studies.
Introduction
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2] It plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[1][3] SIRT6 primarily targets histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac) for deacetylation.[1][2][4] Given its involvement in age-related diseases and cancer, SIRT6 has emerged as a significant therapeutic target.[5]
HPLC-based assays provide a direct and reliable method for quantifying SIRT6 activity by separating and measuring the substrate and the deacetylated product.[1] This technique is particularly valuable for kinetic studies and for determining the potency of potential modulators. In contrast to fluorescence-based assays, which can be susceptible to interference from compound autofluorescence, HPLC assays offer a more direct and often more accurate measurement of enzymatic activity.[3]
Principle of the Assay
The HPLC-based SIRT6 deacetylase assay relies on the enzymatic removal of an acetyl group from a synthetic peptide substrate, typically a fragment of the histone H3 tail containing an acetylated lysine at position 9 (H3K9Ac). The reaction is initiated by the addition of purified SIRT6 enzyme and the co-substrate NAD+. Following incubation, the reaction is quenched, and the mixture is injected into a reverse-phase HPLC system. The acetylated substrate and the deacetylated product are separated based on their hydrophobicity and quantified by UV absorbance. The enzymatic activity is determined by measuring the rate of product formation.
Experimental Workflow
Key Experimental Protocols
Protocol 1: SIRT6 Deacetylation Assay for Activity and Inhibition/Activation Screening
This protocol is adapted from established methods for measuring SIRT6 deacetylase activity.[1]
Materials:
-
SIRT6 Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT
-
SIRT6 Enzyme: Purified recombinant human SIRT6
-
Substrate: Synthetic H3K9Ac peptide
-
Co-substrate: β-Nicotinamide adenine dinucleotide (NAD+)
-
Quenching Solution: 10% Formic Acid
-
HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Test Compounds: Dissolved in DMSO for inhibitor/activator screening
Procedure:
-
Reaction Setup:
-
For a standard 50 µL reaction, combine the following in a microcentrifuge tube:
-
SIRT6 Assay Buffer
-
NAD+ (final concentration 0.5 - 1 mM)
-
H3K9Ac peptide (final concentration typically around the Km value, e.g., 40-150 µM)[1]
-
Test compound or DMSO (for control)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding purified SIRT6 enzyme (e.g., final concentration 0.05 µg/µL).[1]
-
Incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 5 µL of 10% formic acid.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes to pellet any precipitated protein.[1]
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20-60 µL of the sample onto a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm × 50 mm, 1.8 μm).[1]
-
Separate the acetylated and deacetylated peptides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient is 0-8% B over 8 minutes.[1]
-
Monitor the elution profile at 215 nm.[6]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the substrate (H3K9Ac) and the product (deacetylated H3K9).
-
Calculate the percent conversion of substrate to product.
-
For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor/activator screening, calculate the percent inhibition or activation relative to the DMSO control and determine IC50 or EC50 values.
-
Protocol 2: SIRT6 Demyristoylase Activity Assay
SIRT6 also exhibits robust demyristoylase activity. This protocol is based on methods for measuring this specific activity.[7]
Materials:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD+[7]
-
SIRT6 Enzyme: Purified recombinant human SIRT6
-
Substrate: Myristoylated H3K9 peptide
-
Quenching Solution: Acetonitrile[7]
Procedure:
-
Reaction Setup:
-
Enzyme Reaction and Quenching:
-
Incubate at 37°C for a defined period.
-
Quench the reaction with an equal volume of acetonitrile.[7]
-
Centrifuge to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the substrate and product peaks to determine the reaction rate.
-
Calculate kinetic parameters as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize key quantitative data for SIRT6 activity obtained through HPLC-based assays from various studies.
Table 1: Kinetic Parameters for SIRT6 Deacetylase Activity
| Substrate | Co-substrate | Km | kcat or Vmax | Reference |
| H3K9Ac | NAD+ | 232 µM | 87 pmol/mg/min | [8] |
| H3K9Ac | NAD+ | ~17 nM (for nucleosome substrate) | - | [9] |
| NAD+ | H3K9Ac (2 mM) | 140 ± 19 nM | - | [9] |
Table 2: IC50 Values of SIRT6 Inhibitors
| Inhibitor | Substrate | IC50 | Reference |
| 2-chloro-1,4-naphtoquinone-quercetin | H3K9Ac | 55 µM | [10] |
| Diquercetin | H3K9Ac | 130 µM | [10] |
| Compound 20a | - | 60 µM | [5] |
| Compound 20b | - | 37 µM | [5] |
| Compound 20c | - | 49 µM | [5] |
| Compound 22a (demyristoylation) | Myristoyl-peptide | 6.7 µM | [5] |
| Compound 22b (demyristoylation) | Myristoyl-peptide | 9.2 µM | [5] |
Table 3: EC50 Values of SIRT6 Activators
| Activator | Substrate | EC50 | Max Activation | Reference |
| 4H-chromen | H3K9Ac | - | 30-40 fold | [10] |
| Myristic acid | H3K9Ac | 246 µM | 10.8 fold | [5] |
| Oleic acid | H3K9Ac | 90 µM | 5.8 fold | [5] |
| Linoleic acid | H3K9Ac | 100 µM | 6.8 fold | [5] |
| Myristoylethanolamide (MEA) | H3K9Ac | 7.5 µM | 2 fold | [5] |
| Oleoylethanolamide (OEA) | H3K9Ac | 3.1 µM | 2 fold | [5] |
| UBCS039 | H3K9Ac | 38 µM | 3.5 fold | [5] |
| Quercetin | H3K9Ac | 990 µM | 10 fold | [11] |
| Luteolin | H3K9Ac | 270 µM | 6 fold | [11] |
| Cyanidin | H3K9Ac | 460 µM | 55 fold | [12] |
SIRT6 Signaling Pathway
SIRT6 is a key regulator of chromatin dynamics and gene expression.[12] Its deacetylase activity on H3K9Ac is crucial for maintaining genomic stability and facilitating DNA repair.[3] Furthermore, SIRT6 plays a significant role in metabolism and inflammation by deacetylating and thereby regulating the activity of various transcription factors, including inhibiting the pro-inflammatory NF-κB pathway.[3] The activation of SIRT6 by DNA strand breaks highlights its direct role in the DNA damage response.[6]
Conclusion
HPLC-based assays are a powerful and versatile tool for the quantitative analysis of SIRT6 deacetylase and deacylase activity. The detailed protocols and compiled quantitative data provided in these application notes serve as a valuable resource for researchers investigating the biological functions of SIRT6 and for professionals engaged in the discovery and development of novel SIRT6 modulators. The robustness and direct nature of this method make it highly suitable for generating reliable kinetic data and for screening compound libraries.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylethanolamines bind to SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low SIRT6 Expression in Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or no SIRT6 signal in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for SIRT6 in my Western blot?
A1: Several factors can contribute to a weak or absent SIRT6 signal. These can be broadly categorized as issues with the protein sample, problems with the Western blot protocol itself, or antibody-related issues. Common reasons include low endogenous expression of SIRT6 in your chosen cell line or tissue, protein degradation during sample preparation, suboptimal antibody concentration, or inappropriate transfer conditions for a low molecular weight protein like SIRT6.
Q2: What are some common causes of low SIRT6 protein expression in cells?
A2: SIRT6 protein levels are tightly regulated and can be influenced by several factors:
-
Proteasomal Degradation: SIRT6 stability is primarily controlled through the ubiquitin-proteasome pathway.[1][2] E3 ubiquitin ligases like ITCH and MDM2 can target SIRT6 for degradation.[1][2]
-
Post-Translational Modifications (PTMs): Phosphorylation of SIRT6 at Serine 338 by Akt can promote its degradation.[1] Conversely, de-ubiquitination by USP10 and non-canonical ubiquitination by CHIP at Lysine 170 can stabilize the protein.[1][3][4]
-
Cellular Conditions: Nutrient deprivation or caloric restriction has been shown to increase SIRT6 protein levels by enhancing its stability.[2][5]
-
Cell Type Specific Expression: SIRT6 expression can vary significantly between different cell lines and tissues.[6][7] For instance, its expression is reportedly downregulated in non-small cell lung cancer (NSCLC) tissues and cell lines compared to normal bronchial epithelial cells.[6]
Q3: How can I increase the cellular levels of SIRT6 protein for my experiment?
A3: To increase SIRT6 protein levels, you can try the following:
-
Nutrient Deprivation: Culturing cells under nutrient-depleted conditions for 24 hours can increase SIRT6 protein stability.[5]
-
Proteasome Inhibition: Treating cells with a proteasome inhibitor like MG-132 can lead to an accumulation of SIRT6 protein.[5]
-
Induce Cellular Stress: Some forms of cellular stress, like oxidative stress, can modulate SIRT6 levels and activity.[8]
-
Overexpression Systems: If detecting endogenous levels is not a requirement, transfecting cells with a SIRT6 expression vector is a reliable way to ensure a strong signal.[9]
Q4: Are there any specific considerations for running a Western blot for SIRT6 due to its size?
A4: Yes, SIRT6 is a relatively small protein (predicted molecular weight around 39 kDa, but can appear at ~43/36 kDa).[10] For smaller proteins, it is crucial to optimize the gel electrophoresis and membrane transfer steps:
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 12% or 15%) to achieve better resolution of lower molecular weight proteins.[11]
-
Membrane Type and Pore Size: A nitrocellulose membrane with a 0.2 µm pore size is recommended to ensure efficient capture of smaller proteins.[11][12]
-
Transfer Time and Voltage: Optimize transfer conditions to prevent smaller proteins from being transferred through the membrane ("blowout"). A shorter transfer time or lower voltage might be necessary.
Q5: My antibody is not detecting SIRT6. How can I validate my antibody?
A5: Antibody validation is critical for reliable results. Here are some ways to validate your SIRT6 antibody:
-
Use a Positive Control: Include a cell lysate from a cell line known to express high levels of SIRT6 or a tissue where it is abundant (e.g., brain, kidney, heart).[5][13] Some manufacturers provide lists of recommended control lysates.
-
Knockout/Knockdown Validation: The gold standard for antibody validation is to test it on a lysate from a SIRT6 knockout (KO) or knockdown (siRNA) cell line. The signal should be absent or significantly reduced in the KO/knockdown sample.[10]
-
Recombinant Protein: Use a purified recombinant SIRT6 protein as a positive control to confirm that the antibody can recognize the protein.
-
Check Manufacturer's Data: Reputable antibody suppliers will provide validation data, including Western blots on various cell lysates and sometimes KO validation.[10][14][15]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot low SIRT6 expression in Western blots.
Problem 1: No SIRT6 Band Detected
| Possible Cause | Recommended Solution |
| Low Endogenous Expression | - Check the literature or protein expression databases (e.g., The Human Protein Atlas, BioGPS) for SIRT6 expression levels in your specific cell line or tissue.[7][13]- Use a positive control cell lysate known to express SIRT6.[13]- If necessary, switch to a cell line with higher reported SIRT6 expression. |
| Protein Degradation | - Always prepare cell lysates on ice and use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors.[11][12][13]- Minimize freeze-thaw cycles of your samples. |
| Insufficient Protein Loaded | - For whole-cell extracts, a minimum of 20-30 µg of protein per lane is recommended.[13]- For detecting post-translationally modified or low-abundance targets in tissue extracts, you may need to load up to 100 µg.[13] |
| Inefficient Protein Transfer | - For the relatively small SIRT6 protein, use a 0.2 µm pore size membrane (nitrocellulose or PVDF).[11][12]- Optimize transfer time and voltage to prevent over-transfer. You can check transfer efficiency with Ponceau S staining. |
| Primary Antibody Issues | - Ensure you are using the antibody at the manufacturer's recommended dilution. If that fails, perform an antibody titration to find the optimal concentration.[16]- Incubate the primary antibody overnight at 4°C to increase the signal.[17]- Use a freshly diluted antibody solution for each experiment.[13] |
| Secondary Antibody/Detection Issues | - Confirm that your secondary antibody is compatible with the primary antibody's host species.[17]- Use a fresh batch of ECL substrate, as it can lose sensitivity over time.[17] |
| Post-Translational Modifications (PTMs) | - SIRT6 undergoes various PTMs like phosphorylation and acetylation which might mask the epitope recognized by your antibody.[1][18][19]- Try treating your lysate with a phosphatase if you suspect phosphorylation is interfering with antibody binding. |
Problem 2: Weak SIRT6 Band
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | - The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal concentration for your experimental conditions.[12][16] |
| Blocking Conditions | - Over-blocking can sometimes mask the epitope. Reduce the blocking time or the concentration of the blocking agent.[17]- While milk is a common blocking agent, some antibodies perform better with BSA. Check the antibody datasheet for recommendations.[11][13] Casein in milk is a phosphoprotein and should be avoided when detecting phosphoproteins.[11] |
| Insufficient Exposure Time | - Increase the exposure time when imaging the blot. If using film, try multiple exposure times.[16] |
| Washing Steps Too Stringent | - Excessive washing can strip the antibody from the membrane. Reduce the duration or number of washes, or decrease the detergent concentration (e.g., Tween-20) in your wash buffer. |
Experimental Protocols
SIRT6 Western Blot Protocol
This is a general protocol and may require optimization for your specific antibody and samples.
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
Verify transfer efficiency using Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary SIRT6 antibody (refer to the table below for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a compatible HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Protein Load (Whole Cell Lysate) | 20-30 µg per lane | [13] |
| Protein Load (Tissue Lysate) | Up to 100 µg for modified/low abundance proteins | [13] |
| Primary Antibody Dilution (General) | 1:1000 is a common starting point | [10][15] |
| Cell Signaling Technology #2590 | 1:1000 | [14] |
| Abcam (ab62739) | 1:1000 | [15] |
| Abcam (ab289970) | 1:1000 | [10] |
| Novus Biologicals (NBP3-10936) | 1.0 µg/ml | |
| Secondary Antibody Dilution | 1:5,000 to 1:200,000 | [12] |
| Blocking Agent Concentration | 5% w/v (BSA or non-fat dry milk) | [11][13] |
| Membrane Pore Size | 0.2 µm for proteins < 20 kDa | [11][12] |
Visual Guides
Caption: Troubleshooting workflow for low SIRT6 expression in Western blots.
Caption: Key regulators of SIRT6 protein stability.
References
- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin ligase CHIP prevents SirT6 degradation through noncanonical ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ubiquitin Ligase CHIP Prevents SirT6 Degradation through Noncanonical Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT6 protein levels by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin SIRT6 suppresses cell proliferation through inhibition of Twist1 expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - SIRT6 [maayanlab.cloud]
- 8. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-SIRT6 antibody [EPR26255-85] (ab289970) | Abcam [abcam.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. SirT6 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. SIRT6 antibody | antibody review based on formal publications [labome.com]
- 16. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Posttranslational Modification of Sirt6 Activity by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Sirtuin Function by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
common problems with SIRT6 activity assays and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SIRT6 activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic activities of SIRT6, and which is most robust in vitro?
A1: SIRT6 possesses multiple enzymatic activities, including weak histone deacetylation (targeting H3K9ac and H3K56ac), mono-ADP-ribosyltransferase activity, and deacylation activity.[1][2] In vitro, SIRT6 exhibits a significantly higher efficiency in hydrolyzing long-chain fatty acyl groups (deacylation) compared to its deacetylation activity.[1][2]
Q2: Why is the in vitro deacetylase activity of SIRT6 so low compared to other sirtuins?
A2: The weak in vitro deacetylase activity of SIRT6 has been a notable challenge.[3][4] This is partly because SIRT6 shows a preference for acetylated histone H3 within a nucleosome context, as opposed to free histones or peptide substrates.[5][6][7] Additionally, the presence of free fatty acids, such as myristic acid, can stimulate its deacetylase activity.
Q3: What are the most common types of SIRT6 activity assays?
A3: Several types of assays are used to measure SIRT6 activity, with the most common being HPLC-based assays, fluorogenic assays, and magnetic bead-based assays.[1][2] HPLC-based assays are highly sensitive and can directly measure the formation of the deacetylated product.[1] Fluorogenic assays are suitable for high-throughput screening and rely on the cleavage of a quenched fluorophore upon deacetylation of a substrate.[2][8]
Q4: What are some commercially available SIRT6 activity assay kits?
A4: Several companies offer SIRT6 activity assay kits, including:
-
Cayman Chemical: Offers a SIRT6 Direct Fluorescent Screening Assay Kit that uses a p53-based peptide substrate.[2][9]
-
Abcam: Provides a fluorometric SIRT6 Activity Assay Kit.
-
BPS Bioscience: Offers a Sirtuin 6 Fluorogenic Assay Kit.[8]
-
MyBioSource: Provides a SIRT6 inhibitor screening kit.[10]
Q5: Can I use the same assay to screen for both inhibitors and activators of SIRT6?
A5: Yes, many commercially available kits, such as the Cayman Chemical SIRT6 Direct Fluorescent Screening Assay Kit, are designed to screen for both inhibitors and activators of SIRT6.[9] The assay principle allows for the detection of either a decrease or an increase in signal relative to the control.
Troubleshooting Guide
Q1: My fluorescent SIRT6 assay shows high background noise. What could be the cause and how can I fix it?
A1: High background fluorescence can be a significant issue. Potential causes and solutions include:
-
Autofluorescence of test compounds: Some compounds naturally fluoresce at the excitation and emission wavelengths used in the assay. To check for this, run a control plate with your compounds in the assay buffer without the enzyme or substrate. If high fluorescence is observed, you may need to use a different assay format, such as an HPLC-based method.
-
Contaminated reagents or plates: Ensure that all buffers, reagents, and microplates are of high quality and free from fluorescent contaminants. Use dedicated labware for fluorescence assays if possible.
-
Developer interference: The developer solution used in some fluorogenic assays can be a source of background signal. Prepare the developer solution fresh and ensure it is completely dissolved. Some assay kits provide protocols to test for developer interference.[11]
Q2: I am not observing any SIRT6 activity, or the signal is very low. What should I check?
A2: A lack of or low signal in your SIRT6 assay can be due to several factors:
-
Inactive enzyme: SIRT6 can be unstable. Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[12] It is advisable to aliquot the enzyme upon receipt.
-
Sub-optimal assay conditions: The activity of SIRT6 is highly dependent on the assay conditions. Verify the concentrations of NAD+, substrate, and enzyme. The pH of the assay buffer is also critical and should be around 8.0.[11]
-
Inappropriate substrate: SIRT6 has a preference for certain substrates. If using a custom peptide, ensure it is a validated SIRT6 substrate. For example, SIRT6 preferentially deacetylates H3K9ac and H3K56ac.[1]
-
Presence of inhibitors: Your sample or buffer might contain sirtuin inhibitors. Nicotinamide, a byproduct of the sirtuin reaction, is a known inhibitor.[13] Ensure your reagents are free from contaminating inhibitors.
Q3: The results of my SIRT6 inhibitor/activator screening are not reproducible. What can I do to improve consistency?
A3: Reproducibility issues often stem from minor variations in experimental execution. To improve consistency:
-
Precise pipetting: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes of compounds and enzyme.
-
Consistent incubation times and temperatures: Adhere strictly to the specified incubation times and maintain a constant temperature, typically 37°C.[11] Using a temperature-controlled plate reader can help.
-
Thorough mixing: Ensure all components in the well are thoroughly mixed before starting the reaction and after adding the developer. Inadequate mixing can lead to variable reaction rates.
-
Include proper controls: Always run positive controls (with a known activator or no inhibitor) and negative controls (with a known inhibitor like nicotinamide or no enzyme) on every plate.[13]
Q4: My HPLC-based assay shows overlapping peaks for the acetylated and deacetylated substrates. How can I improve separation?
A4: Poor peak resolution in HPLC can be addressed by:
-
Optimizing the gradient: Adjust the mobile phase gradient (e.g., acetonitrile in water with 0.1% TFA) to improve the separation of the two peptide forms.[14] A shallower gradient can often enhance resolution.
-
Changing the column: If gradient optimization is insufficient, consider using a different C18 column with a different particle size or from a different manufacturer.
-
Adjusting the flow rate: A lower flow rate can sometimes improve peak separation, although it will increase the run time.
Experimental Protocols
Protocol 1: Fluorogenic SIRT6 Deacetylation Assay
This protocol is a generalized procedure based on commercially available kits for screening SIRT6 inhibitors and activators.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., p53-based peptide Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[11]
-
Developer solution
-
Stop solution (optional, depending on the kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as recommended by the manufacturer. Dilute the assay buffer to 1X with HPLC-grade water.[11] Thaw the enzyme on ice and dilute it in cold assay buffer just before use.[11]
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the test compounds.
-
100% Activity Wells (Positive Control): Add assay buffer, diluted SIRT6 enzyme, and the solvent.
-
Inhibitor/Activator Wells: Add assay buffer, diluted SIRT6 enzyme, and the test compound at various concentrations.
-
-
Initiate Reaction: Add the substrate solution (containing the fluorogenic peptide and NAD+) to all wells to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 45-90 minutes.[11][15]
-
Develop Signal: Add the developer solution to each well.
-
Incubation: Incubate at room temperature for 30 minutes.[15]
-
Read Fluorescence: Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11]
Protocol 2: HPLC-Based SIRT6 Deacetylation Assay
This protocol is adapted from published methods for a more quantitative analysis of SIRT6 activity.[15]
Materials:
-
Recombinant human SIRT6 enzyme
-
Acetylated peptide substrate (e.g., H3K9Ac)
-
NAD+
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl2)[15]
-
Dithiothreitol (DTT)
-
Formic acid (for quenching)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NAD+, DTT, and the acetylated peptide substrate.
-
Initiate Reaction: Add the SIRT6 enzyme to the reaction mixture to start the reaction. For control reactions, add the solvent used for the enzyme.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[15]
-
Quench Reaction: Stop the reaction by adding cold formic acid to a final concentration of 10%.[15]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,100 x g) for 15 minutes to pellet any precipitated protein.[15]
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Analysis: Separate the acetylated and deacetylated peptides using a suitable gradient (e.g., acetonitrile in water with 0.1% TFA).[14] Quantify the area under the peaks corresponding to the substrate and product to determine the percentage of deacetylation.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for SIRT6 Activity Assays
| Parameter | Fluorogenic Assay | HPLC-Based Assay |
| SIRT6 Concentration | 0.05 - 0.1 µg/µL[15] | 0.05 µg/µL[15] |
| Substrate | RHKK(Ac)-AMC | H3K9Ac |
| Substrate Concentration | 400 µM[11] | 40 µM[15] |
| NAD+ Concentration | 3 mM[11] | 0.6 mM[15] |
| Incubation Time | 45 - 90 minutes[11][15] | 30 minutes[15] |
| Incubation Temperature | 37°C[11] | 37°C[15] |
| Excitation Wavelength | 350-380 nm[11][15] | N/A |
| Emission Wavelength | 440-465 nm[11][15] | N/A |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by SIRT6.
Caption: General workflow for a fluorogenic SIRT6 activity assay.
Caption: A logical troubleshooting workflow for common SIRT6 assay issues.
References
- 1. The Histone Deacetylase SIRT6 Regulates Glucose Homeostasis via Hif1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Sirtuin 6 in the Deacetylation of Histone Proteins as a Factor in the Progression of Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding to nucleosome poises human SIRT6 for histone H3 deacetylation [elifesciences.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. SIRT6 is required for maintenance of telomere position effect in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Sirt6 in Obesity and Diabetes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SIRT6 Inhibitor Specificity and Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of SIRT6 inhibitor specificity and potency. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorescent-based SIRT6 inhibition assay shows high background noise. What are the possible causes and solutions?
A1: High background fluorescence can arise from several factors:
-
Autofluorescent Compounds: Your test compound may possess intrinsic fluorescence at the excitation/emission wavelengths of the assay.
-
Solution: Screen for compound autofluorescence by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, consider using an alternative assay format, such as an HPLC-based assay.
-
-
Contaminated Reagents: Buffers, enzymes, or substrates might be contaminated.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and aliquot them to minimize contamination risks.
-
-
Non-specific Enzyme Activity: The developer enzyme used in some kits might be acting on substrates other than the deacetylated product.
-
Solution: Run a control reaction without the SIRT6 enzyme to check for background developer activity. If high, consult the kit manufacturer's troubleshooting guide or consider a different developer enzyme.
-
Q2: I am observing poor potency (high IC50 values) for my SIRT6 inhibitor. How can I troubleshoot this?
A2: Poor inhibitor potency can be due to several experimental variables:
-
Enzyme Inactivity: The SIRT6 enzyme may have lost activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The concentration of NAD+, substrate, or enzyme might not be optimal for detecting inhibition.
-
Solution: Optimize the concentrations of NAD+ and the substrate. The substrate concentration should ideally be at or below its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.
-
-
Inhibitor Instability or Insolubility: The compound may be degrading or precipitating in the assay buffer.
-
Solution: Assess the solubility of your compound in the assay buffer. The use of a small percentage of DMSO is common, but ensure the final concentration does not inhibit the enzyme (typically <1-2%).
-
Q3: How can I determine if my SIRT6 inhibitor is selective over other sirtuin isoforms?
A3: Establishing selectivity is a critical step in inhibitor development.
-
Selectivity Profiling: Test your inhibitor against a panel of other human sirtuins (SIRT1-7) and other histone deacetylases (HDACs).[2][3] Commercial services and kits are available for comprehensive selectivity profiling.
-
Counter-Screening: Perform enzymatic assays for closely related sirtuins, such as SIRT1 and SIRT2, using the same assay format to obtain comparable IC50 values.[4] Compounds are considered selective if they exhibit a significantly higher IC50 value for other sirtuins compared to SIRT6. For example, compounds 9 and 17 in a 2014 study were found to have IC50 values for SIRT1 and SIRT2 that were approximately 20 and 9 times higher, respectively, than for SIRT6.[4]
Q4: My inhibitor shows good potency in biochemical assays but is inactive in cellular assays. What could be the reason?
A4: Discrepancies between biochemical and cellular activity are common and can be attributed to:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach the nuclear SIRT6.
-
Solution: Evaluate the physicochemical properties of your compound (e.g., lipophilicity, molecular weight). Structure-activity relationship (SAR) studies can help in modifying the compound to improve cell permeability.
-
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Solution: Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
-
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Solution: Perform metabolic stability assays using liver microsomes or hepatocytes.
-
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to SIRT6 within the cell.
-
Solution: Cellular Thermal Shift Assay (CETSA) or affinity-based protein profiling can be used to verify target engagement in a cellular context.[5]
-
Troubleshooting Guides
Guide 1: Inconsistent Results in SIRT6 Enzymatic Assays
| Symptom | Possible Cause | Suggested Solution |
| High well-to-well variability | Pipetting errors or inaccurate reagent concentrations. | Use calibrated pipettes and prepare a master mix for dispensing reagents. |
| Incomplete mixing of reagents. | Gently mix the plate after adding all components. | |
| Assay drift over time | Temperature fluctuations or reagent degradation. | Ensure consistent incubation temperatures and use freshly prepared reagents. |
| Edge effects on the microplate | Evaporation from the outer wells. | Use a plate sealer and/or fill the outer wells with buffer or water. |
Guide 2: Challenges in Cellular Assay Development
| Symptom | Possible Cause | Suggested Solution |
| Cell toxicity observed | Compound is cytotoxic at the tested concentrations. | Determine the cytotoxic concentration (CC50) of your compound and perform SIRT6 inhibition assays at non-toxic concentrations. |
| No change in histone acetylation levels | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions.[4] |
| The antibody used for Western blotting is not specific or sensitive enough. | Validate the antibody using positive and negative controls (e.g., cells overexpressing or knocked down for SIRT6). | |
| SIRT6 may not be the primary deacetylase for the specific histone mark in the cell line used. | Confirm the role of SIRT6 in deacetylating the target histone lysine (e.g., H3K9ac, H3K18ac) in your specific cellular model through genetic knockdown or knockout experiments.[5] |
Quantitative Data Summary
Table 1: Potency and Selectivity of Selected SIRT6 Inhibitors
| Compound | SIRT6 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Assay Type | Reference |
| Compound 5 | 98 | 258 | 107 | Fluorometric | [4] |
| Compound 9 | 49 | >1000 | 450 | Fluorometric | [4] |
| Compound 17 | 52 | >1000 | 460 | Fluorometric | [4] |
| JYQ-42 | 2.33 | >50 | >50 | FDL Assay | [2][6] |
| OSS_128167 | 89 | 1578 | 751 | Not Specified | [7] |
| SIRT6-IN-2 (Compound 5) | 34 | Not Specified | Not Specified | Not Specified | [7] |
| SIRT6-IN-3 (compound 8a) | 7.49 | Not Specified | Not Specified | Not Specified | [7] |
| SIRT6-IN-4 (Compound 10d) | 5.68 | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Potency of Selected SIRT6 Activators
| Compound | SIRT6 EC1.5 (µM) | SIRT6 EC50 (µM) | Assay Type | Reference |
| 12q | 0.58 ± 0.12 | 5.35 ± 0.69 | FLUOR DE LYS | [8][9] |
| UBCS039 | Not Reported | 38 | H3K9Ac peptide deacetylation | [5][7] |
| MDL-811 | Not Reported | 5.7 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Fluorometric SIRT6 Inhibitor Screening Assay
This protocol is based on the principle that SIRT6 deacetylates a fluorogenic substrate, which is then cleaved by a developer to release a fluorescent signal.[1][10]
Materials:
-
SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., based on H3K9ac)
-
NAD+
-
Developer enzyme (e.g., Trypsin)
-
SIRT6 Assay Buffer
-
Test inhibitors and positive control (e.g., Nicotinamide)
-
Black 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in SIRT6 assay buffer.
-
In a black microplate, add the test inhibitor dilutions, SIRT6 enzyme, and the substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the SIRT6 reaction and initiate the development step by adding the developer enzyme.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[1]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: In Vitro Nucleosome Deacetylation Assay
This assay assesses the ability of an inhibitor to block SIRT6-mediated deacetylation of histones within a more physiologically relevant nucleosome context.[2]
Materials:
-
SIRT6 enzyme
-
Purified nucleosomes (e.g., from HeLa cells)
-
NAD+
-
SIRT6 Assay Buffer
-
Test inhibitors
-
SDS-PAGE reagents and Western blot apparatus
-
Antibodies against specific acetylated histone marks (e.g., anti-H3K9ac, anti-H3K18ac)
Procedure:
-
Set up reactions containing SIRT6 assay buffer, purified nucleosomes, NAD+, and varying concentrations of the test inhibitor.
-
Add the SIRT6 enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for 1-4 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the acetylated histone marks of interest (e.g., H3K9ac, H3K18ac).
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
Quantify the band intensities to determine the extent of deacetylation and inhibition.
Visualizations
Caption: Simplified SIRT6 signaling pathways and points of inhibition.
Caption: Workflow for SIRT6 inhibitor screening and validation.
Caption: Logic diagram for troubleshooting SIRT6 inhibitor experiments.
References
- 1. SIRT6 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorogenic assay for screening Sirt6 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving SIRT6 Knockdown Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of SIRT6 knockdown using siRNA.
Troubleshooting Guide
Here are solutions to common problems encountered during SIRT6 siRNA knockdown experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low SIRT6 Knockdown Efficiency (<70%) | 1. Suboptimal siRNA concentration. 2. Inefficient transfection reagent for the cell type. 3. Poor cell health or inappropriate cell density. 4. Incorrect timing of analysis after transfection. 5. Degradation of siRNA. | 1. Titrate the siRNA concentration, typically within a range of 5-100 nM, to find the lowest effective concentration.[1] 2. Test different transfection reagents, as efficiency is highly cell-type dependent.[2] Consider electroporation for difficult-to-transfect cells.[3] 3. Ensure cells are healthy, actively dividing, and seeded to be 50-70% confluent at the time of transfection.[4] Avoid using antibiotics in the media during transfection.[2] 4. Perform a time-course experiment to determine the optimal time point for assessing mRNA (typically 24-48 hours post-transfection) and protein (typically 48-72 hours post-transfection) knockdown.[3] 5. Work in an RNase-free environment and use nuclease-free reagents and consumables.[1] |
| High Cell Toxicity or Death After Transfection | 1. Transfection reagent toxicity. 2. High siRNA concentration. 3. Unhealthy cells prior to transfection. | 1. Titrate the amount of transfection reagent to find the optimal balance between knockdown efficiency and cell viability.[2] 2. Use the lowest effective concentration of siRNA as determined by your titration experiments. High concentrations can induce off-target effects and toxicity.[5][6] 3. Ensure cells are in optimal physiological condition before starting the experiment.[7] |
| Inconsistent Results Between Experiments | 1. Variation in cell density at the time of transfection. 2. Inconsistent reagent preparation or handling. 3. Changes in cell culture conditions. | 1. Standardize cell seeding density and the time between seeding and transfection.[5] 2. Prepare master mixes for siRNA and transfection reagents to minimize pipetting errors, especially in multi-well plates.[5] 3. Maintain consistent cell culture conditions, including media, supplements, and passage number. |
| Discrepancy Between mRNA and Protein Knockdown Levels | 1. Long protein half-life. 2. Inefficient translation of the remaining mRNA. | 1. If mRNA levels are significantly reduced but protein levels remain high, the SIRT6 protein may have a long half-life. Extend the time course of your experiment to allow for protein turnover.[3] 2. While less common, it's important to verify knockdown at both the mRNA and protein level to get a complete picture of the silencing effect.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best siRNA sequence for SIRT6 knockdown?
A1: It is advisable to test multiple siRNA sequences targeting different regions of the SIRT6 mRNA to identify the most potent one.[1] Many suppliers provide pre-designed and validated siRNAs. If designing your own, use algorithms that consider factors like G/C content (30-50%), lack of off-target homology, and thermodynamic properties.[1]
Q2: What controls are essential for a reliable SIRT6 knockdown experiment?
A2: A comprehensive experiment should include the following controls[1][2]:
-
Negative Control: A non-targeting siRNA with a scrambled sequence to assess non-specific effects on gene expression and cell viability.
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
-
Untreated Control: Cells that have not been transfected to establish baseline SIRT6 expression levels.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxicity of the reagent.
Q3: What are off-target effects and how can I minimize them?
A3: Off-target effects occur when an siRNA downregulates unintended genes due to partial sequence complementarity.[10] This can lead to misleading results and cellular toxicity.[6] To minimize these effects:
-
Use the lowest effective siRNA concentration.[11]
-
Use siRNA pools, which can reduce the concentration of any single siRNA and dilute off-target effects.[12]
-
Perform a BLAST search of your siRNA sequence to ensure it doesn't have significant homology to other genes.
-
Validate your findings with a second, distinct siRNA targeting a different region of the SIRT6 mRNA.[1]
Q4: How should I validate the knockdown of SIRT6?
A4: Knockdown should be confirmed at both the mRNA and protein levels[8][9]:
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in SIRT6 mRNA. This is the most direct way to assess the immediate effect of the siRNA.[8]
-
Protein Level: Use Western blotting to confirm a decrease in SIRT6 protein levels.[13][14] This is crucial as it demonstrates the functional consequence of mRNA degradation.
Quantitative Data Summary
The following table provides a general overview of expected outcomes under optimized conditions for SIRT6 knockdown. Actual results may vary depending on the cell line, transfection reagent, and specific siRNA sequence used.
| Parameter | Condition | Expected Outcome | Validation Method |
| siRNA Concentration | 10-50 nM | >80% mRNA knockdown | qRT-PCR |
| Transfection Time | 24-48 hours | Peak mRNA knockdown | qRT-PCR |
| Transfection Time | 48-72 hours | Significant protein reduction | Western Blot |
| Cell Viability | Optimized reagent and siRNA concentration | >90% | Trypan Blue Exclusion or MTT Assay |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for SIRT6 Knockdown
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Amounts should be scaled accordingly for other plate sizes.
Materials:
-
SIRT6-targeting siRNA and negative control siRNA (e.g., 20 µM stock)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
6-well tissue culture plates
-
Healthy, subconfluent cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2 x 10^5 cells per well in 2 mL of antibiotic-free complete growth medium).[15] Incubate overnight.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the siRNA (e.g., SIRT6 siRNA or negative control) in serum-free medium to the desired final concentration (e.g., 20 nM). For one well, you might add 5 µL of 20 µM siRNA to 245 µL of serum-free medium.
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. For example, dilute 5 µL of Lipofectamine RNAiMAX in 245 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[4]
-
Transfection: Carefully add the siRNA-lipid complexes dropwise to the cells in each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Analysis: After the desired incubation period, harvest the cells for analysis of SIRT6 mRNA (qRT-PCR) or protein (Western blot) levels.
Protocol 2: Validation of SIRT6 Knockdown by qRT-PCR
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a suitable qPCR master mix, SIRT6-specific primers, primers for a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in SIRT6 mRNA expression in siRNA-treated samples compared to the negative control.
Protocol 3: Validation of SIRT6 Knockdown by Western Blot
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SIRT6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control and Analysis: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software to determine the reduction in SIRT6 protein levels.
Visualizations
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. larplus.com.br [larplus.com.br]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
Technical Support Center: Expression and Purification of Active SIRT6 Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of active SIRT6 protein.
Troubleshooting Guide
Problem 1: Low or No Expression of SIRT6 in E. coli
Q: I am not seeing any band corresponding to SIRT6 on my SDS-PAGE after induction. What could be the issue?
A: Several factors can contribute to low or no expression of a recombinant protein in E. coli. Here are some common causes and troubleshooting steps:
-
Codon Usage: Human SIRT6 contains codons that are rare in E. coli, which can hinder translation.
-
Toxicity of SIRT6: Overexpression of some proteins can be toxic to E. coli, leading to cell death and low yields.
-
Solution 1: Lower the induction temperature to 16-25°C and induce for a longer period (16-20 hours).[3][4] This slows down protein synthesis, which can improve proper folding and reduce toxicity.[2]
-
Solution 2: Use a lower concentration of the inducer (e.g., 0.1 - 0.5 mM IPTG).[4][5]
-
Solution 3: Use a weaker promoter system than the commonly used T7 promoter, such as the araBAD promoter, to reduce the expression level.[1]
-
-
Plasmid Integrity: The expression vector could have a mutation or may not contain your gene of interest.
-
Solution: Verify the integrity of your SIRT6 expression plasmid by sequencing.
-
Problem 2: SIRT6 is Expressed but is Insoluble (Inclusion Bodies)
Q: I see a strong band for SIRT6 after cell lysis, but it's all in the pellet (insoluble fraction). How can I improve its solubility?
A: Insoluble protein expression, often forming inclusion bodies, is a common issue, especially with eukaryotic proteins expressed in bacteria.[6] Here are strategies to enhance SIRT6 solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: As with low expression, reducing the induction temperature (e.g., 16-20°C) is a primary strategy to improve solubility by slowing down protein synthesis and allowing more time for proper folding.[1]
-
-
Choice of Fusion Tag:
-
Lysis Buffer Composition:
-
Co-expression with Chaperones: Overexpress molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of SIRT6.
Problem 3: Low Yield of Purified SIRT6 Protein
Q: After purification, my final yield of SIRT6 is very low. How can I increase it?
A: Low final yield can be due to losses at various stages of the purification process.
-
Inefficient Lysis: Ensure complete cell lysis to release the protein. Sonication is a common and effective method.[5]
-
Suboptimal Binding to Affinity Resin:
-
His-tag Accessibility: Ensure the His-tag is accessible. If it is sterically hindered, consider moving it to the other terminus of the protein.
-
Binding Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are optimal. For His-tagged SIRT6, a typical binding buffer contains 20 mM sodium phosphate, 500 mM NaCl, and 5-10 mM imidazole, pH 8.0.[3]
-
-
Protein Degradation: SIRT6 has a relatively short half-life and can be degraded by proteasomes.[10]
-
Solution: Always include protease inhibitors in your lysis buffer. Use protease-deficient E. coli strains like BL21(DE3) which lack Lon and OmpT proteases.[1]
-
-
Protein Loss During Elution and Dialysis:
-
Optimize Elution: Use a gradient of the eluting agent (e.g., imidazole for His-tags) to find the optimal concentration that elutes your protein without excessive contaminants.
-
Careful Dialysis: Ensure proper handling during dialysis to prevent protein precipitation or loss.
-
Problem 4: Purified SIRT6 Protein is Inactive
Q: I have successfully purified SIRT6, but it shows very low or no deacetylase activity in my assay. What could be wrong?
A: The low intrinsic deacetylase activity of SIRT6 in vitro is a well-documented challenge.[11][12]
-
Incorrect Substrate: SIRT6 exhibits poor deacetylase activity on peptide substrates.[13] Its activity is significantly higher on more complex substrates.
-
Missing Co-factors or Activators:
-
Protein Misfolding/Aggregation: Even if soluble, the purified protein might not be correctly folded.
-
Solution: Include a final size-exclusion chromatography (gel filtration) step in your purification protocol. This will separate monomeric, active SIRT6 from aggregates.[8]
-
-
Assay Conditions: The buffer composition and pH can significantly impact enzyme activity. A common buffer for SIRT6 activity assays is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, and 1 mM DTT.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for producing active SIRT6?
A1: E. coli is the most commonly used system for expressing recombinant SIRT6, particularly strains like BL21(DE3) supplemented with plasmids for rare tRNAs (e.g., Rosetta or CodonPlus).[3][8] Expression is typically performed at a reduced temperature (16-20°C) to enhance solubility and proper folding.[3] For some applications requiring post-translational modifications, mammalian or insect cell expression systems may be considered, though these are more complex and costly.
Q2: Which purification strategy is recommended for SIRT6?
A2: A multi-step purification strategy is generally required to obtain high-purity, active SIRT6. A common and effective workflow is:
-
Affinity Chromatography: Use an N-terminal or C-terminal tag, such as a polyhistidine (His) tag or a Maltose Binding Protein (MBP) tag, for the initial capture of the protein from the cell lysate.[3][8]
-
Tag Cleavage (Optional): If the tag interferes with activity or downstream applications, it can be removed by a site-specific protease (e.g., TEV, Factor Xa).[8]
-
Size-Exclusion Chromatography (SEC): This is a critical final step to separate the monomeric, active SIRT6 from any remaining contaminants and, importantly, from inactive protein aggregates.[8]
Q3: How can I measure the activity of my purified SIRT6?
A3: Due to its low activity on simple peptide substrates, measuring SIRT6 activity requires specific assays.[16][17]
-
HPLC-Based Assays: These are considered a gold standard and directly measure the production of the deacetylated product from a substrate like an acetylated H3K9 peptide.[16]
-
Fluorogenic Assays: Several commercial kits are available (e.g., from Cayman Chemical, BPS Bioscience, Abcam) that use a fluorogenic substrate.[17][18][19] In these assays, deacetylation by SIRT6 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. This method is suitable for high-throughput screening of inhibitors or activators.[17]
-
Nucleosome Deacetylation Assay: This is the most physiologically relevant assay. It involves incubating SIRT6 with purified nucleosomes and then detecting the deacetylation of specific histone marks (e.g., H3K9ac, H3K18ac) by Western blotting.[4]
Q4: What are the typical yields and purity I can expect for recombinant SIRT6?
A4: Yield and purity can vary significantly based on the expression construct, purification protocol, and scale. The provided table summarizes expected outcomes based on different strategies.
Table 1: Comparison of SIRT6 Expression and Purification Strategies
| Expression System | Fusion Tag | Purification Method | Typical Yield | Purity | Reference |
| E. coli Rosetta | N-terminal MBP | Amylose Resin -> Factor Xa Cleavage -> SEC | ~0.5 - 1 mg/L | >95% | [8] |
| E. coli BL21(DE3) | N-terminal His6 | Ni-NTA Affinity -> SEC | ~1 - 2 mg/L | >90% | [3] |
| E. coli BL21(DE3) | N-terminal GST | Glutathione Sepharose -> Elution | Not specified | >85% | [5] |
Q5: My purified SIRT6 seems to be unstable. What are the optimal storage conditions?
A5: Protein stability is crucial for maintaining activity. For long-term storage, purified SIRT6 should be flash-frozen in liquid nitrogen and stored at -80°C. The storage buffer should contain cryoprotectants. A recommended storage buffer is 20 mM HEPES (pH 7.0), 250 mM NaCl, 5% Glycerol, and 1 mM DTT.[4][20] Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for SIRT6 expression, purification, and quality control.
Caption: Troubleshooting decision tree for common SIRT6 expression issues.
Caption: Simplified diagram of SIRT6 enzymatic activity and downstream effects.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of His-tagged SIRT6 from E. coli
Adapted from[3].
-
Transformation: Transform pET28a(+)-SIRT6 plasmid into E. coli Rosetta(DE3) competent cells. Plate on LB agar plates containing appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 16°C. Add IPTG to a final concentration of 0.5 mM. Continue to culture at 16°C for 18-20 hours with shaking.
-
Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (20 mM sodium phosphate, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5% glycerol, pH 8.0). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash: Wash the column with 20 column volumes of wash buffer (20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, 5% glycerol, pH 8.0).
-
Elution: Elute the protein with elution buffer (20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, 5% glycerol, pH 8.0).
-
-
Size-Exclusion Chromatography: Concentrate the eluted fractions and apply to a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES, 250 mM NaCl, 5% Glycerol, 1 mM DTT, pH 7.0).
-
Analysis and Storage: Analyze fractions by SDS-PAGE. Pool the pure fractions containing monomeric SIRT6, determine the concentration, flash-freeze in aliquots, and store at -80°C.
Protocol 2: Fluorometric SIRT6 Activity Assay
Based on commercially available kits and principles from[17].
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT6 Enzyme: Dilute purified SIRT6 to the desired concentration in assay buffer.
-
Substrate: Reconstitute the fluorogenic SIRT6 substrate (e.g., based on a p53 sequence) in assay buffer.
-
NAD+: Prepare a stock solution of NAD+ in assay buffer.
-
Inhibitor/Activator: Prepare serial dilutions of test compounds.
-
Developer Solution: Prepare as per the kit manufacturer's instructions.
-
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT6 Enzyme
-
Test compound (inhibitor/activator) or vehicle control (DMSO).
-
-
Initiate Reaction: Add NAD+ and the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Develop Signal: Add the developer solution to each well to terminate the reaction and generate the fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Measure Fluorescence: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).
-
Data Analysis: Subtract the background fluorescence (wells without SIRT6 enzyme) and calculate the percent activity relative to the vehicle control.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. 2.2. Expression and purification of recombinant SIRT1, SIRT2, SIRT3, and SIRT6 [bio-protocol.org]
- 4. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. The Synthesis and characterization of SIRT6 protein coated magnetic beads: Identification of a novel inhibitor of SIRT6 deacetylase from medicinal plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of SIRT6 protein levels by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIRT6 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. SirT6 Antibody | Cell Signaling Technology [cellsignal.com]
Refining SIRT6 ChIP-seq: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols for Sirtuin 6 (SIRT6).
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is best for SIRT6 ChIP-seq?
A1: Both monoclonal and polyclonal antibodies can be effective for SIRT6 ChIP-seq; however, it is crucial to use an antibody that has been specifically validated for ChIP applications. Look for validation data such as Western blots of the immunoprecipitated protein and, ideally, ChIP-qPCR data showing enrichment at known target loci. Several commercial suppliers offer ChIP-grade anti-SIRT6 antibodies.
Q2: What are some known genomic targets of SIRT6 that can be used as positive controls for ChIP-qPCR?
A2: SIRT6 is known to localize to the promoter-proximal regions of genes involved in metabolism, such as PDK1, LDHA, and GLUT1. It also plays a role in telomere maintenance through the deacetylation of H3K9 and H3K56, making telomeric regions another potential positive control. Additionally, SIRT6 has been shown to bind to the promoters of IGF signaling-related genes.
Q3: What is the expected DNA fragment size for a successful SIRT6 ChIP-seq experiment?
A3: For most transcription factors and chromatin-associated proteins like SIRT6, an optimal DNA fragment size range is between 200 and 1000 base pairs. Excessive sonication can lead to smaller fragments and poor results, while insufficient shearing can result in lower resolution.
Q4: How much starting material is recommended for a SIRT6 ChIP experiment?
A4: A general recommendation is to use approximately 25 µg of chromatin per immunoprecipitation. However, the optimal amount can vary depending on the cell type and the abundance of SIRT6. If you are working with limited material, it may be necessary to scale down the protocol, but this could impact the final yield.
Q5: What are the key histone modifications regulated by SIRT6?
A5: SIRT6 is a NAD+-dependent deacetylase that primarily targets histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). A decrease in these acetylation marks is expected at SIRT6 binding sites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DNA Yield | - Insufficient starting material. - Inefficient cell lysis. - Over-crosslinking masking the epitope. - Suboptimal antibody concentration. | - Increase the initial number of cells. - Optimize lysis conditions, potentially using a dounce homogenizer. - Reduce formaldehyde fixation time or concentration. - Titrate the antibody to find the optimal concentration (typically 1-10 µg). |
| High Background | - Non-specific binding of the antibody or beads. - Contaminated buffers or reagents. - Insufficient washing. | - Pre-clear the chromatin with protein A/G beads before immunoprecipitation. - Use freshly prepared buffers. - Increase the number or stringency of washes. Be cautious not to exceed 500 mM salt concentrations, which could disrupt specific binding. |
| No Enrichment at Known Target Genes | - The antibody is not effective for ChIP. - The epitope is not accessible. - The protein is not expressed or localized to the nucleus in your cell type. | - Validate the antibody for IP and ChIP. - Optimize chromatin shearing to improve epitope accessibility. - Confirm SIRT6 expression and nuclear localization by Western blot and immunofluorescence, respectively. |
| Poor Peak Calling in Sequencing Data | - Inappropriate peak calling parameters for a chromatin-associated protein. - Low signal-to-noise ratio. - Lack of a proper control (Input or IgG). | - Use a peak caller suitable for the expected broad or narrow peaks of SIRT6 binding. - Improve the ChIP efficiency to increase the signal. - Always include a matched input DNA control for sequencing and analysis. |
Experimental Protocols
Detailed SIRT6 ChIP-seq Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Crosslinking:
-
Harvest cells and wash with PBS.
-
Resuspend cells in 1% formaldehyde in PBS and incubate for 10-15 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication time and power is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour.
-
Incubate the pre-cleared chromatin with 3-5 µg of a ChIP-validated anti-SIRT6 antibody overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Visualizations
Caption: A flowchart of the major steps in a SIRT6 ChIP-seq experiment.
Caption: SIRT6's role in cellular signaling pathways.
SIRT6 Immunofluorescence Staining: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for SIRT6 immunofluorescence staining. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing no signal or a very weak SIRT6 signal?
A1: Weak or absent signal can be due to several factors, from antibody performance to procedural missteps.[1][2][3]
-
Antibody Issues:
-
Inactive Primary Antibody: Ensure the primary antibody is stored correctly and has not expired. It's advisable to test a new batch if activity is questionable.[3]
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Consult the manufacturer's datasheet for recommended starting dilutions.[1][4][5]
-
Antibody Incompatibility: Confirm that the secondary antibody is appropriate for the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[2]
-
-
Protocol Steps:
-
Inadequate Fixation or Permeabilization: The fixation and permeabilization steps are critical for antibody access to the epitope. The optimal method can be antibody-dependent. For SIRT6, which can be found in the nucleus and cytoplasm, ensuring proper permeabilization of both membranes is crucial.[6][7][8]
-
Insufficient Incubation Time: The primary antibody incubation time may be too short. Consider incubating overnight at 4°C to enhance signal.[1][9]
-
-
Low Protein Expression: The target protein may have low expression levels in your specific cell or tissue type. Confirm SIRT6 expression using a different method, like Western blotting, if possible.[1]
Q2: My images have high background staining. How can I reduce it?
A2: High background can obscure the specific signal and make image analysis difficult. Here are common causes and solutions:[1][2][5]
-
Antibody Concentration: The primary or secondary antibody concentration may be too high, leading to non-specific binding.[5][10] Try reducing the antibody concentrations.
-
Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) for a sufficient amount of time.[1][11]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of washes.[1][10]
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[12][13] This can be mistaken for a specific signal. To check for autofluorescence, examine an unstained sample under the microscope.[1] Using a mounting medium with an anti-fade reagent can also help.[1]
Q3: I am observing non-specific staining or incorrect subcellular localization of SIRT6. What could be the cause?
A3: SIRT6 has been reported to localize to the nucleus, nucleolus, and cytoplasm depending on the cell type and conditions.[6][7][8][14][15] Observing a signal in an unexpected location or non-specific puncta requires careful troubleshooting.
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. It is crucial to use an antibody that has been validated for immunofluorescence.[4][16][17][18] Whenever possible, use a monoclonal antibody for higher specificity.[4]
-
Fixation Artifacts: The fixation method can sometimes alter the protein's conformation and lead to artifactual localization. Trying different fixation methods (e.g., methanol vs. paraformaldehyde) may resolve the issue.
-
Cell Health: Unhealthy or dying cells can exhibit altered protein localization and increased non-specific antibody binding. Ensure you are working with healthy, viable cells.
Experimental Protocols & Data
Recommended Protocol for SIRT6 Immunofluorescence Staining
This protocol is a general guideline. Optimization may be required for your specific cell type and antibody.
1. Cell Culture and Preparation:
- Plate cells on sterile glass coverslips in a petri dish or multi-well plate.
- Allow cells to reach the desired confluency (typically 50-70%).[9]
2. Fixation:
- Aspirate the culture medium.
- Wash cells once with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
3. Permeabilization:
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[8]
4. Blocking:
- Wash the cells three times with PBS for 5 minutes each.
- Block non-specific binding by incubating with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour at room temperature.[8][11]
5. Primary Antibody Incubation:
- Dilute the primary anti-SIRT6 antibody in the blocking buffer to the predetermined optimal concentration.
- Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.[1][9]
6. Secondary Antibody Incubation:
- Wash the cells three times with PBS for 5 minutes each.
- Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
- Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[9]
7. Counterstaining and Mounting:
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]
8. Imaging:
- Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
Quantitative Data Summary
| Parameter | Recommendation 1 | Recommendation 2 | Source |
| Primary Antibody Dilution | 1:50 - 1:100 | Varies by antibody, titration is essential | [4] |
| Fixation | 4% Paraformaldehyde | Methanol (can improve signal for some antibodies) | [8][19] |
| Permeabilization | 0.2% Triton X-100 | 0.1% Triton X-100 | [8][16] |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at room temperature | [1][9] |
Visual Guides
SIRT6 Signaling Context
SIRT6 is a key regulator in various cellular processes, including DNA repair, inflammation, and metabolism. Its localization and activity are crucial for maintaining cellular homeostasis.
Caption: Simplified diagram of SIRT6's role in the nucleus and cytoplasm.
Immunofluorescence Workflow
A logical workflow is essential for successful immunofluorescence staining.
Caption: Step-by-step workflow for immunofluorescence staining.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. SirT6 (D8D12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. SIRT6 stabilization and cytoplasmic localization in macrophages regulates acute and chronic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionarily Conserved and Nonconserved Cellular Localizations and Functions of Human SIRT Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-SIRT6 antibody [EPR26255-85] (ab289970) | Abcam [abcam.com]
- 17. SirT6 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. SIRT6 antibody (13572-1-AP) | Proteintech [ptglab.com]
- 19. media.cellsignal.com [media.cellsignal.com]
optimizing buffer conditions for in vitro SIRT6 enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro SIRT6 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a SIRT6 enzymatic assay?
A1: The optimal pH for SIRT6 assays is typically between 7.4 and 8.0.[1][2][3][4] The choice of buffer can significantly impact enzyme activity. While phosphate buffers have been used[5], high concentrations can be inhibitory[6]. Commonly used and recommended buffers are Tris-HCl and HEPES.[1][2][3] It is crucial to maintain a stable pH throughout the experiment, as deviations can alter the enzyme's protein structure and reduce its catalytic effectiveness.[7][8]
Q2: What are the key components of a SIRT6 assay buffer?
A2: A typical SIRT6 assay buffer contains a buffering agent (e.g., 50 mM Tris-HCl or HEPES), salts (e.g., 137-150 mM NaCl, 2.7 mM KCl), a magnesium source (e.g., 1 mM MgCl₂), and a reducing agent like Dithiothreitol (DTT, typically 1-10 mM) to maintain enzyme stability.[1][2][3][4] Bovine Serum Albumin (BSA) is also sometimes included at around 0.2 mg/ml to prevent enzyme adsorption to surfaces and stabilize its structure.[3]
Q3: What concentration of NAD⁺ and substrate should I use?
A3: The concentration of NAD⁺ and the acetylated substrate should be optimized based on the specific assay format and research question. For general activity assays, NAD⁺ concentrations typically range from 0.2 mM to 3.2 mM.[1][2][5][9] The Kₘ of SIRT6 for NAD⁺ has been reported to be approximately 140-310 µM, so using a concentration well above this value ensures the enzyme is not limited by its co-substrate.[2][3][9] Substrate concentrations (e.g., H3K9Ac peptide) often range from 40 µM to 150 µM.[1] For kinetic studies, concentrations should vary around the Kₘ value.[5]
Q4: Can detergents affect my SIRT6 assay?
A4: Yes, detergents can significantly impact SIRT6 activity. Ionic detergents, such as those in RIPA buffer, can denature the enzyme and attenuate its activity.[10] It is recommended to use non-ionic detergents like Triton-X 100 or NP-40 if a detergent is necessary for your experimental setup, as they are less disruptive to the enzyme's structure.[10]
Q5: What are common endogenous activators and inhibitors of SIRT6 I should be aware of?
A5: SIRT6 activity can be modulated by several endogenous molecules. Free fatty acids (FFAs) have been identified as endogenous activators of SIRT6's deacetylase activity in vitro.[11][12][13] Conversely, nicotinamide, a byproduct of the sirtuin deacetylation reaction, is a well-known inhibitor of SIRT6 activity.[11][14][15] It's important to consider that the accumulation of nicotinamide during the assay can lead to product inhibition.
Data Summary Tables
Table 1: Comparison of Recommended Buffer Conditions for SIRT6 Assays
| Buffer Component | Concentration Range | Source / Purpose | Reference |
| Buffering Agent | |||
| Tris-HCl | 50 mM | General Assay Buffer | [1][2][4] |
| HEPES | 20 - 50 mM | Lysis & Reaction Buffer | [3][16] |
| Phosphate | 10 - 100 mM | General Assay Buffer | [1][5] |
| pH | 7.4 - 8.0 | Optimal Range | [1][2][3][5] |
| Salts | |||
| NaCl | 100 - 150 mM | Isotonicity | [1][2] |
| KCl | 2.7 mM | Isotonicity | [2] |
| Potassium Acetate | 0.1 M | Lysis Buffer | [16] |
| Additives | |||
| DTT | 1 - 10 mM | Reducing Agent | [1][3] |
| MgCl₂ | 1 - 2 mM | Divalent Cation | [2][16] |
| BSA | 0.2 mg/mL | Enzyme Stabilization | [3] |
Table 2: Kinetic Parameters and Reagent Concentrations
| Parameter | Value | Substrate / Co-substrate | Reference |
| Kₘ for NAD⁺ | ~140 - 310 µM | [2][3][9] | |
| Kₘ for Peptide | ~600 µM | p53 sequence: Arg-His-Lys-Lys(ε-acetyl)-AMC | [2][9] |
| Recommended [NAD⁺] | 0.5 - 3.2 mM | For general activity assays | [1][5] |
| Recommended [Substrate] | 40 - 150 µM | H3K9Ac peptide | [1] |
| Recommended [SIRT6] | 0.05 µg/µL | Recombinant SIRT6-GST or SIRT6-HIS | [1] |
Experimental Workflows & Protocols
The following diagram illustrates a typical workflow for a fluorometric SIRT6 activity assay, from reagent preparation to data analysis.
Caption: General workflow for a fluorometric SIRT6 enzymatic assay.
Protocol 1: Fluorometric SIRT6 Deacetylation Assay
This protocol is adapted from commercially available kits and published methods for screening SIRT6 activators or inhibitors.[1][2][9]
-
Reagent Preparation:
-
1X Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[2] Just before use, add DTT to a final concentration of 1 mM.
-
SIRT6 Enzyme: Thaw recombinant human SIRT6 on ice and dilute to the desired concentration (e.g., 0.1 µg/µL) with 1X Assay Buffer. Keep the diluted enzyme on ice.
-
Substrate Solution: Prepare a solution containing the fluorogenic peptide substrate (e.g., p53-AMC based peptide) and NAD⁺ in 1X Assay Buffer. Final concentrations in the assay are typically 400 µM for the peptide and 3 mM for NAD⁺.[9]
-
Test Compounds: Dissolve inhibitors or activators in a suitable solvent (e.g., DMSO) and dilute with 1X Assay Buffer.
-
-
Assay Procedure:
-
Add 25 µL of 1X Assay Buffer to each well of a white 96-well plate.
-
Add 5 µL of diluted SIRT6 enzyme to the appropriate wells.
-
Add 5 µL of the test compound dilution or solvent control to the wells.
-
To initiate the reaction, add 15 µL of the Substrate Solution to all wells.
-
Cover the plate and incubate on a shaker for 45-60 minutes at 37°C.[1][9]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition or activation relative to the "enzyme + solvent" control.
-
Troubleshooting Guide
Encountering issues with your assay? This guide addresses common problems and provides actionable solutions.
Caption: Troubleshooting decision tree for low SIRT6 activity.
Q: Why is my SIRT6 activity unexpectedly low or absent?
A: Enzyme Inactivity:
-
Improper Storage: Recombinant SIRT6 should be stored at -80°C.[9] Repeated freeze-thaw cycles can significantly decrease its activity. It is best to aliquot the enzyme upon receipt and thaw a fresh aliquot for each experiment.[17]
-
Degradation: Ensure a reducing agent like DTT is present in the buffer to prevent oxidative damage.[3]
A: Sub-optimal Assay Conditions:
-
Incorrect pH: SIRT6 activity is sensitive to pH. Verify that your buffer pH is within the optimal 7.4-8.0 range.[1][2]
-
Reagent Degradation: NAD⁺ is unstable in solution; prepare it fresh before use.[18] Similarly, ensure the peptide substrate has not degraded.
-
Presence of Inhibitors: Nicotinamide, a reaction product, can inhibit SIRT6.[11] If your test compounds are dissolved in buffers containing ionic detergents, this could also inhibit the enzyme.[10] Some commercial assay kits include nicotinamide in the stop solution to terminate the enzymatic reaction.[9]
Q: My fluorescence/signal is high in the "no enzyme" control wells. What should I do?
A: Substrate Instability or Contamination:
-
The fluorogenic substrate may be unstable and breaking down spontaneously. This can sometimes be observed in "No NAD⁺" control assays as well.[17]
-
Your enzyme sample or other reagents might be contaminated with proteases or peptidases that can cleave the substrate, leading to a false positive signal.[17] Consider using fresh reagents and protease inhibitors during protein purification if applicable.
Q: The results from my inhibitor/activator screen are not reproducible. Why?
A: Compound Interference or Insolubility:
-
The test compounds may be interfering with the assay components. Some compounds can absorb light at the excitation/emission wavelengths or directly quench fluorescence. It is advisable to run a control to test for such interference.[2]
-
The compound may have poor solubility in the assay buffer, leading to inconsistent concentrations in the well. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. High solvent concentrations can also affect enzymatic activity.
SIRT6 Signaling & Reaction Mechanism
The diagram below illustrates the NAD⁺-dependent deacetylation reaction catalyzed by SIRT6.
Caption: The SIRT6-catalyzed deacetylation reaction.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of a SIRT6 Open Tubular Column: Predicting Deacetylation Activity using Frontal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. A Proteomic Perspective of Sirtuin 6 (SIRT6) Phosphorylation and Interactions and Their Dependence on Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in analyzing SIRT6 knockout mouse phenotype
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with SIRT6 knockout (KO) mouse models. Understanding the common pitfalls associated with these models is critical for accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the lifespan and severity of the phenotype in my SIRT6 KO mice so different from published reports?
Answer: This is the most common challenge and is primarily due to the profound influence of genetic background on the SIRT6 KO phenotype. The severity of the phenotype, including lifespan, varies dramatically between different mouse strains.
-
Genetic Background:
-
Pure Backgrounds (e.g., 129/SvJ): Mice on a pure 129/SvJ background exhibit a severe, progeroid (premature aging) phenotype. They are small, suffer from severe metabolic defects, and typically die before four weeks of age.[1][2][3] This early lethality makes them unsuitable for studying aging in adult mice.
-
Mixed Backgrounds (e.g., 129/SvJ/BALB/c or 129/Black Swiss/FVB): Mice on mixed backgrounds often have a milder phenotype and can survive into adulthood.[1][2] This allows for the investigation of age-related pathologies. However, the specific mix of strains can still lead to different outcomes.[1] It is crucial to use wild-type (WT) littermates as controls and to clearly report the specific genetic background in all studies.
-
-
Gender-Specific Effects: The effects of SIRT6 deficiency on lifespan can also be sex-dependent. In one study using a mixed 129/SvJ/BALB/c background, male KO mice had a median survival of only 124 days, whereas over 75% of female KO mice lived beyond 300 days.[1][4] Conversely, overexpression of SIRT6 has been shown to extend lifespan significantly in male mice but not in females.[5][6]
Troubleshooting Steps:
-
Verify Genetic Background: Confirm the background of your mouse strain. If possible, use SNP analysis to characterize the background of a mixed strain.
-
Use Littermate Controls: Always compare KO mice to their WT littermate controls from the same breeding scheme to minimize genetic and environmental variability.
-
Analyze Sexes Separately: Given the strong gender-specific effects, all data should be collected and analyzed separately for males and females.[1]
FAQ 2: I'm observing inconsistent metabolic phenotypes (e.g., hypoglycemia, glucose uptake). How can I troubleshoot this?
Answer: The metabolic phenotype of SIRT6 KO mice is complex and highly sensitive to genetic background and experimental context. While severe hypoglycemia is a hallmark of SIRT6-deficient mice on a 129/SvJ background, the details can vary.[1][7]
-
Mechanism of Hypoglycemia: The low blood sugar is often attributed to increased glucose uptake in muscle and brown adipose tissue, which can be caused by elevated levels of the glucose transporter GLUT1.[1][7]
-
Insulin Signaling: The role of insulin in this process can be variable. Some studies report insulin-independent glucose uptake, while others on a different mixed background have found insulin-dependent hypoglycemia.[1]
-
Tissue-Specific Effects: Liver-specific deletion of SIRT6 does not cause the lethal hypoglycemia seen in full knockouts but instead leads to fatty liver (hepatic steatosis) due to enhanced glycolysis and triglyceride synthesis.[8]
Troubleshooting Workflow:
Below is a workflow to diagnose inconsistent metabolic results.
Caption: Troubleshooting workflow for inconsistent metabolic phenotypes.
Quantitative Data Summary: Phenotype Varies by Genetic Background
| Phenotype | SIRT6 KO on 129/SvJ Background | SIRT6 KO on Mixed (129/SvJ/BALB/c) Background | Citation |
| Median Lifespan | ~4 weeks | Males: 124 days; Females: >300 days | [1][2][4] |
| Serum Glucose | Severely reduced (hypoglycemic) | Not significantly different from WT | [1] |
| Serum IGF-1 | Severely reduced | Not significantly different from WT | [1] |
| Glucose Uptake | Increased (Insulin-independent) | Increased (Insulin-independent) | [1] |
| Subcutaneous Fat | Acute loss | Decrease in males, no significant change in females | [1] |
FAQ 3: My whole-body SIRT6 KO mice die too early for my aging study. What are my alternatives?
Answer: The early lethality of conventional SIRT6 KO mice on pure backgrounds is a major barrier to studying its role in adult physiology and aging.[1][3] The primary solution is to use conditional knockout (cKO) models.
-
Conditional Knockout (cKO) Models: By using the Cre-loxP system, you can delete SIRT6 in a specific tissue or at a specific time point. This bypasses the developmental defects and early lethality associated with the full knockout.[8]
-
Liver-Specific KO (Alb-Cre): These mice survive to adulthood and are used to study metabolic functions like fatty liver disease.[8]
-
Brain-Specific KO (Emx1-Cre): Allows for the study of neurodegeneration and the central regulation of metabolism.[9]
-
Macrophage-Specific KO (Lyz2-Cre): Used to investigate the role of SIRT6 in inflammation and immune responses.[10]
-
Logical Relationship of KO Models and Phenotypes
The choice of model directly impacts the observable phenotype.
Caption: Relationship between SIRT6 KO strategy and observed phenotype.
FAQ 4: How do I assess the DNA repair defect in my SIRT6 KO model?
Answer: A key function of SIRT6 is maintaining genome stability.[11][12] SIRT6-deficient cells exhibit increased spontaneous genomic instability and are hypersensitive to DNA damaging agents.[11][13] Assessing this defect is crucial for understanding the premature aging phenotype.
-
Key Functions: SIRT6 is involved in multiple DNA repair pathways, including Base Excision Repair (BER) and Double-Strand Break (DSB) repair.[2][11] It does this by deacetylating histone H3 at lysines 9 and 56 (H3K9ac, H3K56ac) to regulate chromatin structure and by helping to recruit other repair factors.[14][15]
-
Recommended Assays:
-
Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells. SIRT6 KO cells are expected to show larger "comet tails," indicating more DNA damage.
-
Micronucleus Test: Detects small, extra-nuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes left behind during cell division. An increased frequency indicates genomic instability.
-
Immunofluorescence for Repair Foci: Staining for proteins like γH2AX (a marker for DSBs) or PARP1 can reveal the cellular response to DNA damage. SIRT6 KO cells may show more persistent or aberrant foci.
-
Western Blot for Histone Marks: Check for hyperacetylation of SIRT6 targets, such as H3K9ac and H3K56ac, which is a direct biochemical consequence of SIRT6 loss.[9][14]
-
SIRT6 Signaling Pathway in Metabolism
SIRT6 is a critical regulator of glucose metabolism, in part by repressing the transcription factor HIF-1α. This action helps suppress glycolysis, a process often upregulated in cancer (the Warburg effect).
Caption: SIRT6 represses glycolysis by inhibiting the HIF-1α pathway.
Key Experimental Protocols
Protocol 1: Glucose Tolerance Test (GTT)
This test assesses the ability of a mouse to clear a glucose load from its blood, providing insight into glucose homeostasis and insulin sensitivity.
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Scale
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Fasting: Fast mice for 6 hours prior to the test (with free access to water). Overnight fasting is not recommended as it can induce torpor and alter glucose metabolism.
-
Baseline Measurement (Time 0): Weigh the mouse. Gently restrain it and obtain a baseline blood glucose reading from a small tail snip.
-
Glucose Injection: Administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg of body weight. Start a timer immediately.
-
Subsequent Measurements: Collect blood from the same tail snip at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration (mg/dL) against time (minutes). Calculate the Area Under the Curve (AUC) for quantitative comparison between WT and KO groups. SIRT6 KO mice often show faster glucose clearance (a lower curve) than WT littermates.[1]
Protocol 2: Comet Assay (Alkaline)
This assay detects DNA single- and double-strand breaks in individual cells.
Materials:
-
CometAssay Kit (e.g., from Trevigen) or individual reagents (Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, Low Melting Point Agarose)
-
Frosted microscope slides
-
Electrophoresis tank and power supply
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Gold, propidium iodide)
-
Cell suspension from tissue or culture
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., splenocytes, hepatocytes) or from cultured cells (e.g., MEFs) at a concentration of ~1x10^5 cells/mL.
-
Slide Preparation: Mix cells with molten Low Melting Point Agarose at a 1:10 (v/v) ratio and immediately pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution for at least 60 minutes at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Immerse slides in Alkaline Unwinding Solution (pH > 13) for 20-40 minutes at 4°C. This denatures the DNA and unwinds it at the sites of breaks.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with the same alkaline buffer. Run at ~1 V/cm for 20-30 minutes. The negatively charged, broken DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain with a fluorescent DNA dye.
-
Visualization and Analysis: Image the slides using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment, which are proportional to the amount of DNA damage.
References
- 1. Characterization of physiological defects in adult SIRT6-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 6: linking longevity with genome and epigenome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 34.237.233.138 [34.237.233.138]
- 6. The Sirt6 gene and its possible relation to ageing in mice [genomics.senescence.info]
- 7. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic specific disruption of SIRT6 in mice results in fatty liver formation due to enhanced glycolysis and triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. researchgate.net [researchgate.net]
- 11. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 6 Protects Against Oxidative Stress and Vascular Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of SIRT6 Modulators
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing high-throughput screening (HTS) of SIRT6 modulators.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS assays for SIRT6 modulators.
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive Enzyme: SIRT6 enzyme may have lost activity due to improper storage or handling. | - Aliquot the enzyme upon receipt and store at –20°C or –80°C to avoid repeated freeze-thaw cycles. - Ensure the enzyme is kept on ice during assay preparation. - Run a positive control with a known activator or substrate to verify enzyme activity. |
| Incorrect Assay Buffer Conditions: The pH or composition of the assay buffer may not be optimal for SIRT6 activity. | - Use the recommended assay buffer, typically 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.[1][2] - Ensure the assay buffer is at the correct temperature (usually 37°C) before starting the reaction.[3] | |
| Substrate Degradation: The substrate may have degraded due to improper storage. | - Aliquot and store substrates at –70°C or –80°C.[3][4] - Avoid repeated freeze-thaw cycles. | |
| Omission of a Key Reagent: A critical component like NAD+ or DTT may have been left out. | - Carefully follow the protocol and create a checklist to ensure all reagents are added in the correct order and concentration. | |
| High Background Signal | Autofluorescence of Compounds: Test compounds may be inherently fluorescent at the assay wavelengths. | - Screen compounds for autofluorescence in a separate plate without the enzyme or substrate. - If a compound is autofluorescent, consider using a different assay format (e.g., HPLC-based instead of fluorescence-based). |
| Contaminated Reagents or Plates: Buffers, water, or microplates may be contaminated with fluorescent substances. | - Use high-purity reagents (e.g., HPLC-grade water). - Use black, opaque-bottom plates for fluorescence assays to minimize background.[3] | |
| Spontaneous Substrate Hydrolysis: The substrate may be unstable and hydrolyze spontaneously, leading to a high background signal. | - Run a "no enzyme" control to measure the rate of spontaneous substrate hydrolysis. - Optimize incubation time to maximize the enzymatic signal over the background. | |
| Erratic or Inconsistent Readings | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to add to all wells to minimize pipetting variability. |
| Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. | - Gently mix the plate after adding all reagents, for example, by using a plate shaker. | |
| Temperature Fluctuations: Inconsistent temperature across the plate can affect enzyme activity. | - Ensure the entire plate is incubated at a constant and uniform temperature.[1][2] | |
| Edge Effects: Wells on the edge of the plate may evaporate more quickly, leading to changes in reagent concentration. | - Avoid using the outer wells of the plate for samples. - Fill the outer wells with buffer or water to minimize evaporation from the inner wells. | |
| Identification of False Positives/Negatives | Compound Interference with Assay Components: Test compounds may interfere with the detection system (e.g., quenching fluorescence) or inhibit the developer enzyme in coupled assays.[5] | - Perform counter-screens to identify compounds that interfere with the assay. For example, test compounds in the presence of the fluorescent product to check for quenching.[1] |
| Non-specific Inhibition: Compounds may inhibit the enzyme through non-specific mechanisms like aggregation. | - Include a detergent like Triton X-100 in the assay buffer to reduce compound aggregation. - Confirm hits using orthogonal assays (e.g., a primary fluorescence screen followed by an HPLC-based secondary screen). |
Frequently Asked Questions (FAQs)
Q1: What are the different types of assays available for high-throughput screening of SIRT6 modulators?
A1: Several assay formats are available, including:
-
Fluorogenic Assays: These are the most common for HTS and typically involve a two-step process where SIRT6 deacetylates a substrate, and a developer solution is then added to generate a fluorescent signal.[1][2][6] These assays are convenient and sensitive.[7][8]
-
HPLC-Based Assays: These assays directly measure the formation of the deacetylated product and are considered a gold standard for accuracy.[5][9][10] They are less prone to interference from fluorescent compounds but have lower throughput.
-
Magnetic Bead-Based Assays: In this format, SIRT6 is immobilized on magnetic beads, which allows for easy separation of the enzyme from the reaction mixture.[5]
-
FRET-Based Assays: These assays use a substrate labeled with a FRET pair (donor and acceptor fluorophores). Deacetylation and subsequent cleavage of the substrate lead to a change in the FRET signal.[5]
Q2: Which substrates are commonly used for SIRT6 HTS assays?
A2: SIRT6 has weak deacetylase activity but is a potent defatty-acylase.[5][11] Therefore, substrates with long-chain fatty acyl groups are often preferred.
-
Myristoylated Peptides: A fluorogenic assay using a myristoylated lysine substrate has been developed and is suitable for HTS.[7][8]
-
H3K9ac and H3K56ac Peptides: SIRT6 selectively deacetylates acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[5][12]
-
p53-based Peptide: A commercially available fluorometric assay uses a substrate derived from the p53 sequence (Arg-His-Lys-Lys(ε-acetyl)-AMC).[1][2]
Q3: How can I avoid false positives in my SIRT6 HTS campaign?
A3: False positives can arise from compound autofluorescence, fluorescence quenching, or inhibition of the developer enzyme in coupled assays.[5] To mitigate this:
-
Perform Counter-screens: Test compounds for autofluorescence and their effect on the developer enzyme in the absence of SIRT6.
-
Use Orthogonal Assays: Confirm hits from a primary screen (e.g., fluorescence-based) with a secondary, label-free assay like an HPLC-based method.
-
Characterize the Mechanism of Action: Investigate whether the compound is a competitive, non-competitive, or uncompetitive inhibitor to better understand its interaction with SIRT6.
Q4: What are some known inhibitors and activators of SIRT6 that can be used as controls?
A4:
-
Inhibitors: Nicotinamide is a general sirtuin inhibitor and can be used as a positive control for inhibition.[6][7] Several other compounds have been identified as SIRT6 inhibitors, although their selectivity may vary.[13]
-
Activators: The development of potent and specific SIRT6 activators is an active area of research. Some studies have reported small molecule activators, but their mechanisms of action are still being investigated.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for SIRT6 assays and inhibitors.
Table 1: Comparison of Different SIRT6 Assay Formats
| Assay Type | Substrate | Signal Detection | Advantages | Disadvantages |
| Fluorogenic | p53-sequence peptide with AMC | Fluorescence (Ex/Em: 350-360/450-465 nm)[1][2] | High-throughput, convenient | Prone to interference from fluorescent compounds |
| Fluorogenic | Myristoylated peptide with AMC | Fluorescence | Suitable for detecting defatty-acylase activity | May not be suitable for all SIRT6 activities |
| HPLC-Based | Myristoylated H3K9 Peptide | UV absorbance | High accuracy, less interference | Low throughput, requires specialized equipment |
| Magnetic Beads | H3K9Ac peptide | HPLC-MS | Easy enzyme separation | Lower throughput |
Table 2: IC50 Values of Known SIRT6 Inhibitors
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| Nicotinamide | 184 | Fluorogenic assay with myristoylated peptide | [7] |
| Compound 5 | Low micromolar | In silico screening followed by in vitro validation | [13] |
| Compound 9 | Low micromolar | In silico screening followed by in vitro validation | [13] |
| Compound 17 | Low micromolar | In silico screening followed by in vitro validation | [13] |
| JYQ-1 | 26.84 | Fluor de Lys (FDL) assay | [15] |
| JYQ-42 | 2.33 | Fluor de Lys (FDL) assay | [15] |
Experimental Protocols
Fluorogenic SIRT6 Deacetylation Assay
This protocol is adapted from commercially available kits and published literature.[1][2][5]
Materials:
-
SIRT6 Enzyme
-
SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Substrate (e.g., Ac-RHKK(Ac)-AMC)
-
NAD+
-
Developer Solution
-
Test compounds and controls (e.g., Nicotinamide)
-
Black 96-well or 384-well plates
Procedure:
-
Prepare the SIRT6 enzyme solution by diluting the enzyme in cold assay buffer.
-
Prepare the substrate solution containing the acetylated peptide and NAD+ in the assay buffer.
-
In a multi-well plate, add the test compounds or controls.
-
Add the SIRT6 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[3][5]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm or 400/505 nm).[3][4]
HPLC-Based SIRT6 Demyristoylase Activity Assay
This protocol is based on established methods for measuring SIRT6 deacylase activity.[9]
Materials:
-
SIRT6 Enzyme
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM NAD+)
-
Myristoylated H3K9 Peptide Substrate
-
Quench Buffer (e.g., Acetonitrile or Methanol with HCl and acetic acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, SIRT6 enzyme, and NAD+.
-
Initiate the reaction by adding the myristoylated peptide substrate.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding the quench buffer.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the acylated substrate from the deacylated product.
-
Quantify the product peak area to determine the enzyme activity.
Visualizations
SIRT6 Signaling and Function
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. abcam.com [abcam.com]
- 5. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A fluorogenic assay for screening Sirt6 modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorogenic assay for screening Sirt6 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in SIRT6 enzymatic activity measurements
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability in Sirtuin 6 (SIRT6) enzymatic activity measurements. SIRT6, a critical enzyme in cellular regulation, exhibits complex behavior with its dual deacetylase and defatty-acylase activities, often leading to challenges in obtaining consistent and reproducible results.[1][2] This guide offers detailed protocols, data tables, and visual workflows to help you navigate these complexities and achieve robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no SIRT6 deacetylase activity?
A1: Several factors can contribute to low deacetylable activity. SIRT6 is known to have weak intrinsic deacetylase activity in vitro compared to its robust defatty-acylase activity.[1][2] Consider the following:
-
Substrate Choice: SIRT6 shows a strong preference for long-chain fatty-acylated substrates over acetylated ones.[1][3][4] For deacetylation assays, ensure you are using a validated and preferred substrate, such as peptides derived from H3K9ac or H3K56ac.[1]
-
Presence of Activators: The deacetylase activity of SIRT6 can be significantly enhanced by the presence of free fatty acids (FFAs) like palmitic acid.[5][6] Including an optimized concentration of an FFA in your reaction buffer can boost the signal.
-
Enzyme Quality: The source, purity, and storage of the recombinant SIRT6 enzyme are critical. Avoid repeated freeze-thaw cycles and ensure the enzyme is properly handled and stored at -80°C to maintain its activity.[7][8]
-
NAD+ Concentration: As a sirtuin, SIRT6 activity is dependent on the co-substrate NAD+. Ensure you are using a saturating concentration of NAD+, typically in the range of 0.5 mM to 3 mM, depending on the specific assay.[9][10]
Q2: My results are highly variable between experiments. What are the common sources of variability?
A2: Variability in SIRT6 assays can stem from several experimental parameters:
-
Buffer Composition: The pH, ionic strength, and presence of detergents or reducing agents in the assay buffer can influence SIRT6 activity. It is crucial to maintain a consistent buffer composition across all experiments.[1][9]
-
Incubation Time and Temperature: Enzymatic reactions are sensitive to time and temperature. Adhere strictly to the recommended incubation times and maintain a constant temperature, typically 37°C.[1][9]
-
Pipetting Accuracy: Inaccurate dispensing of reagents, especially the enzyme or substrate, can lead to significant variations. Use calibrated pipettes and consider using a repeating pipettor for adding reagents to multiple wells.[11]
-
Assay Format: Different assay formats (e.g., fluorescence, HPLC, Western blot) have varying levels of sensitivity and are prone to different types of interference.[1][12] Choose the most appropriate assay for your experimental goals and be aware of its limitations.
Q3: Can I use cell or tissue extracts to measure SIRT6 activity?
A3: While possible, measuring SIRT6 activity in complex biological samples like cell or tissue extracts presents additional challenges. These samples may contain endogenous inhibitors or competing enzymes that can interfere with the assay.[7] It is recommended to first immunoprecipitate SIRT6 to enrich for the enzyme and remove potential interfering substances before performing the activity assay.
Q4: How do I choose between a deacetylase and a defatty-acylase assay for SIRT6?
A4: The choice of assay depends on your research question.
-
To study the canonical role of SIRT6 in histone modification and gene silencing, a deacetylase assay using histone-derived peptide substrates is appropriate.[1][13]
-
To investigate the more recently discovered and robust enzymatic function of SIRT6, or its role in lipid metabolism, a defatty-acylase assay using a substrate with a long-chain fatty acyl group (e.g., myristoyl) is recommended.[3][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of test compounds.[15] 2. Contamination of reagents or plate. 3. Non-enzymatic substrate deacetylation/deacylation. | 1. Run a control without the enzyme to measure compound autofluorescence and subtract it from the experimental values. 2. Use fresh, high-quality reagents and plates. 3. Include a "no enzyme" control to assess the rate of non-enzymatic reaction. |
| Low Signal-to-Noise Ratio | 1. Suboptimal substrate or NAD+ concentration.[9][11] 2. Insufficient enzyme concentration. 3. Short incubation time. | 1. Titrate substrate and NAD+ concentrations to determine the optimal conditions for your specific enzyme batch. 2. Increase the concentration of the SIRT6 enzyme in the reaction. 3. Increase the incubation time, ensuring the reaction remains in the linear range. |
| Inconsistent Results with Inhibitors/Activators | 1. Compound precipitation in the assay buffer. 2. Interference of the compound with the assay components (e.g., fluorescence quenching).[11] 3. Non-specific effects of high compound concentrations.[15] | 1. Check the solubility of the compound in the final assay buffer. The solvent concentration (e.g., DMSO) should be kept low and consistent across all wells.[11] 2. Test for compound interference by adding it to a reaction with the pre-deacetylated fluorescent product. 3. Perform dose-response curves to identify the optimal concentration range and avoid non-specific effects. |
| No Activity with Purified SIRT6 | 1. Enzyme is inactive due to improper storage or handling.[7][8] 2. Incorrect assay setup or missing components. | 1. Obtain a new aliquot of enzyme and handle it strictly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 2. Double-check the protocol and ensure all necessary reagents (enzyme, substrate, NAD+, buffer) are added in the correct order and concentrations. |
Experimental Protocols & Data
Protocol 1: Fluorescence-Based SIRT6 Deacetylase Assay
This protocol is adapted from commercially available kits and provides a convenient method for screening SIRT6 inhibitors and activators.[9][11]
Workflow Diagram:
Caption: Workflow for a typical fluorescence-based SIRT6 activity assay.
Materials:
-
Recombinant Human SIRT6
-
SIRT6 Fluorogenic Substrate (e.g., Ac-RHKK(Ac)-AMC)
-
NAD+
-
SIRT6 Assay Buffer
-
Developer Solution (containing a protease like trypsin)
-
96-well black microplate
Assay Buffer Composition:
| Component | Final Concentration |
| Tris-HCl (pH 8.0) | 50 mM |
| NaCl | 137 mM |
| KCl | 2.7 mM |
| MgCl2 | 1 mM |
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring all reagents to room temperature before use, except for the SIRT6 enzyme, which should be kept on ice.
-
Dilute the SIRT6 enzyme in cold assay buffer to the desired concentration.
-
Prepare the substrate solution by mixing the fluorogenic peptide substrate and NAD+ in the assay buffer.
-
Prepare the developer solution.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, diluted SIRT6 enzyme, and the test compound (inhibitor or activator) or vehicle control.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Signal Development and Detection:
Protocol 2: HPLC-Based SIRT6 Deacylase Assay
This method offers a direct and robust way to measure SIRT6 activity by quantifying the substrate and product peptides.[1]
Workflow Diagram:
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT6 Widely Regulates Aging, Immunity, and Cancer [frontiersin.org]
- 3. Sirt6 regulates TNFα secretion via hydrolysis of long chain fatty acyl lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denulab.wiscweb.wisc.edu [denulab.wiscweb.wisc.edu]
- 5. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the functional contribution of the defatty-acylase activity of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Mechanism of activation for the sirtuin 6 protein deacylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of SIRT6 Activating Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for addressing the solubility challenges commonly encountered with SIRT6 activating compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My synthetic SIRT6 activator, which is soluble in pure DMSO, is precipitating when I dilute it into my aqueous assay buffer. What should I do?
A1: This is a common problem for hydrophobic compounds. Here are several strategies to address it:
-
Optimize DMSO Concentration: First, determine the highest final concentration of DMSO that your assay can tolerate without affecting SIRT6 enzyme activity or other components. Keep the final DMSO concentration consistent across all experiments, typically ≤1%.
-
Use Co-solvents: If DMSO alone is insufficient, consider using a mixture of co-solvents. The choice of co-solvent will depend on the specific compound and assay system.
-
Incorporate Surfactants/Wetting Agents: Low concentrations of non-ionic surfactants like Poloxamer 188 or Tween® 80 can help maintain compound solubility in aqueous solutions by forming micelles.[1] It is crucial to run controls to ensure the surfactant does not interfere with the assay.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into an intermediate solvent (like ethanol) before the final dilution into the aqueous buffer. This can sometimes prevent immediate precipitation.
Q2: I am developing a SIRT6 activator for cell-based assays, but its poor solubility is limiting the effective concentration I can test. How can I improve its delivery to cells?
A2: For cellular experiments, poor aqueous solubility is a major hurdle.[2][3] Consider these formulation approaches:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] This is a widely used method for drug delivery in cell culture.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and cellular permeability.[4]
-
Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble polymer can significantly enhance its dissolution rate and apparent solubility.[1][4] This involves dissolving both the compound and a carrier polymer in a common solvent and then removing the solvent.
Q3: My lead SIRT6 activator shows promising in vitro activity but has very low bioavailability in vivo. What are the likely causes and potential solutions?
A3: Low bioavailability for a potent compound is often linked to poor water solubility and/or metabolic instability.[2] Here are some strategies to consider:
-
Structural Modification: Medicinal chemistry efforts can improve physicochemical properties. For example, the SIRT6 activator MDL-811 was developed by incorporating a 3-methylmorpholine group to increase solubility and oral bioavailability compared to its parent compound.[5] Modifying specific functional groups, such as the N-group on some scaffolds, has been suggested to improve both solubility and potency.[6]
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanonization increases the surface area for dissolution, which can improve the absorption rate.[4]
-
Advanced Formulation Technologies: For in vivo studies, technologies like hot-melt extrusion or spray drying can be used to produce stable, amorphous solid dispersions with enhanced solubility.[1]
Q4: Are there any classes of SIRT6 activators that are known to have better solubility profiles?
A4: While many potent synthetic activators are hydrophobic, some naturally occurring modulators have different properties. For instance, fucoidan, a sulfated polysaccharide from brown algae, was identified as a specific SIRT6 activator with good water solubility.[3][7] However, its large size and different mechanism of action may not be suitable for all applications. Early activators based on free fatty acids (FFAs) also have inherent solubility challenges in aqueous media.[2] The development of novel scaffolds remains a key objective to overcome these limitations.[3]
Quantitative Data Summary: SIRT6 Activators
The following table summarizes the in vitro activity of various SIRT6 activating compounds. It is important to note that many of these compounds present solubility and bioavailability challenges, which are often mentioned qualitatively in the literature.
| Compound Class | Example Compound | EC₅₀ (µM) | Max. Fold Activation | Solubility / Bioavailability Notes |
| Free Fatty Acid | Myristic Acid | 246 | ~10.8x | Poor water solubility is a known issue for FFAs.[2] |
| Free Fatty Acid | Oleic Acid | 90 | ~5.8x | Poor water solubility is a known issue for FFAs.[2] |
| Pyrrolo[1,2-a]quinoxaline | UBCS039 | 38 | ~3.5x | Described as having limited efficacy and solubility.[2][8] |
| Flavonoid | Cyanidin | 460 | ~55x | Noted as a robust activator, but bioavailability of flavonoids can be low.[3] |
| Flavonoid | Quercetin | ~1200 | >2x | A low potency activator; flavonoid solubility can be poor.[8] |
| MDL Series | MDL-811 | N/A | Potent Activator | Specifically designed to have increased solubility and bioavailability for in vivo efficacy.[5] |
| Polysaccharide | Fucoidan | N/A (100 µg/mL) | ~355x | Water-soluble, but a large, complex molecule.[3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Poorly Soluble Compounds
This protocol provides a general method for preparing a high-concentration stock solution of a hydrophobic SIRT6 activator.
-
Materials: SIRT6 activating compound (powder), anhydrous Dimethyl Sulfoxide (DMSO), vortex mixer, sonicator, precision balance, appropriate microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of the compound powder.
-
Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If visible particulates remain, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol assesses the solubility of a compound in an aqueous buffer over time, which is critical for assay development.
-
Materials: Compound stock solution (in DMSO), aqueous buffer of choice (e.g., PBS, Tris), 96-well plate, plate-reading nephelometer or spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of the compound stock solution in DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small, fixed volume (e.g., 1-2 µL) of the DMSO compound dilutions to the buffer-containing wells to achieve the final desired concentrations. Include a DMSO-only control.
-
Mix the plate gently.
-
Immediately measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) at time zero.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C).
-
Take readings at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
The concentration at which a significant increase in light scattering or absorbance is observed over time indicates the limit of kinetic solubility.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to enhance compound solubility by creating a solid dispersion with a water-soluble polymer.
-
Materials: SIRT6 activator, a carrier polymer (e.g., PVP, PEG), a common volatile solvent that dissolves both compound and polymer (e.g., methanol, acetone), round-bottom flask, rotary evaporator.
-
Procedure:
-
Determine the desired ratio of compound to polymer (e.g., 1:5, 1:10 w/w).
-
Dissolve the accurately weighed compound and polymer in a minimal amount of the chosen solvent in the round-bottom flask.
-
Ensure both components are fully dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature.
-
Continue evaporation until a thin, solid film is formed on the flask wall and all solvent is removed.
-
Scrape the solid dispersion from the flask. The resulting powder can be used for dissolution and solubility studies.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to SIRT6 and the improvement of activator solubility.
References
- 1. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for the activation and inhibition of Sirtuin 6 by quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating SIRT6 Antibody Specificity for Western Blotting
For researchers in cellular biology and drug development, accurate and reliable detection of protein targets is paramount. Sirtuin 6 (SIRT6), a key regulator of genome stability, metabolism, and inflammation, is a protein of significant interest. Consequently, the specificity of antibodies used to detect SIRT6 is of utmost importance for generating reproducible and meaningful data. This guide provides a comparative overview of commercially available SIRT6 antibodies, focusing on their validation for Western blotting, and offers detailed experimental protocols to aid researchers in their own validation efforts.
Comparison of Commercially Available SIRT6 Antibodies
The selection of a primary antibody is a critical first step in any Western blot experiment. The following table summarizes key information for several commercially available SIRT6 antibodies, with a focus on those that have undergone knockout (KO) validation, the gold standard for antibody specificity.
| Antibody | Host Species | Clonality | Immunogen | Knockout (KO) Validated | Applications |
| Cell Signaling Technology #12486 | Rabbit | Monoclonal | Recombinant protein specific to full-length mouse SirT6 protein.[1] | Yes | Western Blotting, Immunoprecipitation, Immunofluorescence[1][2] |
| Abcam ab289970 | Rabbit | Monoclonal | Recombinant fragment corresponding to Human SIRT6. | Yes | Western Blotting, Immunoprecipitation[3] |
| Abcam ab62739 | Rabbit | Polyclonal | Synthetic peptide within Human SIRT6 aa 1-50 conjugated to Keyhole Limpet Haemocyanin.[4] | Yes (cited in literature)[5] | Western Blotting, Immunocytochemistry[4] |
| Santa Cruz Biotechnology sc-517196 | Mouse | Monoclonal | Partial recombinant protein corresponding to amino acids 141-250 of SIRT6 of human origin.[6] | Information not available | Western Blotting, Immunoprecipitation, Immunofluorescence, ELISA[6] |
| Novus Biologicals NBP3-10936 | Rabbit | Polyclonal | Synthetic peptide directed towards the middle region of human SIRT6. | Information not available | Western Blotting, Immunoprecipitation, Chromatin Immunoprecipitation[7] |
The Gold Standard: Knockout Validation
For an antibody to be considered highly specific, it must demonstrate a lack of signal in a sample where the target protein has been genetically removed. This is achieved through the use of knockout (KO) cell lines or animal models. Both Cell Signaling Technology's #12486 and Abcam's ab289970 antibodies have been validated by the manufacturers using this rigorous method.[1][3] Publications have also cited the use of Abcam's ab62739 in knockout validation experiments, further supporting its specificity.[5] When selecting an antibody, researchers should prioritize those with readily available knockout validation data.
Experimental Protocols
To ensure the successful validation and use of SIRT6 antibodies for Western blotting, a detailed and optimized protocol is essential. The following is a comprehensive methodology synthesized from manufacturer datasheets and relevant publications.
Cell Lysate Preparation
-
For Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
For Suspension Cells:
-
Pellet cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in RIPA buffer with inhibitors.
-
Proceed with incubation and centrifugation as for adherent cells.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) with 2x Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the SIRT6 primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of SIRT6, the following diagrams have been generated.
Caption: Workflow for SIRT6 antibody validation using Western blot.
Caption: Simplified SIRT6 signaling pathway.
Conclusion
The reliability of Western blot data for SIRT6 hinges on the specificity of the primary antibody. By prioritizing antibodies with robust knockout validation and adhering to optimized experimental protocols, researchers can ensure the accuracy and reproducibility of their findings. This guide serves as a valuable resource for scientists and drug development professionals seeking to confidently investigate the multifaceted roles of SIRT6 in health and disease.
References
- 1. SIRT6 Antibody - Novatein Biosciences [novateinbio.com]
- 2. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9-mediated Knockout of SIRT6 Imparts Remarkable Anti-proliferative Response in Human Melanoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Antibodies: Novus Biologicals [novusbio.com]
- 5. scbt.com [scbt.com]
- 6. Characterization of physiological defects in adult SIRT6-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SIRT6 versus SIRT1 Function in Aging
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of two key longevity-associated proteins.
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of aging and longevity. Among the seven mammalian sirtuins, SIRT1 and SIRT6, both predominantly nuclear, have garnered significant attention for their roles in mitigating age-related physiological decline. While both are linked to crucial cellular processes that influence lifespan, they exhibit distinct enzymatic activities, substrate specificities, and physiological functions. This guide provides a comparative analysis of SIRT6 and SIRT1 in the context of aging, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of sirtuin biology and its therapeutic potential.
Core Functional Comparison
| Feature | SIRT1 | SIRT6 |
| Primary Enzymatic Activity | NAD+-dependent deacetylase | NAD+-dependent deacetylase, ADP-ribosyltransferase, and deacylase[1][2] |
| Key Substrates | p53, PGC-1α, NF-κB, FOXO, Ku70, PARP1[3][4][5] | Histone H3 (H3K9ac, H3K56ac), PARP1, NF-κB, c-JUN[1][2][4] |
| Primary Role in DNA Repair | Promotes DNA repair by deacetylating repair proteins like Ku70 and PARP1[5] | Recruited to DNA double-strand breaks, promotes repair through deacetylation of H3K9ac and H3K56ac and mono-ADP-ribosylation of PARP1[6] |
| Metabolic Regulation | Regulates glucose and lipid metabolism, enhances mitochondrial biogenesis through PGC-1α deacetylation[5] | Regulates glucose homeostasis, glycolysis, and gluconeogenesis[7][8] |
| Inflammation | Suppresses inflammation by deacetylating the p65 subunit of NF-κB[4][9] | Attenuates inflammation by inhibiting NF-κB signaling[4][9] |
| Cellular Senescence | Delays cellular senescence by deacetylating p53[3] | Protects against cellular senescence by maintaining genomic and telomere integrity[10] |
| Expression with Age | Tends to increase in the aged brain, potentially as a compensatory response to oxidative stress, but may decrease in other tissues[6][10] | Generally declines with age[6][10] |
Quantitative Analysis of Lifespan Extension
Experimental evidence from model organisms, particularly mice, highlights the differential impact of SIRT1 and SIRT6 on longevity.
| Sirtuin | Model Organism | Lifespan Extension | Reference |
| SIRT1 | Mice (whole-body overexpression) | No significant extension of median or maximal lifespan, though healthspan parameters improved.[11] | Roichman et al., 2021 |
| SIRT1 | Mice (hypothalamic overexpression) | ~11% increase in median lifespan.[8] | Satoh et al., 2013 |
| SIRT6 | Mice (transgenic overexpression) | Nearly 20% increase in median lifespan compared to wild-type mice.[8] | Roichman et al., 2021 |
These findings suggest that while both sirtuins contribute to a healthier aging process, SIRT6 may have a more direct and robust effect on extending lifespan when overexpressed systemically.[8][11]
Signaling Pathways
SIRT1 and SIRT6 are integral components of complex signaling networks that govern cellular responses to stress and aging.
Experimental Protocols
Sirtuin Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the deacetylase activity of SIRT1 and SIRT6. Specific substrates and conditions may need to be optimized.
Materials:
-
Recombinant human SIRT1 or SIRT6 protein
-
Fluorogenic sirtuin substrate (e.g., containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the recombinant sirtuin (SIRT1 or SIRT6) to the reaction mixture to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate sirtuin activity based on the increase in fluorescence compared to a no-enzyme control.
For detailed protocols, refer to commercial kits such as those from Abcam (ab156065 for SIRT1, ab156068 for SIRT6) or BPS Bioscience (50022 for SIRT6).[12][13][14]
Western Blot for SIRT1 and SIRT6 Expression
This protocol outlines the detection of SIRT1 and SIRT6 protein levels in cell lysates.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SIRT1 and SIRT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-SIRT1 or anti-SIRT6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[15][16]
Chromatin Immunoprecipitation (ChIP) for Histone Deacetylation
This protocol is used to assess the association of SIRT1 or SIRT6 with specific genomic regions and to measure their histone deacetylase activity in vivo.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis buffer
-
Sonication equipment
-
Antibodies against SIRT1, SIRT6, or specific acetylated histone marks (e.g., H3K9ac, H3K56ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (SIRT1, SIRT6) or the histone modification.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA at specific genomic loci using qPCR.[17][18][19][20][21]
Conclusion
SIRT1 and SIRT6 are both crucial players in the intricate network of cellular processes that govern aging. While they share some common targets and pathways, such as the regulation of NF-κB, they also possess unique functions that contribute to their distinct impacts on healthspan and lifespan. SIRT1 appears to be a key regulator of metabolic health and cellular stress responses, while SIRT6 plays a more prominent role in maintaining genomic stability and has a more direct influence on longevity in mouse models. A thorough understanding of their individual and synergistic functions is paramount for the development of effective therapeutic strategies to combat age-related diseases. Further research into their comparative roles will undoubtedly unveil new avenues for promoting healthy aging.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 6. Is SIRT6 Activity Neuroprotective and How Does It Differ from SIRT1 in This Regard? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Sirtuins, NAD⁺, Lifespan Extension, and Aging [nad.com]
- 9. researchgate.net [researchgate.net]
- 10. Altered Sirtuin1 and Sirtuin6 Expression in Aging: A Systematic Review and Meta-Analysis [jscimedcentral.com]
- 11. SIRT6 Overexpression Extends Life in Mice – Fight Aging! [fightaging.org]
- 12. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. SirT6 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigenome-noe.net [epigenome-noe.net]
- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SIRT6 as a Therapeutic Target in Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a cluster of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. The search for effective therapeutic targets is paramount. Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, has emerged as a promising candidate for intervention in metabolic diseases. This guide provides an objective comparison of SIRT6 with other therapeutic targets, supported by experimental data, to aid in the evaluation of its potential in drug development.
SIRT6: A Multifaceted Regulator of Metabolic Homeostasis
SIRT6 plays a crucial role in regulating glucose and lipid metabolism, inflammation, and insulin sensitivity, making it a key target for metabolic syndrome. Its multifaceted functions are central to maintaining cellular and organismal metabolic health.
Key Roles of SIRT6 in Metabolism:
-
Glucose Homeostasis: SIRT6 is a critical regulator of glucose metabolism. It represses the transcription of multiple glycolytic genes by co-repressing the hypoxia-inducible factor 1α (HIF-1α). This action helps to direct glucose away from glycolysis and towards mitochondrial respiration for more efficient energy production. Studies in Sirt6-deficient mice have demonstrated a significant increase in glucose uptake in muscle and brown adipose tissue, leading to severe hypoglycemia. Conversely, overexpression of SIRT6 has been shown to improve glucose tolerance.
-
Lipid Metabolism: SIRT6 is a key regulator of lipid metabolism, impacting everything from fatty acid oxidation to cholesterol synthesis. It suppresses hepatic triglyceride synthesis and promotes fatty acid β-oxidation. Liver-specific deletion of SIRT6 in mice leads to the development of fatty liver (hepatic steatosis) due to increased glycolysis and triglyceride synthesis.
-
Inflammation and Insulin Sensitivity: Chronic low-grade inflammation is a hallmark of metabolic syndrome and a driver of insulin resistance. SIRT6 has potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. By deacetylating histone H3 at the promoters of NF-κB target genes, SIRT6 suppresses the expression of pro-inflammatory cytokines. Myeloid-specific deletion of Sirt6 leads to insulin resistance in mice fed a high-fat diet, highlighting its role in linking inflammation to metabolic dysfunction.
Comparative Analysis of Therapeutic Targets for Metabolic Syndrome
While SIRT6 presents a compelling target, it is essential to compare its potential with established and emerging therapeutic strategies. The following tables provide a quantitative comparison of SIRT6 modulators with other key drug targets for metabolic syndrome.
Data Presentation: Quantitative Comparison of Therapeutic Targets
Table 1: Preclinical Efficacy of SIRT6 Modulators and Other Therapeutic Targets in Animal Models of Metabolic Syndrome
| Therapeutic Target | Compound/Modality | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference(s) |
| SIRT6 (Inhibition) | Compound 1 (SIRT6 inhibitor) | High-fat diet-fed mice (T2DM model) | Oral glucose tolerance | Improved glucose tolerance | |
| Plasma triglycerides | Significantly reduced | ||||
| Plasma total cholesterol | Decreased | ||||
| Plasma LDL | Significantly reduced | ||||
| Plasma HDL | Increased | ||||
| AMPK (Activation) | PF-739 (ADaM-site activator) | Diet-induced obese mice | Blood glucose | Lowered blood glucose levels | |
| Muscle glucose uptake | Increased in a dose-dependent manner | ||||
| PPARα/γ (Activation) | Saroglitazar | Choline-deficient, high-fat diet-fed mice (NASH model) | Hepatic steatosis, inflammation, ballooning | Reduced | |
| Liver fibrosis | Prevented development | ||||
| Serum ALT and AST | Reduced |
Table 2: Clinical Efficacy and Metabolic Side Effects of Approved Drugs Targeting Alternative Pathways
| Therapeutic Target | Drug Class | Key Efficacy Endpoints | Quantitative Results | Common Metabolic Side Effects | Quantitative Side Effect Data | Reference(s) |
| GLP-1 Receptor | GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) | Weight Loss | Up to 15-25% reduction in body weight after ~1 year. Semaglutide 2.4 mg: 14.9% mean weight reduction over 68 weeks. Liraglutide 3.0 mg: 8.4% mean weight loss after 56 weeks. | Nausea, vomiting, diarrhea | - | |
| HbA1c Reduction | Significant improvements in glycemic control | - | Tirzepatide (dual GIP/GLP-1 agonist) showed superior HbA1c reduction. | |||
| mTOR | mTOR Inhibitors (e.g., Everolimus, Temsirolimus) | Not a primary target for metabolic syndrome; used in oncology | - | Hyperglycemia, Hypertriglyceridemia, Hypercholesterolemia | Increased risk of all-grade hyperglycemia (IRR 2.95), hypertriglyceridemia (IRR 2.49), and hypercholesterolemia (IRR 3.35). Incidence of all-grade metabolic adverse events: 39.7%. | |
| PPARγ | Thiazolidinediones (TZDs) (e.g., Pioglitazone) | Insulin Sensitization | Improves insulin sensitivity | Weight gain, fluid retention | - | |
| NAFLD | Can improve steatosis and inflammation | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to confirm SIRT6 as a therapeutic target.
SIRT6 Enzyme Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT6 and is suitable for screening activators and inhibitors.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., based on a myristoylated lysine side chain)
-
NAD+
-
SIRT6 assay buffer
-
SIRT Developer solution
-
Stop solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT6 assay buffer, NAD+, and the fluorogenic SIRT6 substrate in each well of the 96-well plate.
-
Add the test compound (potential activator or inhibitor) or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the SIRT Developer solution to each well and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for fluorophore development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of SIRT6 activity relative to the vehicle control.
High-Fat Diet (HFD)-Induced Mouse Model of Metabolic Syndrome
This in vivo model is widely used to study obesity, insulin resistance, and hepatic steatosis.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Metabolic cages for monitoring food and water intake
-
Equipment for measuring body weight, glucose tolerance (glucose meter), and insulin tolerance.
Procedure:
-
Acclimatize mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: the HFD group and the control group (standard chow).
-
Provide ad libitum access to the respective diets and water for a period of 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Perform metabolic assessments at regular intervals, such as:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal (i.p.) or oral gavage of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, muscle) for histological and biochemical analysis (e.g., triglyceride content, gene expression).
Glucose Uptake Assay in 3T3-L1 Adipocytes
This in vitro assay measures the ability of adipocytes to take up glucose in response to insulin, a key indicator of insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.
-
On the day of the assay, wash the cells with KRH buffer and then incubate in KRH buffer for 2 hours to serum-starve.
-
Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.
-
Add 2-deoxy-D-[3H]glucose or 2-NBDG to a final concentration of 0.1 mM and incubate for 5-10 minutes.
-
To stop the uptake, quickly wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in metabolic syndrome and the experimental approaches to study them is crucial for a clear understanding.
Caption: SIRT6 signaling pathways in metabolic regulation.
Caption: Experimental workflow for validating SIRT6 as a therapeutic target.
Caption: Comparison of therapeutic targets for metabolic syndrome.
Conclusion
The evidence strongly supports SIRT6 as a critical regulator of metabolic homeostasis, with significant potential as a therapeutic target for metabolic syndrome. Its ability to coordinately regulate glucose and lipid metabolism, as well as inflammation, offers a multi-pronged approach to treating this complex disorder. While alternative targets such as AMPK, GLP-1 receptors, and PPARs have shown clinical success, the unique mechanisms of SIRT6 action, particularly its role as an epigenetic regulator, present a novel and promising avenue for drug development. Further research, including the development of potent and specific SIRT6 activators and inhibitors, will be crucial in fully elucidating its therapeutic utility
A Comparative Guide to the Efficacy of SIRT6 Activators
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling therapeutic target for age-related diseases and cancer. The development of small-molecule activators of SIRT6 has provided powerful tools to probe its biological functions and offers promising avenues for therapeutic intervention. This guide provides an objective comparison of the efficacy of prominent SIRT6 activators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of SIRT6 Activators
The following table summarizes the in vitro efficacy of several well-characterized SIRT6 activators. The data is compiled from various biochemical assays, primarily measuring the deacetylation of histone H3 lysine 9 (H3K9ac) or a fluorescent peptide substrate.
| Activator | Type | EC50 (µM) | Maximum Fold Activation | Assay Substrate |
| MDL-801 | Synthetic Small Molecule | 5.7 ± 0.3[1] | >22-fold[1] | RHKK-ac-AMC (Fluor de Lys) |
| MDL-800 | Synthetic Small Molecule | 10.3 ± 0.3[1][2] | ~22-fold[2] | RHKK-ac-AMC (Fluor de Lys) |
| UBCS039 | Synthetic Small Molecule | 38[3] | 3.5-fold[3] | H3K9Ac peptide |
| Cyanidin | Natural Product (Flavonoid) | 460 ± 20[4] | 55-fold[4] | Histone H3 |
| Fucoidan | Natural Product (Polysaccharide) | Not Reported | ~355-fold (at 100 µg/mL)[5][6] | H3K9Ac peptide |
Note: EC50 (Half-maximal effective concentration) is the concentration of an activator that induces a response halfway between the baseline and maximum. A lower EC50 indicates higher potency. Maximum Fold Activation represents the highest observed increase in SIRT6 enzymatic activity in the presence of the activator compared to the basal activity.
Signaling Pathways and Experimental Workflow
To understand the context in which these activators function, it is crucial to visualize the downstream signaling pathways of SIRT6 and the experimental workflow used to assess their efficacy.
Caption: SIRT6 signaling pathways involved in metabolism, DNA repair, and inflammation.
Caption: Generalized workflow for assessing SIRT6 activator efficacy in vitro.
Experimental Protocols
In Vitro SIRT6 Deacetylation Assay (HPLC-Based)
This protocol is a representative method for quantitatively measuring the deacetylation of a peptide substrate by SIRT6 in the presence of a test compound.
Materials:
-
Recombinant human SIRT6 enzyme
-
H3K9ac peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-NH2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test compounds (SIRT6 activators) dissolved in DMSO
-
Quenching solution: 10% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the H3K9ac peptide substrate (e.g., 50 µM) and NAD+ (e.g., 500 µM).
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.
-
Initiate the reaction by adding recombinant SIRT6 enzyme (e.g., 1 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC. The acetylated and deacetylated peptides are separated and quantified by integrating the area of their respective peaks, typically detected at 215 nm.[7][8]
-
Calculate the percentage of deacetylation for each concentration of the test compound and determine the EC50 and fold activation relative to the DMSO control.
Cellular Histone Deacetylation Assay (Western Blot)
This protocol assesses the ability of a SIRT6 activator to induce the deacetylation of endogenous histone substrates within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HCT116)
-
Cell culture medium and reagents
-
Test compounds (SIRT6 activators)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-H3K9ac, anti-H3K56ac, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SIRT6 activator or DMSO as a control for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9ac, H3K56ac, and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation, normalized to the total histone H3 loading control.
This comprehensive guide provides a foundation for researchers to compare the efficacy of different SIRT6 activators and to design experiments to further investigate their mechanisms of action and therapeutic potential. The choice of activator will depend on the specific experimental context, including the desired potency, cell type, and whether a natural or synthetic compound is preferred.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of SIRT6 Deacetylation by DNA Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of SIRT6 Interactome Data
The study of protein-protein interactions is fundamental to understanding cellular processes. Sirtuin 6 (SIRT6), a nuclear deacetylase, has been identified as a critical regulator in a variety of cellular pathways, including DNA repair, gene expression, and metabolism.[1] Defining the SIRT6 interactome—the complete set of its interacting partners—is crucial for elucidating its molecular mechanisms. This guide provides a comparative analysis of two key studies that have mapped the SIRT6 interactome, focusing on the cross-validation of their findings and detailing the experimental methodologies employed.
Comparison of SIRT6 Interacting Proteins
Cross-validation of interactome data from independent studies is essential for identifying high-confidence interacting proteins. Below is a table summarizing the findings from two comprehensive proteomic analyses of the SIRT6 interactome: one by Simeoni et al. (2013) and another by Lee et al. (2014). The table highlights proteins identified in both studies, thereby representing a cross-validated set of SIRT6 interactors.
| Protein | Identified by Simeoni et al. (2013) | Identified by Lee et al. (2014) | Functional Category |
| G3BP1 | Yes | Yes | Stress Granule Assembly, RNA Binding |
| PARP1 | Yes | Yes | DNA Repair, ADP-ribosylation |
| NPM1 | No | Yes | Ribosome Biogenesis, Chromatin Remodeling |
| NCL | No | Yes | Ribosome Biogenesis, Transcriptional Regulation |
| LMNA | Yes | No | Nuclear Structure, Chromatin Organization |
| LMNB1 | Yes | No | Nuclear Structure, Chromatin Organization |
| USP10 | No | Yes | Deubiquitination |
| WAPAL | Yes | No | Cohesin Regulation |
| XRCC6 | No | Yes | DNA Repair (Non-homologous end joining) |
This table represents a partial list for illustrative purposes. Both studies identified a larger set of proteins.
Experimental Protocols
The identification of protein-protein interactions is highly dependent on the experimental approach. Both studies utilized affinity purification followed by mass spectrometry (AP-MS), a common and powerful technique for discovering novel protein interactions.
1. Affinity Purification-Mass Spectrometry (AP-MS) - Lee et al. (2014)
This method involves expressing a tagged version of the protein of interest (the "bait") in cells, purifying the bait and its bound partners, and identifying the co-purified proteins by mass spectrometry.
-
Cell Line: HEK293FT cells were used for their high transfection efficiency.
-
Vector Construction: The coding sequence for human SIRT6 was cloned into a vector with a V5 epitope tag.[2]
-
Transfection: The V5-tagged SIRT6 expression vector was transiently transfected into HEK293FT cells. A control transfection with an empty V5 vector was also performed.[2]
-
Immunoprecipitation: Forty-eight hours post-transfection, cells were lysed. The V5-tagged SIRT6 and its interacting proteins were immunoisolated using an anti-V5 antibody immobilized on agarose beads.[2][3]
-
Elution and Digestion: The bound protein complexes were eluted from the beads. The eluted proteins were then digested into smaller peptides using trypsin.[2]
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
-
Data Analysis: The mass spectrometry data was processed using the MaxQuant software to identify and quantify the proteins.[4] Proteins that were significantly enriched in the SIRT6-V5 pulldown compared to the control were considered potential interactors.[3]
2. Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-IP is a widely used technique to validate putative protein-protein interactions discovered through large-scale methods like AP-MS.
-
Transfection: HEK293FT cells were co-transfected with expression vectors for V5-tagged SIRT6 and a candidate interacting protein (e.g., NPM1).[2]
-
Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an anti-V5 antibody to pull down SIRT6 and its binding partners.[2]
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the candidate interacting protein (e.g., anti-NPM1 antibody). The detection of a band corresponding to the candidate protein confirms the interaction.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Interactome Cross-Validation
The following diagram illustrates a general workflow for the discovery and cross-validation of a protein's interactome.
Caption: A generalized workflow for identifying and validating protein-protein interactions.
Simplified SIRT6 Signaling Pathway
This diagram depicts SIRT6's interaction with key proteins in DNA repair and stress response, as identified in the compared studies.
Caption: SIRT6 interactions in DNA repair and stress response pathways.
References
- 1. A Proteomic Perspective of Sirtuin 6 (SIRT6) Phosphorylation and Interactions and Their Dependence on Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Proteomic analysis of the SIRT6 interactome: novel links to genome maintenance and cellular stress signaling. | BioGRID [thebiogrid.org]
- 6. Proteomic analysis of the SIRT6 interactome: novel links to genome maintenance and cellular stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of the SIRT6 interactome: novel links to genome maintenance and cellular stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of SIRT6 Orthologs: Unveiling Conserved and Divergent Roles Across Species
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, genome stability, and metabolism. This guide provides a comparative analysis of SIRT6 orthologs across various species, from invertebrates to mammals, to illuminate its conserved core functions and species-specific adaptations. By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a valuable resource for researchers investigating SIRT6 biology and its therapeutic potential.
I. Structural and Functional Comparison of SIRT6 Orthologs
SIRT6 is a highly conserved protein, with orthologs identified in a wide range of species. While the core catalytic domain is largely preserved, variations in the N- and C-terminal regions likely contribute to functional divergence.
A. Sequence Homology and Domain Organization
SIRT6 proteins are characterized by a conserved sirtuin core domain, which contains the NAD+ binding pocket and the catalytic site. Flanking this core are variable N-terminal and C-terminal extensions that are crucial for substrate recognition, cellular localization, and enzymatic activity.
Table 1: Comparison of SIRT6 Orthologs Across Key Model Organisms
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Fruit Fly (Drosophila melanogaster) | Nematode (Caenorhabditis elegans) |
| Protein Length (amino acids) | 355 | 355 | 378 | 363 (SIR-2.4) |
| Sequence Identity to Human | 100% | ~95% | ~40% | ~35% (SIR-2.4) |
| Core Catalytic Domain | Highly Conserved | Highly Conserved | Conserved | Conserved |
| N-terminal Extension | Regulates deacetylase activity and chromatin association[1] | Similar to human | Present, function under investigation | Present, function under investigation |
| C-terminal Extension | Contains nuclear localization signal[1] | Similar to human | Present, function under investigation | Present, function under investigation |
B. Cellular Localization
Across species, SIRT6 is predominantly a nuclear protein, consistent with its primary roles in chromatin regulation and DNA repair. However, stress conditions can induce its translocation to other cellular compartments.
Table 2: Cellular Localization of SIRT6 Orthologs
| Species | Primary Localization | Notes |
| Human | Nucleus (associated with heterochromatin)[2] | Excluded from the nucleolus in some reports, while other studies show nucleolar presence in a cell-cycle-dependent manner.[2][3][4] |
| Mouse | Nucleus[5] | Similar to human localization patterns. |
| Fruit Fly (Drosophila melanogaster) | Nucleus (chromatin-associated) | |
| Nematode (Caenorhabditis elegans) | Nucleus | Under stress, the ortholog SIR-2.4 can translocate to cytoplasmic stress granules. |
II. Enzymatic Activities and Substrate Specificity
SIRT6 possesses multiple enzymatic activities, with substrate preferences that appear to be largely conserved, although quantitative kinetic data across different orthologs is limited.
A. Enzymatic Reactions Catalyzed by SIRT6
SIRT6 is a versatile enzyme, capable of performing three main types of reactions:
-
NAD+-dependent Deacetylation: SIRT6 removes acetyl groups from lysine residues on histone and non-histone proteins. Its primary histone targets are H3K9ac and H3K56ac.[6]
-
Mono-ADP-ribosylation: SIRT6 can transfer an ADP-ribose moiety from NAD+ to target proteins, including itself (auto-ADP-ribosylation).[6]
-
Long-Chain Deacylation: SIRT6 shows robust activity in removing long-chain fatty acyl groups (e.g., myristoyl, palmitoyl) from lysine residues.[7]
B. Substrate Specificity
While comprehensive comparative data is sparse, the primary substrates of SIRT6 appear to be conserved.
Table 3: Known Substrates and Interacting Partners of SIRT6 Orthologs
| Substrate/Partner | Human | Mouse | Fruit Fly | Nematode |
| Histone H3 (K9, K56) | Yes[6] | Yes | Yes | Likely |
| PARP1 | Yes (ADP-ribosylation) | Yes | Not reported | Not reported |
| NF-κB (p65/RelA) | Yes (Deacetylation) | Yes | Not reported | Not reported |
| G3BP | Yes | Not reported | Not reported | Yes (SIR-2.4) |
| dMyc | N/A | N/A | Yes | N/A |
C. Comparative Enzymatic Kinetics
Detailed kinetic parameters for SIRT6 orthologs are not widely available. However, studies on human SIRT6 reveal a significantly higher efficiency for long-chain deacylation compared to deacetylation. The table below summarizes available kinetic data for human SIRT6 against various acyl substrates.
Table 4: Steady-State Kinetic Parameters of Human SIRT6 for Deacylation of H3K9 Peptides
| Acyl Group | kcat (s-1) | Km, NAD+ (µM) | kcat/Km, NAD+ (M-1s-1) |
| Hexanoyl | 0.0004 ± 0.00002 | 140 ± 20 | 2.9 |
| Decanoyl | 0.0011 ± 0.0001 | 40 ± 10 | 27.5 |
| Myristoyl | 0.0015 ± 0.0001 | 30 ± 5 | 50.0 |
Data adapted from a study on human sirtuins.[8] Note: The deacetylation activity of SIRT6 is weak in vitro, making precise kinetic measurements challenging.
III. Physiological Functions: An Evolutionary Perspective
The physiological roles of SIRT6 in aging, DNA repair, and metabolism are remarkably conserved from invertebrates to mammals, highlighting its fundamental importance.
A. Lifespan Regulation
Overexpression of SIRT6 has been shown to extend lifespan in both mice and fruit flies, establishing it as a key "longevity sirtuin".[9][10] Conversely, knockout or deficiency of SIRT6 leads to premature aging phenotypes in mice.[11]
B. DNA Damage Repair
SIRT6 plays a crucial role in maintaining genomic stability by participating in multiple DNA repair pathways, particularly in the repair of DNA double-strand breaks (DSBs). This function is conserved across species, with studies in rodents showing that the efficiency of SIRT6-mediated DSB repair correlates with lifespan.[12]
C. Metabolic Homeostasis
SIRT6 is a critical regulator of glucose and lipid metabolism. In mammals, it represses the expression of glycolytic genes.[13] In Drosophila, the SIRT6 ortholog is essential for coupling developmental nutrition to adult metabolic fitness.[14]
D. Stress Response
SIRT6 is involved in cellular stress responses. In C. elegans, the SIRT6 ortholog SIR-2.4 is required for resistance to heat shock and oxidative stress.
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SIRT6 activity. Below are summaries of common assays.
A. SIRT6 Deacetylation Assay (HPLC-Based)
This assay measures the deacetylation of a peptide substrate by quantifying the product via High-Performance Liquid Chromatography (HPLC).
Protocol Summary:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, DTT, and NAD+.
-
Substrate: Add a synthetic acetylated peptide substrate (e.g., H3K9Ac).
-
Enzyme: Initiate the reaction by adding purified SIRT6 protein.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a quenching agent like formic acid.
-
Analysis: Centrifuge the samples and analyze the supernatant by HPLC to separate and quantify the acetylated and deacetylated peptide products.[6]
B. SIRT6 Deacetylation Fluorogenic Assay
This high-throughput assay uses a fluorogenic substrate that emits a fluorescent signal upon deacetylation and subsequent development.
Protocol Summary:
-
Reaction Setup: In a microplate, combine a Tris-based buffer, NAD+, a fluorogenic acetylated peptide substrate, and the test compound or vehicle.
-
Enzyme Addition: Start the reaction by adding purified SIRT6.
-
Incubation: Incubate at 37°C for 90 minutes.
-
Development: Add a developer solution and incubate at room temperature for 30 minutes to release the fluorophore.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 440 nm emission).[6]
C. SIRT6 Mono-ADP-Ribosylation Assay
This assay typically uses a radiolabeled NAD+ to detect the transfer of the ADP-ribose group to a protein substrate.
Protocol Summary:
-
Reaction: Incubate purified SIRT6 with a protein substrate in the presence of [32P]-NAD+.
-
Separation: Separate the proteins by SDS-PAGE.
-
Detection: Detect the radiolabeled, ADP-ribosylated protein by autoradiography.
D. SIRT6 Long-Chain Deacylation Assay
This assay is similar to the deacetylation assay but uses a substrate with a long-chain acyl group, such as a myristoylated peptide.
Protocol Summary:
-
Reaction: Incubate purified SIRT6 with a myristoylated peptide and NAD+.
-
Analysis: Analyze the reaction products by HPLC or mass spectrometry to quantify the deacylated peptide.[7]
V. Visualizing SIRT6 Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key SIRT6-related processes.
A. SIRT6 Signaling in DNA Double-Strand Break Repair
Caption: SIRT6 signaling pathway in response to DNA double-strand breaks.
B. Experimental Workflow for SIRT6 Deacetylation Assay
Caption: General experimental workflow for an in vitro SIRT6 deacetylation assay.
C. Logical Relationship of SIRT6 Functions
Caption: Logical relationships between SIRT6's activities and its physiological roles.
VI. Conclusion and Future Directions
The comparative study of SIRT6 orthologs reveals a deeply conserved role in fundamental biological processes at the intersection of aging, metabolism, and genome maintenance. While the core enzymatic functions and physiological outcomes are remarkably similar across diverse species, subtle variations in protein structure and regulation likely contribute to species-specific adaptations.
Future research should focus on obtaining comprehensive, quantitative enzymatic data for SIRT6 orthologs from a wider range of species. Such studies will be invaluable for understanding the evolution of this critical enzyme and for the rational design of SIRT6 modulators for therapeutic applications in age-related diseases and cancer.
References
- 1. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionarily Conserved and Nonconserved Cellular Localizations and Functions of Human SIRT Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sub-cellular localization, expression and functions of Sirt6 during the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Protein Deacetylase SIRT6 by Long-chain Fatty Acids and Widespread Deacylation by Mammalian Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT6 Overexpression Extends Life in Mice – Fight Aging! [fightaging.org]
- 10. pnas.org [pnas.org]
- 11. Characterization of physiological defects in adult SIRT6-/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 is Responsible for More Efficient DNA Double-Strand Break Repair in Long-Lived Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Drosophila Sirtuin 6 mediates developmental diet‐dependent programming of adult physiology and survival - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotype of a New SIRT6 Conditional Knockout Mouse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the phenotype of a new SIRT6 conditional knockout (cKO) mouse model. It offers a comparative analysis of expected phenotypes based on tissue-specific gene deletion, detailed experimental protocols for validation, and a discussion of alternative methodologies.
Introduction to SIRT6 and Conditional Knockout Models
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase that plays a critical role in various cellular processes, including DNA repair, metabolism, and inflammation. Global knockout of SIRT6 in mice results in a severe phenotype characterized by premature aging, metabolic defects, and early lethality, typically within the first four weeks of life.[1][2] This lethality necessitates the use of conditional knockout (cKO) models, employing systems like Cre-loxP, to investigate the tissue-specific functions of SIRT6 in adult mice.[3][4][5] Validating the phenotype of a new SIRT6 cKO mouse is crucial to ensure the observed effects are a direct result of the tissue-specific gene deletion and to provide a reliable model for further research and drug development.
Comparison of SIRT6 Conditional Knockout Phenotypes
The phenotype of a SIRT6 cKO mouse varies significantly depending on the tissue in which the gene is deleted. Below is a comparison of reported phenotypes for different SIRT6 cKO models.
| Feature | Liver-Specific SIRT6 KO | Myeloid-Specific SIRT6 KO | Brain-Specific SIRT6 KO |
| Metabolic Phenotype | Fatty liver, increased triglyceride synthesis, enhanced glycolysis, impaired ketogenesis.[6][7][8] | Increased body weight on high-fat diet, glucose intolerance, insulin resistance, hepatic steatosis. | Growth retardation, potential for late-onset obesity.[9] |
| Inflammatory Phenotype | Increased hepatic inflammation.[8] | Pro-inflammatory M1 macrophage polarization, delayed wound healing. | Neuroinflammation has been observed in some contexts of brain-specific sirtuin modulation. |
| DNA Repair Phenotype | While not the primary reported phenotype, liver cells would be expected to have impaired DNA repair capacity. | Not a primary reported phenotype for this specific cKO. | Increased DNA damage and cell death in the brain. |
| Other Phenotypes | Reduced brain tissue area and cortical thickness in aged mice.[9] |
Experimental Protocols for Phenotype Validation
Detailed and standardized experimental protocols are essential for reproducible and reliable validation of a new SIRT6 cKO mouse model.
Metabolic Phenotyping
1. Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of the mouse to clear a glucose load from the blood, indicating glucose tolerance.
-
Protocol:
-
Fast mice for 4-6 hours with free access to water.[10]
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[10][11]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[1][12][13]
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for comparison between cKO and control mice.
-
2. Insulin Tolerance Test (ITT)
-
Objective: To evaluate the sensitivity of tissues to insulin action.
-
Protocol:
-
Fast mice for 4-6 hours.[9]
-
Record baseline blood glucose.
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via IP injection.[14][15]
-
Measure blood glucose at 15, 30, and 60 minutes post-insulin injection.[2][14]
-
Plot the percentage decrease in blood glucose from baseline for comparison.
-
DNA Repair Phenotyping
1. Comet Assay (Single-Cell Gel Electrophoresis)
-
Objective: To detect DNA strand breaks in individual cells, indicating DNA damage.
-
Protocol:
-
Isolate single-cell suspensions from the target tissue of the cKO and control mice.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.[16]
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.[16]
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[6]
-
Inflammatory Phenotyping
1. Macrophage Polarization Assay
-
Objective: To determine the polarization state of macrophages (pro-inflammatory M1 vs. anti-inflammatory M2).
-
Protocol:
-
Isolate bone marrow-derived macrophages (BMDMs) or peritoneal macrophages from cKO and control mice.[17]
-
Culture the macrophages in vitro.
-
For M1 polarization, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[18]
-
For M2 polarization, stimulate with interleukin-4 (IL-4) and interleukin-13 (IL-13).
-
After a defined incubation period (e.g., 24-48 hours), analyze the expression of M1 and M2 markers using:
-
Quantitative RT-PCR (qRT-PCR): Measure mRNA levels of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Fizz1, Ym1).
-
Flow Cytometry: Analyze cell surface marker expression (e.g., CD86 for M1, CD206 for M2).
-
ELISA: Measure the secretion of cytokines characteristic of M1 (e.g., TNF-α, IL-6) or M2 (e.g., IL-10) phenotypes in the culture supernatant.[19]
-
-
Visualization of Key Pathways and Workflows
Signaling Pathways
// Nodes SIRT6 [label="SIRT6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis_Genes [label="Glycolytic Genes\n(e.g., GLUT1, LDHA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1 [label="SREBP-1c", fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis_Genes [label="Lipogenic Genes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP1 [label="PARP-1", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Repair [label="DNA Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SIRT6 -> HIF1a [label=" Deacetylates (Inhibits)", color="#EA4335", fontcolor="#202124"]; HIF1a -> Glycolysis_Genes [label=" Activates", color="#34A853", fontcolor="#202124"]; Glycolysis_Genes -> Glycolysis [color="#34A853"]; SIRT6 -> SREBP1 [label=" Deacetylates (Inhibits)", color="#EA4335", fontcolor="#202124"]; SREBP1 -> Lipogenesis_Genes [label=" Activates", color="#34A853", fontcolor="#202124"]; Lipogenesis_Genes -> Lipogenesis [color="#34A853"]; SIRT6 -> PARP1 [label=" Mono-ADP-ribosylates (Activates)", color="#34A853", fontcolor="#202124"]; PARP1 -> DNA_Repair [color="#34A853"]; SIRT6 -> NFkB [label=" Deacetylates (Inhibits)", color="#EA4335", fontcolor="#202124"]; NFkB -> Inflammatory_Genes [label=" Activates", color="#34A853", fontcolor="#202124"]; Inflammatory_Genes -> Inflammation [color="#34A853"]; } SIRT6 signaling pathways in metabolism, DNA repair, and inflammation.
Experimental Workflow
// Nodes Start [label="Generate SIRT6 cKO Mouse", fillcolor="#F1F3F4", fontcolor="#202124"]; Genotyping [label="Confirm Genotype (PCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotyping [label="Phenotypic Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolic [label="Metabolic Phenotyping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair Phenotyping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Phenotyping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTT [label="GTT", fillcolor="#34A853", fontcolor="#FFFFFF"]; ITT [label="ITT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comet [label="Comet Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage Polarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Validate Phenotype", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Genotyping; Genotyping -> Phenotyping; Phenotyping -> Metabolic; Phenotyping -> DNA_Repair; Phenotyping -> Inflammation; Metabolic -> GTT; Metabolic -> ITT; DNA_Repair -> Comet; Inflammation -> Macrophage; {GTT, ITT, Comet, Macrophage} -> Data_Analysis; Data_Analysis -> Conclusion; } Workflow for validating the phenotype of a SIRT6 cKO mouse.
Comparison with Alternative Methodologies
While conditional knockout mice are a powerful tool, other methods can be used to study SIRT6 function, each with its own advantages and disadvantages.
| Method | Advantages | Disadvantages |
| Conditional Knockout (e.g., Cre-loxP) | Tissue and temporal specificity, allows for study of gene function in adult animals, avoids embryonic lethality.[3][4][5] | Time-consuming and expensive to generate, potential for off-target Cre activity, incomplete knockout in some cells.[3][20] |
| Pharmacological Inhibition | Reversible, dose-dependent, and temporally controlled inhibition, more closely mimics therapeutic scenarios.[21] | Potential for off-target effects, incomplete inhibition, may not fully recapitulate the genetic knockout phenotype.[21] |
| CRISPR/Cas9-mediated Knockout (in vivo) | Faster to generate knockout models compared to traditional ES cell-based methods, can be used to create conditional alleles.[7][22][23] | Potential for off-target mutations, mosaicism (incomplete knockout in all cells), challenges with in vivo delivery for tissue specificity.[24][25] |
| RNA interference (RNAi) (in vivo) | Can achieve transient and tissue-specific knockdown of gene expression. | Incomplete knockdown, potential for off-target effects, transient nature may not be suitable for studying long-term effects. |
Conclusion
Validating the phenotype of a new SIRT6 conditional knockout mouse is a critical step in ensuring the reliability and reproducibility of subsequent research. This guide provides a framework for this process by comparing expected phenotypes across different cKO models, offering detailed experimental protocols for key validation assays, and discussing the relative merits of alternative approaches. By systematically characterizing the metabolic, DNA repair, and inflammatory phenotypes, researchers can confidently establish a robust and valuable tool for investigating the multifaceted roles of SIRT6 in health and disease.
References
- 1. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. Ingenious Blog | Conventional vs. Conditional Knockout [genetargeting.com]
- 5. Conditional gene knockout - Wikipedia [en.wikipedia.org]
- 6. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Insulin Tolerance Test [protocols.io]
- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 15. mmpc.org [mmpc.org]
- 16. mdpi.com [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CRISPR/Cas9-loxP-Mediated Gene Editing as a Novel Site-Specific Genetic Manipulation Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of SIRT6 and SIRT7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of two key nuclear sirtuins, SIRT6 and SIRT7. Understanding the distinct and overlapping substrate profiles of these enzymes is crucial for elucidating their roles in cellular processes and for the development of specific therapeutic modulators. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Enzymatic Activities and Acyl Group Specificity
SIRT6 and SIRT7 are both NAD⁺-dependent enzymes belonging to the class IV sirtuins. While both are primarily located in the nucleus, they exhibit distinct enzymatic activities and preferences for different acyl modifications on lysine residues.
| Feature | SIRT6 | SIRT7 |
| Primary Enzymatic Activities | Deacetylase, Mono-ADP-ribosyltransferase, Long-chain deacylase | Deacetylase, with preference for longer-chain acyl groups |
| Preferred Acyl Groups | Acetyl, Myristoyl, Palmitoyl | Propionyl, Butyryl, Myristoyl, Succinyl, Glutaryl, Octanoyl |
| Activation | Activity on histone substrates is enhanced by nucleosomes and DNA. Palmitic acid can stimulate deacetylase activity against certain substrates. | Deacetylase activity on peptide substrates is significantly activated by DNA or RNA. |
Substrate Profiles: Histone and Non-Histone Targets
Both SIRT6 and SIRT7 play critical roles in chromatin regulation through the deacetylation of histones. They also target a variety of non-histone proteins, influencing a wide range of cellular pathways.
Histone Substrates
| Histone Mark | SIRT6 | SIRT7 |
| H3K9ac | Yes [1][2] | Yes (in the presence of DNA)[3] |
| H3K18ac | Yes | Yes (highly selective)[4][5] |
| H3K56ac | Yes [6][1][2] | No reported activity |
Selected Non-Histone Substrates
| Substrate | SIRT6 | SIRT7 | Overlapping/Specific |
| CtIP | Yes [7] | No reported activity | SIRT6 Specific |
| GCN5 | Yes [7] | No reported activity | SIRT6 Specific |
| PARP1 | Yes (ADP-ribosylation) | No reported activity | SIRT6 Specific |
| NPM1 (Nucleophosmin) | Yes [8] | Yes [8] | Overlapping |
| Nucleolin | Yes [8] | Yes [8] | Overlapping |
| p53 | No reported activity | Yes | SIRT7 Specific |
| GABPβ1 | No reported activity | Yes | SIRT7 Specific |
Signaling Pathways
Experimental Protocols
Accurate determination of SIRT6 and SIRT7 substrate specificity relies on robust in vitro and in vivo methodologies.
In Vitro Deacetylation Assay (HPLC-Based)
This method offers a quantitative measure of deacetylase activity by separating and quantifying the acetylated and deacetylated peptide substrates.
-
Reaction Setup: In a total volume of 50 µL, combine Tris-buffered saline (TBS), 0.6 mM NAD⁺, 10 mM DTT, and 40 µM of H3K9ac peptide substrate.
-
Inhibitor/Activator: Add the test compound or DMSO as a control.
-
Enzyme Addition: Initiate the reaction by adding purified SIRT6 protein (final concentration 0.05 µg/µL).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of 100% formic acid.
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC to separate the acetylated and deacetylated peptides. Quantify the respective peak areas to determine the percentage of deacetylation.
Protocol for SIRT7 (DNA-activated): [3][9][10]
-
Reaction Setup: In a suitable buffer, combine purified SIRT7, the acetylated peptide substrate (e.g., H3K18ac), and NAD⁺.
-
Activation: Add double-stranded DNA (e.g., sheared salmon sperm DNA) to the reaction mixture. The activity of SIRT7 increases with the mass ratio of DNA to SIRT7, reaching a plateau at a 1:1 ratio.
-
Incubation: Incubate at 37°C for a specified time.
-
Analysis: Terminate the reaction and analyze the products by HPLC as described for SIRT6.
Fluorogenic Deacetylase Assay
This high-throughput compatible assay utilizes a fluorophore-quencher pair on a peptide substrate. Deacetylation by the sirtuin allows for cleavage by a developer enzyme, resulting in a fluorescent signal.
-
Reaction Mixture: In a microplate well, combine assay buffer, NAD⁺, and the fluorogenic acetylated peptide substrate.
-
Enzyme Addition: Add purified SIRT6 or SIRT7 to initiate the reaction.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Development: Add the developer solution, which contains an enzyme that specifically cleaves the deacetylated peptide, and incubate at room temperature for 30 minutes.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm or 480/530 nm, depending on the fluorophore).
SIRT6 Mono-ADP-ribosylation Assay
This assay detects the transfer of an ADP-ribose moiety from NAD⁺ to a substrate.[12]
-
Reaction Setup: In a 50 µL reaction volume, combine 5 µg of recombinant SIRT6 in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10 mM DTT.
-
NAD⁺ Addition: Add 1 µM unlabeled NAD⁺ and 8 µCi of [³²P]NAD⁺.
-
Substrate: Include the protein substrate of interest (e.g., core histones).
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, and detect the radiolabeled, ADP-ribosylated proteins by autoradiography.
Global Substrate Identification using SILAC-based Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the unbiased, quantitative comparison of protein acetylation levels between cells with and without sirtuin activity.[13][14][15]
Conclusion
SIRT6 and SIRT7, despite both being nuclear class IV sirtuins, exhibit distinct yet overlapping substrate specificities. SIRT6 is a multifunctional enzyme with robust deacetylation and ADP-ribosyltransferase activities, targeting key histone marks involved in DNA repair and gene silencing. In contrast, SIRT7 is a highly specific deacetylase, particularly for H3K18ac, and plays a crucial role in ribosome biogenesis and the response to oncogenic stress. Its activity is notably stimulated by nucleic acids. The overlapping deacetylation of substrates like NPM1 suggests potential for coordinated regulation of cellular processes. A thorough understanding of their individual and combined roles, facilitated by the experimental approaches detailed here, is essential for the development of targeted therapies for a range of diseases, including cancer and age-related disorders.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diversity of Histone Versus Nonhistone Sirtuin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT7 is activated by DNA and deacetylates histone H3 in the chromatin context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SIRT7 Is a Lysine Deacylase with a Preference for Depropionylation and Demyristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. SIRT7 Is Activated by DNA and Deacetylates Histone H3 in the Chromatin Context [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. content.abcam.com [content.abcam.com]
- 12. 34.237.233.138 [34.237.233.138]
- 13. scispace.com [scispace.com]
- 14. Quantitative proteome-based systematic identification of SIRT7 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Confirming On-Target Effects of a Novel SIRT6 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Sirtuin 6 (SIRT6) inhibitor, compound 11e, against other known SIRT6 inhibitors.[1] It includes supporting experimental data and detailed protocols to facilitate the validation of on-target effects.
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP ribosyltransferase involved in various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling target for therapeutic development.[2][3]
Comparative Analysis of SIRT6 Inhibitors
The on-target efficacy of a novel allosteric SIRT6 inhibitor, compound 11e, is compared with other known inhibitors. The data presented below summarizes their inhibitory concentrations (IC50) and selectivity profiles.
| Inhibitor | Type | SIRT6 IC50 (µM) | Selectivity Notes |
| Compound 11e | Allosteric | 0.98 ± 0.13 | Highly selective against other histone deacetylases (HDAC1–11 and SIRT1–3) at concentrations up to 100 µM.[1] |
| JYQ-42 | Allosteric | 2.33 | Selective against other histone deacetylases.[4][5] |
| OSS_128167 | - | 89 | Specific for SIRT6 with significantly higher IC50 values for SIRT1 (1578 µM) and SIRT2 (751 µM).[6] |
| Nicotinamide (NAM) | Endogenous | Weak Inhibition | Non-specific inhibitor of all sirtuins.[5] |
Experimental Protocols
To validate the on-target effects of novel SIRT6 inhibitors, a combination of enzymatic assays and cellular target engagement assays is recommended.
1. SIRT6 Enzymatic Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT6 and its inhibition by test compounds.
-
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. Upon deacetylation by SIRT6, a developer enzyme cleaves the substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to SIRT6 activity.[7][8]
-
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)[7]
-
NAD+
-
Assay Buffer (e.g., TBS)
-
Developer solution
-
Test compounds (novel inhibitor and comparators)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the SIRT6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).[7]
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm or 480/530 nm).[7][9]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its protein target within a cellular environment.[10][11]
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.[12]
-
Materials:
-
Cultured cells expressing SIRT6
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)[10]
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
-
-
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the treated cells across a range of temperatures to induce thermal denaturation. A control set of cells is kept at a baseline temperature (e.g., 37°C).[13]
-
Lysis: Lyse the cells to release intracellular proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of soluble SIRT6 in the supernatant using a specific antibody-based detection method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble SIRT6 as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
-
Visualizations
SIRT6 Signaling Pathway
The following diagram illustrates the central role of SIRT6 in various cellular processes. SIRT6 deacetylates multiple histone and non-histone proteins, thereby regulating gene expression involved in DNA repair, metabolism, and inflammation.[2][14][15]
Caption: SIRT6 signaling pathways involved in cellular regulation.
Experimental Workflow for On-Target Validation
The diagram below outlines the workflow for confirming the on-target effects of a novel SIRT6 inhibitor.
Caption: Workflow for validating on-target effects of a SIRT6 inhibitor.
References
- 1. Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the In Vivo Validation of Novel Biomarkers for SIRT6 Activity
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for age-related diseases and cancer.[1][2] The development of robust methods to measure SIRT6 activity in vivo is paramount for understanding its physiological roles and for the preclinical and clinical evaluation of SIRT6-modulating therapies. This guide provides a comparative overview of established and novel biomarkers for SIRT6 activity, with a focus on their validation for in vivo applications.
Comparison of SIRT6 Activity Assays
The enzymatic activity of SIRT6, which includes deacetylation, mono-ADP-ribosylation, and notably, a potent de-fatty-acylation activity, presents a unique set of challenges and opportunities for biomarker development.[1][3] Traditional methods have largely been confined to in vitro settings, while newer probe-based technologies are paving the way for direct measurement of SIRT6 activity in living cells and organisms.
| Assay Type | Principle | Throughput | In Vivo Applicability | Key Considerations |
| Established Methods | ||||
| HPLC-Based Assays | Chromatographic separation and quantification of acetylated and deacetylated substrates (e.g., H3K9Ac peptide).[3] | Low | Limited to tissue/cell extracts. | Gold standard for quantitative analysis but laborious and not suitable for live imaging. |
| Fluorometric Assays | A fluorogenic substrate is deacetylated by SIRT6, leading to a detectable fluorescent signal after enzymatic development.[3][4][5] | High | Primarily for cell lysates and purified enzymes; limited direct in vivo use. | Commercially available kits offer convenience for screening activators and inhibitors. |
| Magnetic Bead-Based Assays | SIRT6 is immobilized on magnetic beads, and its activity on a substrate is measured, often by HPLC-MS. | Medium | Limited to ex vivo analysis of tissue/cell lysates. | Allows for the enrichment of SIRT6 and can be used for ligand fishing.[3] |
| Novel Biomarkers | ||||
| Activity-Based Chemical Probes | Thioacyllysine peptides with photo-cross-linkers and bioorthogonal tags that covalently bind to the active site of SIRT6.[6][7] | Low to Medium | Promising for in situ and potentially in vivo applications. | Enable specific labeling of active SIRT6 but require specialized reagents and techniques. |
| Fluorescent Probes | Substrates that become fluorescent upon deacylation by SIRT6, allowing for real-time imaging of activity.[8][9][10] | High | Demonstrated in living cells; potential for in vivo imaging. | Stability and specificity in complex biological environments are critical. |
| Genetically Encoded Probes | Fluorescent proteins engineered to respond to sirtuin activity.[11] | High | Feasible for cell-based assays and transgenic animal models. | Can provide cell-specific readout of activity but may not be specific to SIRT6. |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the reproducibility and validation of any new biomarker. Below are summarized protocols for established and emerging techniques to measure SIRT6 activity.
HPLC-Based Deacetylation Assay (from Cell/Tissue Lysates)
This method provides a quantitative measure of SIRT6's deacetylase activity.
Protocol Summary:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Incubate the lysate with a synthetic acetylated peptide substrate (e.g., H3K9Ac), NAD+, and reaction buffer at 37°C.
-
Terminate the reaction with an acid (e.g., trifluoroacetic acid).
-
Separate the acetylated and deacetylated peptide products using reverse-phase HPLC.
-
Quantify the peaks corresponding to the two peptide forms to determine the percentage of deacetylation.
Fluorometric Activity Assay (from Cell/Tissue Lysates)
This high-throughput method is suitable for screening SIRT6 modulators.
Protocol Summary:
-
Prepare cell or tissue lysates.
-
In a microplate, add the lysate, a fluorogenic SIRT6 substrate, NAD+, and a developer solution.
-
Incubate at 37°C, protecting from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.[5]
-
The signal is proportional to the SIRT6 activity.
In Situ Labeling with Activity-Based Chemical Probes
This technique allows for the visualization of active SIRT6 within cells.
Protocol Summary:
-
Incubate live cells or cell lysates with a SIRT6-specific activity-based probe containing a photo-cross-linker and a clickable tag (e.g., an alkyne).[6][7]
-
Expose the sample to UV light to covalently link the probe to active SIRT6.
-
Perform a "click" reaction to attach a fluorescent reporter (e.g., an azide-fluorophore) to the probe.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy.[6]
Visualizing SIRT6 Signaling and Experimental Workflows
Understanding the broader biological context of SIRT6 is essential for interpreting activity data. The following diagrams illustrate key signaling pathways involving SIRT6 and a general workflow for validating a new in vivo biomarker.
References
- 1. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FUNCTIONAL DISSECTION OF SIRT6: IDENTIFICATION OF DOMAINS THAT REGULATE HISTONE DEACETYLASE ACTIVITY AND CHROMATIN LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescent Probe for Imaging Sirtuin Activity in Living Cells, Based on One‐Step Cleavage of the Dabcyl Quencher - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]
- 10. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Genetically Encoded Fluorescent Probe for Detecting Sirtuins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of SIRT6's role in different DNA repair pathways
A deep dive into the multifaceted role of the "longevity" sirtuin, SIRT6, reveals its critical and diverse functions across multiple DNA repair pathways. This guide provides a comparative analysis of SIRT6's involvement in Base Excision Repair (BER), Nucleotide Excision Repair (NER), and the two major Double-Strand Break (DSB) repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The available evidence does not currently support a direct role for SIRT6 in the Mismatch Repair (MMR) pathway.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of SIRT6's mechanisms of action and its potential as a therapeutic target.
Comparative Overview of SIRT6's Role in DNA Repair Pathways
SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a pivotal guardian of genomic stability.[1] Its influence extends across various DNA repair mechanisms, where it employs its dual enzymatic activities—deacetylation and mono-ADP-ribosylation—to orchestrate a timely and efficient response to DNA damage.[2][3]
Quantitative Analysis of SIRT6-Mediated DNA Repair
The impact of SIRT6 on the efficiency of different DNA repair pathways has been quantified in numerous studies. The following tables summarize the key findings, highlighting the fold-changes in repair efficiency upon SIRT6 modulation.
| DNA Repair Pathway | Experimental System | SIRT6 Modulation | Fold Change in Repair Efficiency | Key Interacting Partner(s) | Reference(s) |
| Base Excision Repair (BER) | GFP-based reactivation assay in human fibroblasts | Overexpression | ~2-fold increase | PARP1, MYH, APE1 | [4][5] |
| SIRT6 knockout MEFs | Knockout | ~40% reduction | PARP1 | [4] | |
| Nucleotide Excision Repair (NER) | UV-irradiated GFP plasmid reactivation assay | Overexpression | Significant enhancement | DDB2 | [5][6] |
| SIRT6-depleted fibroblasts | Depletion | Significant reduction | DDB2 | [5] | |
| Homologous Recombination (HR) | DR-GFP reporter assay in human fibroblasts | Overexpression in presenescent cells | Up to 3.9-fold increase | PARP1, CtIP, SNF2H | [3][7] |
| DR-GFP reporter assay in young cells | Overexpression | 1.4-fold increase | PARP1, CtIP, SNF2H | [7] | |
| Non-Homologous End Joining (NHEJ) | EJ5-GFP reporter assay in mouse cells | Overexpression | Significant stimulation | DNA-PKcs, PARP1, Ku80 | [3][8] |
| SIRT6-depleted cells | Depletion | Defective repair | DNA-PKcs | [9] |
Mechanistic Insights into SIRT6's Function in DNA Repair
SIRT6's role in DNA repair is multifaceted, involving direct enzymatic activity on histones and other repair proteins, as well as acting as a scaffold and recruitment factor.
Base Excision Repair (BER)
In the BER pathway, which primarily deals with damage to single DNA bases, SIRT6's function is intrinsically linked to the activity of Poly (ADP-ribose) polymerase 1 (PARP1).[10][11] SIRT6 stimulates BER in a PARP1-dependent manner.[10][11] It has been shown to interact with key BER proteins such as MYH (mutY DNA glycosylase) and APE1 (apurinic/apyrimidinic endonuclease 1).[5] Both the deacetylase and mono-ADP-ribosyltransferase activities of SIRT6 are essential for its role in BER.[4]
Nucleotide Excision Repair (NER)
SIRT6's involvement in NER, the pathway responsible for removing bulky DNA lesions, is a more recent discovery.[12][13] SIRT6 is recruited to sites of UV-induced DNA damage and promotes NER by targeting DDB2 (DNA damage-binding protein 2).[12] Mechanistically, SIRT6 deacetylates DDB2 at lysine residues K35 and K77, which in turn promotes the ubiquitination and segregation of DDB2 from the chromatin, facilitating the downstream NER signaling cascade.[12][14]
Double-Strand Break (DSB) Repair: HR and NHEJ
SIRT6 plays a prominent and early role in the repair of DNA double-strand breaks, the most cytotoxic form of DNA damage. It functions as a DNA damage sensor, rapidly localizing to DSB sites.[1][15]
In Non-Homologous End Joining (NHEJ) , the predominant DSB repair pathway throughout the cell cycle, SIRT6 interacts with the DNA-dependent protein kinase (DNA-PK) complex.[4][16] It stabilizes the catalytic subunit, DNA-PKcs, at the chromatin surrounding the break, thereby promoting efficient end-joining.[4][7] Overexpression of SIRT6 can increase DNA-PKcs association with DSBs by approximately 3-fold.[7]
In Homologous Recombination (HR) , a high-fidelity repair mechanism active in the S and G2 phases of the cell cycle, SIRT6 also plays a crucial role. It stimulates HR by activating PARP1 through mono-ADP-ribosylation.[2][3] Furthermore, SIRT6 deacetylates CtIP (C-terminal binding protein interacting protein), a key factor in DNA end resection, a critical step for initiating HR.[3] SIRT6 also recruits the chromatin remodeler SNF2H to DSBs, which facilitates chromatin relaxation and the recruitment of downstream HR factors like BRCA1 and RPA.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involving SIRT6 in DNA repair, the following diagrams have been generated using the DOT language.
References
- 1. SIRT6 IN DNA REPAIR, METABOLISM, AND AGEING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mlh1 interacts with both Msh2 and Msh6 for recruitment during mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of SIRT6 in tumors | Haematologica [haematologica.org]
- 6. SIRT6 transcriptionally regulates global protein synthesis through transcription factor Sp1 independent of its deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Concurrent loss of MLH1, PMS2 and MSH6 immunoexpression in digestive system cancers indicating a widespread dysregulation in DNA repair processes [frontiersin.org]
- 9. Mlh1 interacts with both Msh2 and Msh6 for recruitment during mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. academic.oup.com [academic.oup.com]
- 12. SIRT6 stabilizes DNA-dependent Protein Kinase at chromatin for DNA double-strand break repair | Aging [aging-us.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SIRT6 is required for maintenance of telomere position effect in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivation of Sirt6 ameliorates muscular dystrophy in mdx mice by releasing suppression of utrophin expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Longevity: A Comparative Look at Preclinical SIRT6-Targeting Drugs
The landscape of drugs targeting sirtuin 6 (SIRT6), a key protein in aging and metabolism, is currently in a nascent and dynamic phase. While the promise of SIRT6 modulators has spurred considerable preclinical research, a comprehensive comparison of clinical trial results is not yet feasible as no SIRT6-targeting drugs have completed and published full clinical trial data. Research is largely in the preclinical stage, with a few candidates on the cusp of entering human trials.
One notable development is a rodent trial of a natural SIRT6 activator, referred to as "SIRT6Activator," which has shown encouraging outcomes in reducing frailty.[1] Plans for a human trial with this activator in patients who have undergone chemotherapy are in development, pending ethical approval.[1] Additionally, the biotech startup SirTLab is gearing up for human trials of a SIRT6-boosting therapy, with initial testing anticipated to have begun in 2024, following positive results in treating fatty liver disease in mice.[2]
While awaiting clinical data, a review of the preclinical landscape offers valuable insights into the various strategies being employed to modulate SIRT6 activity. Both activators and inhibitors are being explored for their therapeutic potential across a range of diseases.
Preclinical Data on SIRT6 Modulators
The following table summarizes the available preclinical data for several SIRT6-targeting compounds that have been investigated in cellular and animal models.
| Compound Name | Type | Mechanism of Action | Model System | Key Preclinical Findings |
| SIRT6Activator | Activator | Natural product derived from seaweed | Rodent model | Significantly lower frailty scores after a few months of treatment.[1] |
| mRNA therapeutic (SirTLab) | Activator | mRNA-based therapeutic to boost cellular levels of SIRT6 | Mouse model of fatty liver disease | Reversed fatty liver disease within three weeks; increased energy levels and overall health.[2] |
| UBCS039 | Activator | Pyrrolo[1,2-a]quinoxaline derivative | Cancer cell lines | Induced autophagy-induced cell death in cancer cells; enhanced deacetylation of H3K9 and H3K18.[3][4] |
| MDL-800 | Activator | Allosteric activator | Hepatocellular carcinoma and non-small cell lung cancer cell lines and mouse xenograft models | Decreased growth of cancer xenografts; induced G0–G1 phase cell cycle arrest.[3] |
| MDL-811 | Activator | Analog of MDL-800 | Colorectal cancer models | Showed therapeutic effects and synergistically promoted the anti-tumor activity of vitamin D3.[5] |
| JYQ-42 | Inhibitor | Allosteric inhibitor | Pancreatic cancer cell lines | Suppressed cancer cell migration and production of pro-inflammatory cytokines.[6] |
| Compound 1 | Inhibitor | Small molecule inhibitor | Mouse model of type 2 diabetes | Improved oral glucose tolerance; increased expression of glucose transporters in muscle.[7] |
| SZU-B6 | Degrader (PROTAC) | Proteolysis-targeting chimera to degrade SIRT6 | Hepatocellular carcinoma cell lines and mouse xenograft model | Potently inhibited hepatocellular carcinoma cell proliferation; displayed promising antitumor activity, especially in combination with sorafenib or irradiation.[8] |
SIRT6 Signaling and Therapeutic Intervention Points
SIRT6 plays a crucial role in a variety of cellular processes, including DNA repair, metabolism, and inflammation. The following diagram illustrates the central role of SIRT6 and the points at which activators and inhibitors can intervene to modulate its activity.
Methodologies of Key Preclinical Experiments
The promising preclinical results of SIRT6-targeting drugs are underpinned by a variety of experimental protocols. For instance, in the rodent study of SIRT6Activator , a frailty index was utilized to assess the health of the mice. This index included measurements of grip strength and walking speed, providing a quantitative measure of the drug's effect on age-related decline.[1]
In the investigation of SirTLab's mRNA therapeutic for fatty liver disease, the primary methodology involved treating mice with the disease and subsequently analyzing liver health.[2] While specific analytical techniques are not detailed in the provided information, such studies typically involve histological analysis of liver tissue and measurement of relevant biomarkers in the blood.
For the SIRT6 inhibitor Compound 1 , the in vivo study in a mouse model of type 2 diabetes involved the administration of the compound for 10 days. The key experimental protocol was an oral glucose tolerance test to evaluate the drug's effect on glycemic control.[7] Additionally, the expression of glucose transporters GLUT1 and GLUT4 in muscle tissue was likely measured using techniques such as quantitative polymerase chain reaction (qPCR) or Western blotting.
The study of the SIRT6 degrader SZU-B6 in a hepatocellular carcinoma xenograft mouse model would have involved implanting human cancer cells into mice and then treating the mice with SZU-B6, both alone and in combination with sorafenib or irradiation.[8] The primary outcome would be the measurement of tumor growth over time.
Future Outlook
The field of SIRT6-targeted therapies is at an exciting juncture. The progression of the first SIRT6 modulators into clinical trials will be a critical step in validating the extensive preclinical findings. As these trials commence and data becomes available, a clearer picture of the therapeutic potential and safety profiles of these drugs will emerge. For researchers and drug development professionals, close monitoring of these early-phase clinical studies will be paramount in shaping the future of this promising class of therapeutics.
References
- 1. Longevity sirtuin clinical trial teases promising results [longevity.technology]
- 2. Biotech Startup SirTLab Prepares for Groundbreaking Human Trials of SIRT6-Boosting Therapy [nad.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SD-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of SD-6, a research chemical identified as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor.
Chemical Identification and Hazard Assessment
Substance: this compound is a bioactive compound used in research, particularly in studies related to Alzheimer's disease. As an inhibitor of cholinesterases, it should be handled as a potentially hazardous substance. Unused or waste this compound must be disposed of following appropriate hazardous waste protocols.
Hazard Profile: While a specific Safety Data Sheet (SDS) for "this compound" is not readily available, the active pharmaceutical ingredient it is related to, Deutetrabenazine, provides some insight into its potential hazards. Unused research-grade chemicals should always be treated with caution. Potential hazards may include:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Environmental Hazard: The environmental impact of this compound has not been fully elucidated. Therefore, it must be prevented from entering drains or waterways.
Quantitative Data Summary
For laboratory purposes, tracking chemical waste is essential for regulatory compliance and safety. Below is a template for tracking this compound waste.
| Parameter | Guideline | Example |
| Waste Category | Solid Chemical Waste | Solid this compound, contaminated labware |
| Container Type | High-Density Polyethylene (HDPE) | 1 L wide-mouth HDPE bottle |
| Accumulation Start Date | Date of first waste addition | 2025-11-21 |
| Maximum Accumulation Time | 90 days | - |
| Labeling Requirement | "Hazardous Waste" | Affixed with completed label |
Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following is a general step-by-step protocol for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Characterization
-
Designate all unused this compound, solutions containing this compound, and any materials (e.g., pipette tips, gloves, weighing boats) grossly contaminated with this compound as hazardous waste.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a screw-on cap is recommended.
-
Ensure the container is in good condition and clearly labeled as "Hazardous Waste."
-
Do not mix this compound waste with other incompatible waste streams.
Step 3: Labeling
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (hAChE/hBChE Inhibitor)"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be under the control of laboratory personnel and away from general lab traffic.
-
Keep the container closed at all times, except when adding waste.
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
For expired or unused pharmaceutical forms (pills), the preferred method is a drug take-back program. If unavailable, the FDA recommends mixing the medicine with an unappealing substance like dirt or coffee grounds, placing it in a sealed container, and then discarding it in the household trash[2][3]. However, this is not the appropriate method for a pure chemical in a laboratory setting.
Experimental Workflow and Diagrams
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling SD-6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the research chemical SD-06. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe and effective use of this compound.
Chemical Identification and Properties
SD-06 is identified as a potent and selective p38 MAP kinase inhibitor.[1][2][3] Key details are summarized below:
| Property | Value | Reference |
| Synonyms | SD-0006, SD0006 | [4][5] |
| CAS Number | 271576-80-8 | [1][4][5] |
| Molecular Formula | C₂₀H₂₀ClN₅O₂ | [1][5] |
| Molecular Weight | 397.86 g/mol | [1][5] |
| Purity | >98% | [1] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: 50 mg/mL (125.67 mM) | [6] |
| Ethanol: 2 mg/mL | [4] | |
| Water: Insoluble | [4] | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [6] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for a similar compound (SD 0006) classifies it with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[5]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[5]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.[5]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must be ANSI Z87.1 compliant.[7] |
| Face Shield | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Polyester/cotton blend is recommended. Must be fully buttoned.[7] |
| Closed-toe shoes | Leather or other chemical-resistant material. | |
| Respiratory Protection | Air-purifying respirator | Use in a well-ventilated area. If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator is necessary. |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form or preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]
-
Solution Preparation:
-
Prepare solutions on the day of use whenever possible.[1]
-
If preparing stock solutions in advance, dissolve the compound in a suitable solvent like DMSO.[6]
-
Use sonication or gentle heating if necessary to aid dissolution.[8]
-
Aliquot stock solutions into tightly sealed vials for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]
-
-
General Handling:
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
If on Skin: Remove contaminated clothing and rinse skin thoroughly with water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air.
Disposal Plan
-
Waste Disposal: Dispose of the substance and its container to an approved waste disposal plant in accordance with federal, state, and local regulations.[5]
-
Contaminated Materials: Any materials that have come into contact with SD-06 should be treated as hazardous waste and disposed of accordingly.
-
Environmental Precautions: Avoid release to the environment. Collect any spillage.[5]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling SD-06 and its role in the p38 MAPK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
